molecular formula C22H29ClN2O5S2 B140180 Sibenadet Hydrochloride CAS No. 154189-24-9

Sibenadet Hydrochloride

カタログ番号: B140180
CAS番号: 154189-24-9
分子量: 501.1 g/mol
InChIキー: YXOKBHUPEBNZOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See also: Sibenadet (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

154189-24-9

分子式

C22H29ClN2O5S2

分子量

501.1 g/mol

IUPAC名

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H

InChIキー

YXOKBHUPEBNZOG-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

他のCAS番号

154189-24-9

同義語

AR C68397AA
AR-C68397AA
sibenadet
sibenadet hydrochloride
Viozan

製品の起源

United States

Foundational & Exploratory

Sibenadet Hydrochloride: A Technical Deep-Dive into its Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Sibenadet Hydrochloride (also known as AR-C68397AA) is a novel investigational compound designed as a dual agonist for the Dopamine (B1211576) D2 (D₂) and Beta-2 adrenergic (β₂) receptors. Developed by AstraZeneca, its therapeutic rationale was centered on addressing the complex symptomatology of Chronic Obstructive Pulmonary Disease (COPD) through a synergistic mechanism of action. By simultaneously targeting bronchodilation via β₂ receptor activation and modulation of sensory nerve activity through D₂ receptor agonism, Sibenadet was engineered to alleviate not only airflow obstruction but also key COPD symptoms like breathlessness, cough, and sputum production.[1][2][3] Preclinical studies demonstrated promising effects, including potent bronchodilation and inhibition of sensory nerve-mediated reflexes.[3][4] However, despite a tolerable safety profile, the clinical development of Sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in long-term clinical trials.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: A Dual Agonist Approach

This compound's mechanism of action is rooted in its ability to concurrently activate two distinct G-protein coupled receptors (GPCRs): the β₂-adrenergic receptor and the D₂ dopamine receptor.[1][3] This dual agonism was intended to provide a multifaceted therapeutic effect for COPD, a condition characterized by both bronchoconstriction and sensory nerve hyper-responsiveness.

β₂-Adrenergic Receptor Agonism: Bronchodilation

Activation of β₂-adrenergic receptors, predominantly located on the smooth muscle cells of the airways, is a well-established mechanism for achieving bronchodilation.[5] The signaling cascade initiated by Sibenadet's binding to the β₂ receptor is as follows:

  • Receptor Binding and G-protein Activation: Sibenadet binds to the β₂-adrenergic receptor, inducing a conformational change that activates the coupled heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

Gs_Pathway Sibenadet Sibenadet HCl Beta2_Receptor β₂-Adrenergic Receptor Sibenadet->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Sibenadet's β₂-Adrenergic Receptor Signaling Pathway.
Dopamine D₂ Receptor Agonism: Sensory Nerve Modulation

The novel aspect of Sibenadet's mechanism lies in its agonistic activity at the D₂ dopamine receptor. D₂ receptors are present on sensory afferent nerves in the lungs.[3] Activation of these receptors was hypothesized to modulate the activity of these nerves, which are implicated in the key COPD symptoms of breathlessness, cough, and sputum production.[3] The signaling pathway for D₂ receptor activation by Sibenadet involves:

  • Receptor Binding and G-protein Activation: Sibenadet binds to the D₂ receptor, leading to the activation of the coupled Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Modulation of Ion Channel Activity: The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

  • Inhibition of Neurotransmitter Release: The overall effect of D₂ receptor activation is a reduction in the firing rate of sensory nerves and a decrease in the release of neurotransmitters that mediate reflexes such as coughing and mucus production.

Gi_Pathway Sibenadet Sibenadet HCl D2_Receptor Dopamine D₂ Receptor Sibenadet->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Sensory_Nerve_Activity Sensory Nerve Activity (e.g., Cough Reflex) Gi_Protein->Sensory_Nerve_Activity Inhibits cAMP_production cAMP Production Adenylyl_Cyclase->cAMP_production

Caption: Sibenadet's D₂ Dopamine Receptor Signaling Pathway.

Quantitative Pharmacological Data

While extensive quantitative data from the primary preclinical characterization of Sibenadet is not widely published, the following table summarizes the key pharmacological parameters based on available information and typical assays used for such compounds. Note: Specific values for Sibenadet are not publicly available and the data presented here is illustrative of the types of measurements that would have been conducted.

ParameterReceptorAssay TypeSpeciesIllustrative ValueReference
Binding Affinity (Ki) Dopamine D₂Radioligand BindingHumanLow nM[3]
β₂-AdrenergicRadioligand BindingHumanLow nM[3]
Functional Potency (EC₅₀) Dopamine D₂[³⁵S]GTPγS BindingHumanMid-to-high nM[3]
β₂-AdrenergiccAMP AccumulationHumanLow nM[3]

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its dual mechanism of action. The following sections detail the likely methodologies employed in these key experiments.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity of Sibenadet for the human D₂ and β₂-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing recombinant human D₂ or β₂-adrenergic receptors were prepared from a stable cell line (e.g., CHO or HEK293 cells).

    • Radioligand Competition Assay: A competition binding assay was performed by incubating the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-CGP-12177 for β₂ receptors) and increasing concentrations of unlabeled Sibenadet.

    • Incubation and Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data Analysis: The concentration of Sibenadet that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes (Expressing D₂ or β₂ Receptors) start->membrane_prep incubation Incubate Membranes with Radioligand and Sibenadet membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC₅₀ and Ki quantification->analysis end End analysis->end

Caption: Workflow for Receptor Binding Affinity Assay.
  • Objective: To measure the functional potency of Sibenadet at the human D₂ and β₂-adrenergic receptors.

  • Methodology for β₂-Adrenergic Receptor (cAMP Accumulation Assay):

    • Cell Culture: A cell line stably expressing the human β₂-adrenergic receptor (e.g., CHO or HEK293) was cultured.

    • Compound Treatment: Cells were treated with increasing concentrations of Sibenadet in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cell Lysis and cAMP Measurement: After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: A dose-response curve was generated, and the EC₅₀ value (the concentration of Sibenadet that produces 50% of the maximal response) was determined using non-linear regression.

  • Methodology for D₂ Dopamine Receptor ([³⁵S]GTPγS Binding Assay):

    • Membrane Preparation: Cell membranes expressing the human D₂ receptor were prepared.

    • Assay Reaction: Membranes were incubated with increasing concentrations of Sibenadet in the presence of [³⁵S]GTPγS and GDP. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

    • Separation and Quantification: The reaction was terminated, and the bound [³⁵S]GTPγS was separated from the free form by filtration. The amount of bound radioactivity was quantified.

    • Data Analysis: A dose-response curve was plotted, and the EC₅₀ value was determined.

In Vivo Preclinical Models
  • Objective: To evaluate the effect of Sibenadet on sensory nerve activity and associated reflexes.[3]

  • Methodology:

    • Animal Model: Anesthetized dogs were used as they exhibit reproducible cough and respiratory reflexes.

    • Stimulation: Sensory nerves in the airways were stimulated using chemical irritants (e.g., citric acid aerosol) or mechanical probing to induce responses such as cough, tachypnoea (rapid breathing), and mucus secretion.

    • Drug Administration: Sibenadet was administered, typically via inhalation, to ensure local delivery to the lungs.

    • Measurement of Physiological Responses: Respiratory parameters (e.g., breathing rate, tidal volume), cough frequency and intensity, and the volume of secreted mucus were measured before and after drug administration.

    • Data Analysis: The inhibitory effect of Sibenadet on the stimulated reflexes was quantified and compared to a vehicle control.

  • Objective: To assess the bronchodilator efficacy and duration of action of Sibenadet.

  • Methodology:

    • Animal Model: Anesthetized guinea pigs or other suitable rodent models were often used.

    • Induction of Bronchoconstriction: A sustained bronchoconstriction was induced by a continuous intravenous infusion of a spasmogen such as histamine (B1213489) or methacholine.

    • Measurement of Airway Resistance: Airway resistance was continuously monitored using a whole-body plethysmograph or by direct measurement of tracheal pressure and airflow.

    • Drug Administration: Sibenadet was administered via inhalation or intratracheal instillation.

    • Data Analysis: The magnitude and duration of the reduction in airway resistance following Sibenadet administration were measured to determine its bronchodilator potency and duration of action.

Conclusion

This compound represents a scientifically driven approach to drug design, aiming to address multiple facets of a complex disease like COPD through a single molecule with a dual mechanism of action. Its ability to act as both a β₂-adrenergic and a D₂ dopamine receptor agonist was demonstrated in preclinical studies, showing promise for both bronchodilation and the amelioration of sensory nerve-mediated symptoms. While the lack of sustained clinical efficacy led to the discontinuation of its development, the scientific rationale and the preclinical findings for Sibenadet remain a valuable case study for researchers in respiratory medicine and drug development. The methodologies outlined in this guide provide a framework for the characterization of future compounds targeting similar pathways.

References

Sibenadet: A Technical Whitepaper on a Dual Dopamine D2 and Beta-2 Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (AR-C68397AA) is a novel small molecule that was developed as a dual agonist for the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2][3][4] The rationale for its development was based on the hypothesis that simultaneous activation of these two receptors could provide both bronchodilator and sensory nerve-modulating effects, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1] Preclinical studies demonstrated that Sibenadet possessed both of these activities.[1] However, despite showing initial symptomatic improvement in clinical trials, the drug failed to demonstrate sustained efficacy and its development was ultimately discontinued.[5][6] This technical guide provides a comprehensive overview of Sibenadet, including its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and respiratory symptoms such as breathlessness, cough, and sputum production. The underlying pathology involves both inflammation and structural changes in the airways. Current therapeutic strategies primarily focus on bronchodilation and anti-inflammatory effects. Sibenadet was designed to offer a dual mechanism of action by targeting both smooth muscle relaxation via β2AR agonism and modulation of sensory nerve activity through D2R agonism.[1]

The β2AR is a well-established target for bronchodilators. Its activation in the airway smooth muscle leads to relaxation and widening of the airways.[7] The D2R, while more commonly associated with the central nervous system, is also present on sensory nerves in the lungs. Activation of these receptors was hypothesized to inhibit the release of sensory neuropeptides, thereby reducing cough and mucus secretion.[1]

Pharmacological Profile

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest and measuring the displacement of the radioligand by the test compound. The affinity is expressed as the inhibition constant (Ki).

Table 1: Sibenadet Receptor Binding Affinities (Ki)

Receptor TargetLigandCell LineKi (nM)Reference
Human Dopamine D2 ReceptorSibenadet (AR-C68397AA)Data not available in published literatureData not available in published literature
Human Beta-2 AdrenoceptorSibenadet (AR-C68397AA)Data not available in published literatureData not available in published literature
Functional Potency

Functional assays are essential to characterize the biological effect of a ligand after it binds to its receptor. For G-protein coupled receptors like D2R and β2AR, a common downstream signaling event is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The potency of an agonist is typically determined by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Table 2: Sibenadet Functional Potency (EC50)

Receptor TargetAssay TypeCell LineEC50 (nM)Reference
Human Dopamine D2 ReceptorcAMP InhibitionData not available in published literatureData not available in published literature
Human Beta-2 AdrenoceptorcAMP AccumulationData not available in published literatureData not available in published literature

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sibenadet Sibenadet D2R D2 Receptor Sibenadet->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability Modulation of Ion Channels PKA->Cellular_Response Phosphorylates Targets B2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sibenadet Sibenadet B2AR β2 Adrenoceptor Sibenadet->B2AR Binds G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (αs) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK->Smooth_Muscle_Relaxation Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D2 or β2 receptors Incubate Incubate membranes, radioligand, and Sibenadet at a defined temperature and time to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-Spiperone for D2, [3H]-CGP-12177 for β2) Radioligand_Prep->Incubate Sibenadet_Prep Prepare serial dilutions of Sibenadet Sibenadet_Prep->Incubate Filter Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Scintillation Add scintillation cocktail to filters and count radioactivity Wash->Scintillation Analysis Analyze data using non-linear regression to determine the IC50 and calculate the Ki value Scintillation->Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis Cell Lysis cluster_detection Detection & Analysis Seed_Cells Seed cells expressing D2 or β2 receptors into a 96-well plate Incubate_Cells Incubate cells overnight to allow for attachment Seed_Cells->Incubate_Cells Add_Sibenadet Add serial dilutions of Sibenadet to the cells Incubate_Cells->Add_Sibenadet For_D2 For D2 (Gi-coupled), co-stimulate with forskolin (B1673556) to induce cAMP Add_Sibenadet->For_D2 Incubate_Stim Incubate for a defined time at 37°C For_D2->Incubate_Stim Lyse_Cells Lyse the cells to release intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lyse_Cells->Detect_cAMP Analysis Analyze data using non-linear regression to determine the EC50 or IC50 value Detect_cAMP->Analysis

References

Sibenadet Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet Hydrochloride (codenamed AR-C68397AA) is a novel pharmaceutical compound that was investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It is a dual-acting molecule, exhibiting agonist activity at both the dopamine (B1211576) D2 receptors and the β2-adrenergic receptors. This dual mechanism was intended to provide both bronchodilation and modulation of sensory nerve activation, thereby addressing multiple symptoms of COPD. Although its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit, the discovery and synthesis of this compound offer valuable insights into the design of dual-pharmacology ligands and the complexities of treating chronic respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available information.

Discovery and Rationale

This compound was developed by AstraZeneca as a potential treatment for the key symptoms of COPD, including breathlessness, cough, and sputum production. The rationale behind its dual-action mechanism was to combine the established bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of dopamine D2 receptor agonism.[1][2][3] Preclinical studies in animal models suggested that activation of D2 receptors could inhibit the discharge of rapidly adapting sensory nerves in the lungs, potentially reducing cough and mucus production.[3]

The combination of these two mechanisms in a single molecule was a novel approach to COPD therapy, aiming for a broader therapeutic effect than that achievable with single-target agents.

Synthesis of this compound

The commercial manufacturing process for this compound involves a convergent synthesis strategy, culminating in the coupling of two key intermediates.[4] While the full, detailed step-by-step protocol is proprietary, the overall approach involves a nine-stage synthesis of a key amine intermediate, which is then coupled with a side-chain precursor.[4]

Based on the synthesis of structurally related compounds, a plausible synthetic route is outlined below.

Key Intermediates:

  • Intermediate 1 (Amine): A substituted 2-aminothiazole (B372263) derivative.

  • Intermediate 2 (Side-Chain): A derivative of 2-hydroxy-2-(4-hydroxyphenyl)acetamide.

Experimental Protocol (Representative)

Step 1: Synthesis of the Amine Intermediate (Illustrative)

The synthesis of the 2-aminothiazole core can be achieved through a Hantzsch thiazole (B1198619) synthesis. A generalized protocol is as follows:

  • Reaction: A suitable α-haloketone is reacted with a thiourea (B124793) derivative in a polar solvent such as ethanol.

  • Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by adjusting the pH. The crude product is then purified by recrystallization or column chromatography.

Step 2: Synthesis of the Side-Chain Intermediate (Illustrative)

The synthesis of the N-substituted acetamide (B32628) side-chain can be accomplished through standard amide bond formation.

  • Activation: A carboxylic acid derivative is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt).

  • Coupling: The activated carboxylic acid is then reacted with the appropriate amine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Final Coupling Reaction

The final step involves the coupling of the amine intermediate with the side-chain intermediate.

  • Reaction: The two key intermediates are reacted together in a suitable solvent. The specific coupling chemistry would depend on the functional groups present on the intermediates.

  • Isolation: The final product, Sibenadet, is isolated as the hydrochloride salt by crystallization.[4]

Biological Activity and Mechanism of Action

This compound acts as a dual agonist for the dopamine D2 receptor and the β2-adrenergic receptor.

Signaling Pathways

G

Experimental Protocols for Biological Evaluation

Dopamine D2 Receptor Binding Assay (Representative Protocol)

  • Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

β2-Adrenoceptor Functional Assay (Representative Protocol)

  • Cell Culture: A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) is used.

  • Stimulation: The cells are stimulated with varying concentrations of this compound.

  • cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is determined.

Quantitative Data

Table 1: this compound Clinical Trial Data

ParameterValueReference
Indication Chronic Obstructive Pulmonary Disease (COPD)[1][2]
Mechanism of Action Dual Dopamine D2 and β2-Adrenergic Receptor Agonist[3]
Route of Administration Inhalation (pressurized metered-dose inhaler)[2]
Doses Studied 45 µg, 270 µg, 495 µg, 500 µg (three times daily)[2]
Primary Outcome Change in Breathlessness, Cough and Sputum Scale (BCSS) score[2]
Development Status Discontinued[3]

Experimental Workflows

Drug Discovery and Preclinical Evaluation Workflow

G A Target Identification (D2 & β2 Receptors) B Lead Discovery (HTS & Medicinal Chemistry) A->B C In Vitro Pharmacology (Binding & Functional Assays) B->C D In Vivo Pharmacology (Animal Models of COPD) C->D E ADME/Tox Studies D->E F Candidate Selection (Sibenadet HCl) E->F

Chemical Synthesis Workflow

G A Synthesis of Amine Intermediate (9 stages) C Final Coupling Reaction A->C B Synthesis of Side-Chain Intermediate B->C D Purification and Salt Formation C->D E This compound (Final Product) D->E

Conclusion

This compound represents an innovative approach to the treatment of COPD by targeting two distinct but relevant pharmacological pathways with a single molecule. While it did not achieve sustained efficacy in long-term clinical trials, the scientific journey of its discovery and development provides a valuable case study for medicinal chemists and drug development professionals. The synthetic strategies employed and the biological rationale for its dual mechanism of action continue to be relevant in the ongoing search for more effective therapies for chronic respiratory diseases. Further research into the complexities of D2 and β2 receptor signaling in the airways may yet unlock the full potential of this therapeutic concept.

References

Chemical structure and properties of AR-C68397AA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C68397AA, also known as sibenadet (B138698) and by its brand name Viozan, is a novel small molecule designed as a dual agonist for the dopamine (B1211576) D₂ receptor and the β₂-adrenergic receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The rationale for its dual mechanism of action was to combine the bronchodilatory effects of β₂-adrenoceptor agonism with the potential of D₂ receptor agonism to modulate sensory nerve activation, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production. Despite showing initial promise in early clinical trials, the development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in later-phase studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AR-C68397AA.

Chemical Structure and Properties

AR-C68397AA is a synthetic compound belonging to the benzothiazolone class. Its detailed chemical information is summarized below.

PropertyValue
IUPAC Name 4-hydroxy-7-[2-[[2-[[3-(2-phenylethoxy)propyl]sulfonyl]ethyl]amino]ethyl]-1,3-benzothiazol-2-one;hydrochloride
Synonyms Sibenadet hydrochloride, AR-C68397AA, Viozan
Molecular Formula C₂₂H₂₉ClN₂O₅S₂
Molecular Weight 501.1 g/mol
SMILES String C1=CC=C(C=C1)CCOCCC(S(=O)=O)CCNCCc2ccc(c3c2sc(=O)[nH]3)O.Cl
Physical Description Solid powder

Mechanism of Action and Signaling Pathways

AR-C68397AA exerts its pharmacological effects through the simultaneous activation of two distinct G-protein coupled receptors (GPCRs): the dopamine D₂ receptor and the β₂-adrenergic receptor.

  • Dopamine D₂ Receptor Agonism: The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gαi/o proteins. Activation of the D₂ receptor by an agonist like AR-C68397AA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the context of respiratory diseases, the activation of D₂ receptors on sensory nerves in the airways was hypothesized to reduce the transmission of signals that lead to coughing and mucus production.

  • β₂-Adrenergic Receptor Agonism: The β₂-adrenergic receptor is coupled to Gαs proteins. Agonist binding to this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. In the airways, this increase in cAMP in smooth muscle cells promotes bronchodilation, a key therapeutic effect in asthma and COPD.

The dual agonism of AR-C68397AA was intended to provide a synergistic therapeutic effect by targeting both bronchoconstriction and airway hyper-responsiveness.

G_protein_signaling cluster_d2 Dopamine D2 Receptor Pathway cluster_b2 Beta-2 Adrenergic Receptor Pathway AR-C68397AA_D2 AR-C68397AA D2R Dopamine D2 Receptor AR-C68397AA_D2->D2R binds Gai Gαi D2R->Gai activates AC_inhib Adenylyl Cyclase (Inhibition) Gai->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Sensory_Nerve Modulation of Sensory Nerve Activity cAMP_dec->Sensory_Nerve AR-C68397AA_B2 AR-C68397AA B2AR β2-Adrenergic Receptor AR-C68397AA_B2->B2AR binds Gas Gαs B2AR->Gas activates AC_stim Adenylyl Cyclase (Stimulation) Gas->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Bronchodilation Bronchodilation cAMP_inc->Bronchodilation

Figure 1: Dual signaling pathways of AR-C68397AA.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations in animal models provided the initial rationale for the development of AR-C68397AA for COPD. These studies demonstrated that the compound could effectively inhibit sensory nerve activity, leading to reductions in reflex-induced cough, mucus production, and tachypnea (rapid breathing) in dogs. Furthermore, its β₂-adrenoceptor agonist activity resulted in potent and prolonged bronchodilation when administered topically to the lungs. These preclinical findings suggested a favorable therapeutic window with a low potential for side effects such as emesis and cardiovascular disturbances.

Clinical Trials

AR-C68397AA progressed to Phase I and II clinical trials for asthma and COPD.

Table 1: Summary of Key Clinical Trials for AR-C68397AA (Sibenadet)

Study PhaseIndicationNumber of PatientsDosageDurationPrimary EndpointsKey Findings
Phase IICOPD701400, 600, 1000 µg (tid)4 weeksChange in Breathlessness, Cough and Sputum Scale (BCSS) total score, FEV₁Statistically significant improvements in BCSS total score compared to placebo and other bronchodilators.[1]
Phase IICOPD87245, 270, 495 µg (tid)6 weeksChange in BCSS total score, FEV₁Clear dose-response observed with significant improvements in BCSS total score.[1]
Phase IIICOPD>2000500 µg (tid)12 or 26 weeksChange in mean BCSS total score, FEV₁Initial improvements in BCSS scores were not sustained over the longer treatment period. The difference from placebo was not statistically significant or clinically important at the end of the study.[2]

Despite initial positive results in shorter-term studies, larger and longer-term clinical trials revealed that the symptomatic benefits of sibenadet were not sustained. This lack of long-term efficacy ultimately led to the discontinuation of its clinical development.

Experimental Protocols

Detailed experimental protocols for the specific studies involving AR-C68397AA are not publicly available. However, based on standard methodologies for assessing dopamine D₂ and β₂-adrenergic receptor agonists, the following outlines the likely experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 or β2 receptors Incubate Incubate membranes with radioligand and AR-C68397AA Membrane_Prep->Incubate Radioligand Select radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-CGP12177 for β2) Radioligand->Incubate ARC_ dilutions Prepare serial dilutions of AR-C68397AA ARC_ dilutions->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Determine IC50 and Ki values Count->Analyze

Figure 2: General workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell lines stably expressing either the human dopamine D₂ receptor or the human β₂-adrenergic receptor would be cultured and harvested. The cell membranes would be isolated through homogenization and centrifugation.

  • Binding Reaction: The prepared membranes would be incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-dihydroalprenolol for β₂ receptors) and varying concentrations of AR-C68397AA.

  • Separation: After reaching equilibrium, the reaction mixture would be rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters would be measured using a scintillation counter.

  • Data Analysis: The data would be analyzed to determine the concentration of AR-C68397AA that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) would then be calculated from the IC₅₀ value.

Functional Assays (cAMP Measurement)

Functional assays are used to determine the efficacy of a compound in activating its target receptor. For both D₂ and β₂ receptors, this is commonly assessed by measuring changes in intracellular cAMP levels.

Protocol Outline:

  • Cell Culture: Cells expressing the target receptor (D₂ or β₂) would be cultured in appropriate media.

  • Compound Treatment: The cells would be treated with varying concentrations of AR-C68397AA.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells would be lysed, and the intracellular cAMP concentration would be measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results would be used to generate dose-response curves and determine the EC₅₀ value, which is the concentration of AR-C68397AA that produces 50% of the maximal response. For D₂ receptor agonism, a decrease in cAMP would be measured, while for β₂ receptor agonism, an increase in cAMP would be observed.

Conclusion

AR-C68397AA (sibenadet) represents a rational drug design approach targeting two key pathways involved in the pathophysiology of obstructive airway diseases. Its dual agonism of dopamine D₂ and β₂-adrenergic receptors showed initial promise in preclinical models and early clinical trials for COPD. However, the failure to demonstrate sustained clinical benefit in longer-term studies led to the cessation of its development. The story of AR-C68397AA underscores the challenges in translating promising preclinical findings and early clinical successes into long-term therapeutic efficacy. The data and methodologies associated with its development remain a valuable case study for researchers in the field of respiratory drug discovery.

References

Sibenadet Hydrochloride: A Technical Guide to its Inhibitory Effects on Sensory Nerve Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: D2 Receptor-Mediated Inhibition of Sensory Nerves

The primary mechanism by which Sibenadet Hydrochloride is believed to inhibit sensory nerve activity is through its agonist action on dopamine (B1211576) D2 receptors located on sensory nerve terminals.[4] Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o).[5]

Activation of these receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] The opening of these channels allows for the efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively inhibiting sensory nerve transmission.

In the context of respiratory sensory nerves, this inhibition can lead to a reduction in reflexes such as coughing and mucus production, which were key therapeutic targets in the development of Sibenadet for COPD.[2][4]

Quantitative Pharmacological Profile (Illustrative)

As specific binding affinity (Ki) and dose-response data for this compound are not publicly available, the following tables present illustrative data for a hypothetical selective dopamine D2 receptor agonist to demonstrate the typical quantitative profile for such a compound.

Table 1: Illustrative Binding Affinity of a Selective D2 Receptor Agonist

Receptor SubtypeIllustrative Ki (nM)Description
Human Dopamine D25.2High affinity for the target receptor, suggesting potent engagement.
Human Dopamine D1> 10,000Low affinity for the D1 receptor subtype, indicating high selectivity.
Human β2-Adrenoceptor150Moderate affinity, reflecting a potential for dual activity but with primary potency at the D2 receptor.
Human 5-HT2A> 5,000Low affinity for a common off-target receptor, suggesting a clean selectivity profile.

Table 2: Illustrative Dose-Dependent Inhibition of Sensory Nerve Firing by a Selective D2 Receptor Agonist

Agonist Concentration (nM)Mean Inhibition of Firing Frequency (%)Standard Deviation (%)
112.53.1
1035.25.8
10068.98.2
100089.74.5
IC50 (nM) 45.3

Signaling Pathway of D2 Receptor-Mediated Sensory Nerve Inhibition

The activation of dopamine D2 receptors on sensory neurons triggers a well-defined intracellular signaling pathway that leads to the inhibition of neuronal activity.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sibenadet Sibenadet Hydrochloride D2R Dopamine D2 Receptor (GPCR) Sibenadet->D2R Binds to and activates receptor Gi_alpha Gαi/o (inactive) D2R->Gi_alpha Activates G-protein G_beta_gamma Gβγ Gi_alpha->G_beta_gamma Dissociates from GIRK GIRK Channel (closed) G_beta_gamma->GIRK Binds to and opens channel K_ion K+ GIRK->K_ion K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Inhibition Inhibition of Nerve Activity Hyperpolarization->Inhibition Results in

D2 Receptor Signaling Pathway

Experimental Protocols

The following protocols describe standard methodologies for characterizing the effects of a compound like this compound on sensory nerve activity.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of a test compound to its target receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor (e.g., human D2) start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand and varying concentrations of Sibenadet prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (or other receptors of interest).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the D2 receptor (e.g., [3H]-spiperone).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with a cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Ex Vivo Recording of Sensory Nerve Activity

This protocol allows for the direct measurement of the effects of a compound on the electrical activity of an isolated sensory nerve.

ExVivo_Recording_Workflow start Start dissect_nerve Dissect a sensory nerve (e.g., vagus nerve) from an animal model start->dissect_nerve mount_in_chamber Mount the nerve in a recording chamber with stimulating and recording electrodes dissect_nerve->mount_in_chamber establish_baseline Establish a stable baseline of nerve activity by electrical stimulation mount_in_chamber->establish_baseline apply_sibenadet Apply varying concentrations of Sibenadet to the nerve bath establish_baseline->apply_sibenadet record_activity Record the compound action potentials at each concentration apply_sibenadet->record_activity analyze_data Analyze the amplitude and conduction velocity of the action potentials record_activity->analyze_data end End analyze_data->end

Ex Vivo Nerve Recording Workflow

Detailed Methodology:

  • Nerve Dissection:

    • Humanely euthanize a laboratory animal (e.g., a rat or guinea pig) according to approved ethical protocols.

    • Carefully dissect the desired sensory nerve (e.g., the vagus nerve) and place it in a cold, oxygenated physiological saline solution.

  • Mounting and Recording Setup:

    • Transfer the isolated nerve to a recording chamber continuously perfused with oxygenated physiological saline at a controlled temperature.

    • Place the nerve across a series of electrodes: a pair for electrical stimulation and a pair for recording the compound action potential (the summed electrical activity of all the nerve fibers).

  • Baseline Recording:

    • Apply electrical stimuli of a set duration and intensity to the stimulating electrodes to elicit compound action potentials.

    • Record the baseline amplitude and conduction velocity of the action potentials for a stable period.

  • Compound Application and Data Acquisition:

    • Introduce this compound into the perfusion solution at increasing concentrations.

    • Allow the nerve to equilibrate at each concentration for a set period.

    • Record the compound action potentials at each concentration.

  • Data Analysis:

    • Measure the amplitude of the compound action potential at each concentration of the test compound.

    • Calculate the percentage of inhibition of the action potential amplitude compared to the baseline.

    • Plot the percentage of inhibition as a function of the compound concentration to generate a dose-response curve and determine the IC50.

Patch-Clamp Electrophysiology of Cultured Sensory Neurons

This technique allows for the detailed study of the effects of a compound on the ion channels and membrane potential of individual sensory neurons.

Patch_Clamp_Workflow start Start culture_neurons Culture primary sensory neurons (e.g., dorsal root ganglion neurons) start->culture_neurons obtain_seal Form a high-resistance seal between a glass micropipette and the cell membrane culture_neurons->obtain_seal establish_whole_cell Rupture the membrane patch to achieve whole-cell configuration obtain_seal->establish_whole_cell record_baseline Record baseline membrane potential and ion channel currents establish_whole_cell->record_baseline apply_sibenadet Apply Sibenadet to the bath solution record_baseline->apply_sibenadet record_changes Record changes in membrane potential and GIRK channel currents apply_sibenadet->record_changes end End record_changes->end

Patch-Clamp Electrophysiology Workflow

Detailed Methodology:

  • Cell Culture:

    • Dissect sensory ganglia (e.g., dorsal root ganglia) from a laboratory animal.

    • Dissociate the ganglia into individual neurons using enzymatic and mechanical methods.

    • Plate the neurons on a suitable substrate in a culture dish and maintain them in a controlled environment.

  • Patch-Clamp Recording:

    • Place the culture dish on the stage of a microscope.

    • Using a micromanipulator, carefully guide a glass micropipette filled with an appropriate intracellular solution to the surface of a single neuron.

    • Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving the "whole-cell" configuration, which allows for control of the membrane potential and measurement of ion currents.

  • Data Acquisition:

    • In current-clamp mode, record the baseline resting membrane potential and the firing of action potentials in response to injected current.

    • In voltage-clamp mode, apply specific voltage protocols to isolate and record the currents flowing through particular ion channels (e.g., GIRK channels).

    • Perfuse the bath with a solution containing this compound.

    • Record the changes in resting membrane potential, action potential firing, and GIRK channel currents in the presence of the compound.

  • Data Analysis:

    • Quantify the change in membrane potential (hyperpolarization) induced by the compound.

    • Measure the magnitude of the outward current through GIRK channels activated by the compound.

    • Analyze the effect of the compound on the frequency and threshold of action potential firing.

Conclusion

This compound represents a therapeutic approach that leverages the inhibitory modulation of sensory nerve activity through dopamine D2 receptor agonism. The underlying mechanism involves the activation of a Gi/o-protein signaling pathway, leading to the opening of GIRK channels and subsequent neuronal hyperpolarization. While specific quantitative data for this compound remains limited in the public domain, the well-established principles of D2 receptor pharmacology and the detailed experimental protocols outlined in this guide provide a robust framework for understanding and investigating the effects of this and similar compounds on sensory nerve function. Further research and the potential publication of preclinical data would be invaluable in fully elucidating the pharmacological profile of this compound.

References

The Pharmacological Profile of Sibenadet Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibenadet (B138698) Hydrochloride (formerly known as Viozan™, code name AR-C68397AA) is a novel synthetic compound characterized by its dual agonist activity at dopamine (B1211576) D₂ receptors and β₂-adrenergic receptors. Developed initially for the management of Chronic Obstructive Pulmonary Disease (COPD), sibenadet was designed to concurrently elicit bronchodilation via β₂-adrenoceptor stimulation and modulate sensory nerve activity through D₂ receptor activation, thereby addressing both airflow limitation and key symptoms like cough and mucus production. Preclinical studies demonstrated its efficacy in animal models, showcasing both bronchodilatory effects and inhibition of sensory nerve-mediated reflexes. However, despite promising initial clinical findings, the development of sibenadet was discontinued (B1498344) due to a lack of sustained clinical benefit in longer-term trials. This technical guide provides a comprehensive overview of the pharmacological profile of Sibenadet Hydrochloride, summarizing its in vitro and in vivo properties, detailing relevant experimental methodologies, and visualizing its mechanisms of action.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory condition characterized by persistent airflow limitation and a range of debilitating symptoms, including dyspnea, chronic cough, and sputum production. The pathological hallmarks of COPD involve both airway inflammation and parenchymal destruction. The dual pharmacology of this compound represented a novel therapeutic strategy, aiming to provide symptomatic relief by targeting two distinct pathways implicated in the pathophysiology of COPD. The β₂-adrenergic agonism directly addresses bronchoconstriction, a key contributor to airflow limitation, while the dopamine D₂ receptor agonism was hypothesized to modulate the activity of airway sensory nerves, which are involved in cough and mucus secretion reflexes.

Mechanism of Action

This compound is a potent agonist at both the dopamine D₂ receptor and the β₂-adrenergic receptor.

  • β₂-Adrenergic Receptor Agonism: Stimulation of β₂-adrenoceptors on airway smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of several intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.

  • Dopamine D₂ Receptor Agonism: Dopamine D₂ receptors are present on various cells within the respiratory tract, including sensory nerves. Activation of these inhibitory G protein-coupled receptors was intended to suppress the firing of airway sensory nerves, thereby reducing the urge to cough and diminishing mucus production.

Signaling Pathways

The signaling cascades initiated by this compound at its two primary targets are depicted below.

Sibenadet Signaling Pathways cluster_beta2 β₂-Adrenergic Receptor Pathway cluster_d2 Dopamine D₂ Receptor Pathway Sibenadet_b2 Sibenadet HCl Beta2_Receptor β₂-Adrenoceptor Sibenadet_b2->Beta2_Receptor G_alpha_s Gαs Beta2_Receptor->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP ↑ cAMP AC->cAMP produces PKA ↑ PKA cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to Sibenadet_d2 Sibenadet HCl D2_Receptor Dopamine D₂ Receptor (on Sensory Nerve) Sibenadet_d2->D2_Receptor G_alpha_i Gαi D2_Receptor->G_alpha_i activates AC_inhib Adenylyl Cyclase G_alpha_i->AC_inhib inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Nerve_Inhibition ↓ Sensory Nerve Activity cAMP_inhib->Nerve_Inhibition

Figure 1: Dual signaling pathways of this compound.

Pharmacological Data

In Vitro Receptor Binding and Functional Activity
TargetAssay TypeParameterValue (nM)Reference Compound
Dopamine D₂ Receptor Radioligand BindingKiLow nM rangeQuinpirole
Functional Assay (cAMP)EC₅₀Low to mid nM rangeQuinpirole
β₂-Adrenoceptor Radioligand BindingKiLow nM rangeSalmeterol
Functional Assay (cAMP)EC₅₀Low nM rangeSalmeterol

Note: The values presented are estimations based on the intended pharmacological profile and data for structurally or functionally similar compounds. Specific experimental values for this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following sections describe representative methodologies for assessing the key pharmacological activities of a dual D₂/β₂ agonist.

Dopamine D₂ Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.

D2 Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing D₂ receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [³H]Spiperone) and varying concentrations of Sibenadet HCl prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC₅₀ and Ki quantify->analyze end End analyze->end Beta2 Adrenoceptor Functional Assay Workflow start Start culture_cells Culture cells expressing β₂-adrenoceptors start->culture_cells stimulate_cells Stimulate cells with varying concentrations of Sibenadet HCl in the presence of a phosphodiesterase inhibitor culture_cells->stimulate_cells lyse_cells Lyse cells to release intracellular cAMP stimulate_cells->lyse_cells quantify_cAMP Quantify cAMP levels (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine EC₅₀ quantify_cAMP->analyze end End analyze->end

Early Clinical Investigations of Viozan (sibenadet HCl): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viozan (sibenadet HCl, AR-C68397AA) is a novel investigational drug that was developed for the management of symptoms associated with Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual mechanism of action, functioning as both a D2 dopamine (B1211576) receptor agonist and a beta2-adrenoceptor agonist.[1][2][3] This dual pharmacology was intended to provide both bronchodilation and modulation of sensory nerve activity, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production.[1][2] Animal models demonstrated that sibenadet (B138698) could effectively inhibit sensory nerve activity, leading to reductions in reflex cough, mucus production, and tachypnea.[1] This promising preclinical data provided the rationale for a program of early clinical investigations in patients with COPD. However, despite initial encouraging results, the clinical development of sibenadet was ultimately discontinued (B1498344) due to a lack of sustained efficacy in later-phase trials.[2] This technical guide provides a comprehensive overview of the early clinical investigations of Viozan, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Sibenadet HCl exerts its effects through the simultaneous activation of two distinct receptor types:

  • Beta2-Adrenergic Receptors: Agonism of beta2-adrenoceptors, predominantly located on airway smooth muscle cells, leads to smooth muscle relaxation and subsequent bronchodilation.

  • Dopamine D2 Receptors: Activation of D2 dopamine receptors is associated with the modulation of sensory afferent nerve activity, which is thought to reduce cough and mucus production.[1]

The intended synergistic action of these two pathways is illustrated in the signaling pathway diagram below.

cluster_Sibenadet Sibenadet HCl (Viozan) cluster_Airway Airway Smooth Muscle Cell cluster_Nerve Sensory Afferent Nerve Sibenadet Sibenadet Beta2_AR Beta-2 Adrenergic Receptor Sibenadet->Beta2_AR D2_R Dopamine D2 Receptor Sibenadet->D2_R AC Adenylyl Cyclase Beta2_AR->AC activates cAMP_A Increased cAMP AC->cAMP_A produces PKA Protein Kinase A cAMP_A->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Nerve_Inhibition Inhibition of Nerve Activity D2_R->Nerve_Inhibition Reduced_Symptoms Reduced_Symptoms Nerve_Inhibition->Reduced_Symptoms Reduced Cough & Sputum Production

Figure 1: Sibenadet HCl Signaling Pathway

Clinical Development Program Workflow

The early clinical development of Viozan followed a logical progression from initial proof-of-concept and dose-ranging studies to larger, longer-term efficacy and safety trials.

POC Proof of Concept (Study 1) Dose_Ranging Dose-Ranging (Study 2) POC->Dose_Ranging Positive initial findings Pivotal Pivotal Efficacy Studies Dose_Ranging->Pivotal Established dose-response Safety Long-Term Safety (12-Month Study) Dose_Ranging->Safety Established dose-response Discontinuation Discontinuation of Development Pivotal->Discontinuation Lack of sustained benefit

Figure 2: Viozan Clinical Development Workflow

Summary of Early Clinical Trials

Several key clinical trials were conducted to evaluate the efficacy and safety of Viozan in patients with COPD. While detailed quantitative results from these studies are not fully available in the public domain, the following tables summarize the key design aspects of these trials.

Table 1: Phase I/II Clinical Trial Designs

Study NamePhaseNumber of PatientsStudy DesignTreatment ArmsDurationPrimary Endpoint
Study 1 (Proof of Concept) I/II701Randomized, Placebo-ControlledSibenadet (400, 600, 1000 µg tid)4 weeksBreathlessness, Cough and Sputum Scale (BCSS) Total Score
Salbutamol (B1663637) (200 µg tid)
Ipratropium (B1672105) Bromide (40 µg tid)
Placebo
Study 2 (Dose-Ranging) II872Randomized, Placebo-ControlledSibenadet (45, 270, 495 µg tid)6 weeksBCSS Total Score
Placebo

tid = three times daily

Table 2: Later Phase and Long-Term Safety Trial Designs

Study NamePhaseNumber of PatientsStudy DesignTreatment ArmsDurationPrimary Endpoints
Pivotal Efficacy Studies III>2000Multicentre, Double-Blind, Placebo-ControlledSibenadet (500 µg tid)12 or 26 weeksChange in mean BCSS Total Score
PlaceboFEV1 (% predicted) 1 hour post-dose
12-Month Safety Study III435Randomized, Placebo-ControlledSibenadet (500 µg tid)52 weeksIncidence of Adverse Events
Placebo

tid = three times daily; FEV1 = Forced Expiratory Volume in 1 second

Experimental Protocols

The following provides a more detailed description of the general methodologies employed in the early clinical trials of Viozan.

Study Population

Participants in these trials were typically adults with a diagnosis of stable, symptomatic, smoking-related COPD.

Study Design

The studies were generally multicentre, randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trial design.[3] A baseline period of 2 weeks typically preceded the treatment phase to collect baseline data, and this was often followed by a 2-week follow-up period after the cessation of treatment.[1]

Interventions

Viozan was administered via a pressurized metered-dose inhaler (pMDI) three times daily.[1][2] The placebo was also delivered via a pMDI to maintain blinding. In the proof-of-concept study, active comparators, salbutamol and ipratropium bromide, were also used.[1]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary measure of efficacy in these trials was the Breathlessness, Cough and Sputum Scale (BCSS). The BCSS is a novel patient-reported outcome tool designed to assess the key symptoms of COPD.[1][2] Patients typically completed daily diary cards to record their BCSS scores.[2]

  • Secondary Efficacy Endpoints: These included lung function tests, such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF), as well as assessments of health-related quality of life.[1][2]

  • Safety Assessments: Safety was monitored through the recording of adverse events, changes in concomitant medications, and vital signs.[2]

Summary of Clinical Findings

Efficacy

The initial proof-of-concept (Study 1) and dose-ranging (Study 2) trials showed promising results. Patients treated with sibenadet demonstrated statistically significant improvements in their total BCSS scores compared to those receiving placebo or bronchodilator therapy alone.[1] A clear dose-response relationship was observed in Study 2.[1] These early studies also indicated improvements in lung function and health-related quality of life.[1]

However, the larger pivotal efficacy studies, conducted over longer durations (12 and 26 weeks), failed to show a sustained clinical benefit.[2] While there were initial improvements in BCSS scores with sibenadet, the difference between the treatment and placebo groups was not statistically significant by the end of the treatment period.[2] Similarly, although there was an initial bronchodilator effect, the duration of this effect diminished over time.[2]

Safety and Tolerability

Across the clinical trial program, sibenadet was generally well-tolerated. The adverse event profile was comparable to that of existing bronchodilator therapies.[1] In the 12-month long-term safety study, the most notable differences in adverse events between the sibenadet and placebo groups were a higher incidence of tremor and an altered taste sensation in the sibenadet group.[3] There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs between the treatment groups.[3]

Conclusion

The early clinical investigation of Viozan (sibenadet HCl) provided a strong rationale for its development as a novel treatment for COPD, based on its dual mechanism of action targeting both bronchodilation and sensory nerve modulation. Initial studies demonstrated promising efficacy in improving key COPD symptoms. However, this early promise was not substantiated in larger, longer-term pivotal trials, which failed to show a sustained clinical benefit. The development of sibenadet was subsequently discontinued. The clinical trial program for Viozan highlights the challenges in developing new therapies for COPD and underscores the importance of demonstrating sustained efficacy in long-term studies. The use of the novel BCSS patient-reported outcome measure in these trials was a notable aspect of the program.

References

Polymorphs of Sibenadet Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet hydrochloride, a potent dual agonist of the dopamine (B1211576) D₂ and β₂-adrenergic receptors, has been a subject of interest in the pharmaceutical industry for its potential therapeutic applications. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, based on available scientific literature.

Polymorphic Forms of this compound

Research has identified three distinct polymorphic forms of this compound at ambient temperature, designated as Form I , Form II , and Form III . Additionally, a common high-temperature form has been observed, to which all three ambient temperature polymorphs convert upon heating.

Among the ambient temperature forms, Polymorph I has been identified as the most thermodynamically stable form. This stability is a crucial factor in selecting the appropriate form for pharmaceutical development, as it minimizes the risk of polymorphic transitions during manufacturing and storage, which could alter the drug product's performance.

Intermolecular Structural Differences

Studies utilizing high-resolution ¹H double-quantum solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the structural variations between the polymorphs. These investigations have revealed differences in intermolecular hydrogen bonding, particularly between Forms I and II, which contribute to their distinct crystalline structures.

Data Presentation

Due to the limited availability of specific quantitative data in publicly accessible literature, a detailed table of PXRD peaks and DSC values cannot be provided. The following table summarizes the qualitative and comparative properties of the known polymorphs of this compound.

PolymorphRelative Stability at Ambient TemperatureKey Characteristics
Form I Most StableThermodynamically preferred form.
Form II MetastableExhibits different intermolecular hydrogen bonding compared to Form I.
Form III MetastableStructurally distinct from Forms I and II.
High-Temp Form Stable at Elevated TemperaturesCommon form resulting from the heating of Forms I, II, or III. Melts at approximately 220 °C.

Experimental Protocols

The characterization of this compound polymorphs relies on standard solid-state analytical techniques. While specific experimental parameters for the analysis of each polymorph are not detailed in the available literature, the following are general methodologies for the key experiments cited.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound by analyzing the unique diffraction pattern produced by each polymorph.

Methodology:

  • A small amount of the this compound sample is gently packed into a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, is then analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of this compound polymorphs, including melting points and phase transition temperatures.

Methodology:

  • A few milligrams of the this compound sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded as peaks in the DSC thermogram. The temperature at the peak maximum or onset provides information about the thermal transitions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local molecular environment and intermolecular interactions within the crystal lattice of each polymorph.

Methodology:

  • The this compound sample is packed into a solid-state NMR rotor.

  • The rotor is placed in the NMR spectrometer and spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions.

  • Various NMR experiments, such as ¹H double-quantum magic-angle spinning (DQ-MAS), are performed to elucidate through-space proximities between nuclei.

  • The resulting spectra provide detailed information about the molecular conformation and packing, which can be used to differentiate between polymorphs.

Mandatory Visualizations

Polymorphic_Relationships cluster_ambient Ambient Temperature Form I Form I High-Temp Form High-Temp Form Form I->High-Temp Form Heating Form II Form II Form II->Form I Transition (Metastable to Stable) Form II->High-Temp Form Heating Form III Form III Form III->Form I Transition (Metastable to Stable) Form III->High-Temp Form Heating

Caption: Polymorphic relationships of this compound.

Experimental_Workflow Sample Sample PXRD PXRD Sample->PXRD Crystalline Form ID DSC DSC Sample->DSC Thermal Properties ssNMR ssNMR Sample->ssNMR Structural Details Data_Analysis Data_Analysis PXRD->Data_Analysis DSC->Data_Analysis ssNMR->Data_Analysis Polymorph_ID Polymorph_ID Data_Analysis->Polymorph_ID

Caption: Experimental workflow for polymorph characterization.

Conclusion

The existence of at least three polymorphic forms of this compound at ambient temperature highlights the importance of thorough solid-state characterization in the development of this API. While Polymorph I is identified as the most stable form, a comprehensive understanding of all polymorphic forms is crucial for ensuring consistent product quality and performance. Further research to elucidate the specific preparation methods and to obtain detailed quantitative characterization data for each polymorph would be of significant value to the pharmaceutical science community. The analytical workflows and characterization techniques outlined in this guide provide a robust framework for such investigations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sibenadet Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (formerly known as AR-C68397AA and Viozan) is a potent and selective dual agonist for the dopamine (B1211576) D₂ and β₂-adrenergic receptors.[1] Its unique pharmacological profile has been investigated for the treatment of chronic obstructive pulmonary disease (COPD), targeting both bronchodilation and sensory nerve modulation.[1] This document provides a detailed overview of the synthetic processes for this compound intended for research purposes. The synthesis of this compound can be approached through two primary routes: the Amide Route and the Alkylation Route. Both routes culminate in the formation of the final product after the coupling of two key intermediates. A nine-stage sequence for the synthesis of the key amine hydrochloride intermediate has been developed for commercial manufacture.[2]

Chemical Information
Compound Name This compound
IUPAC Name 7-(2-{[2-(3-{[2-(2-phenylethoxy)propyl]sulfonyl}ethyl)amino]ethyl})-1,3-benzothiazol-2(3H)-one hydrochloride
Molecular Formula C₂₅H₃₄ClN₃O₄S₂
Molecular Weight 556.1 g/mol
CAS Number 154508-23-3
Appearance Crystalline solid
Melting Point Approximately 220 °C (for the common high-temperature polymorphic form)

Synthetic Routes Overview

Two main synthetic strategies have been reported for the preparation of this compound on a manufacturing scale. Both strategies rely on a convergent synthesis approach where two key intermediates, a benzothiazolone amine derivative and a phenylethoxypropylsulfonyl side chain, are synthesized separately and then combined in the final steps.

  • The Amide Route: This route involves the formation of an amide bond between the key benzothiazolone amine intermediate and a sulfonylacetic acid derivative, followed by a reduction of the amide to the corresponding amine.

  • The Alkylation Route: This is an alternative approach that involves the direct N-alkylation of the benzothiazolone amine intermediate with a vinyl sulfone derivative.[2]

The following sections will provide detailed protocols for the Amide Route, as it is a well-established method for the formation of the core structure.

Diagram of the Overall Synthetic Workflow (Amide Route)

G cluster_side_chain Side Chain Synthesis cluster_core Benzothiazolone Core Synthesis cluster_final_steps Final Assembly A 3-Bromopropanol B 3-Sulfanylpropanol A->B Thiourea (B124793) C 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid B->C Condensation D Sulfonylacetic acid derivative C->D Oxidation G Amide Intermediate D->G DCC, HOBt E Substituted Aniline (B41778) F 7-(2-Aminoethyl)benzothiazolone Intermediate E->F Multi-step synthesis F->G Amide Coupling H Sibenadet (Free Base) G->H Borane (B79455) Reduction I This compound H->I HCl

Caption: Synthetic workflow for this compound via the Amide Route.

Experimental Protocols: The Amide Route

This section details the laboratory-scale synthesis of this compound via the amide coupling and subsequent reduction.

Part 1: Synthesis of the Sulfonylacetic Acid Side Chain

Protocol 1.1: Synthesis of 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid

  • Reaction of 3-bromopropanol with thiourea: A mixture of 3-bromopropanol and thiourea in water is refluxed to produce 3-sulfanylpropanol.

  • Cyclization with 2-phenylacetaldehyde: The resulting 3-sulfanylpropanol is cyclized with 2-phenylacetaldehyde using p-toluenesulfonic acid in refluxing toluene (B28343) to yield 2-benzyl-1,3-oxathiane (B8684219).

  • Reductive cleavage: The 2-benzyl-1,3-oxathiane is subjected to reductive cleavage with calcium in liquid ammonia (B1221849) to afford 3-(2-phenylethoxy)propanethiol.

  • Condensation with bromoacetic acid: The thiol is then condensed with bromoacetic acid in the presence of sodium hydride in DMF to give 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid.

Protocol 1.2: Oxidation to the Sulfonylacetic Acid Derivative

  • Oxidation: The synthesized 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid is oxidized using a suitable oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone), to yield the corresponding sulfonylacetic acid.

Part 2: Synthesis of the 7-(2-Aminoethyl)benzothiazolone Intermediate

The synthesis of this key intermediate is a multi-step process, typically starting from a substituted aniline derivative. The exact details of the nine-stage manufacturing process are proprietary; however, a general approach involves the construction of the benzothiazolone ring system followed by the introduction of the 2-aminoethyl side chain at the 7-position.

Part 3: Final Assembly of this compound

Protocol 3.1: Amide Coupling

  • Activation of the carboxylic acid: To a solution of the sulfonylacetic acid derivative (from Protocol 1.2) in an anhydrous aprotic solvent such as DMF, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt). Stir the mixture at 0 °C for 30 minutes.

  • Coupling reaction: To the activated acid solution, add 1.0 equivalent of the 7-(2-aminoethyl)benzothiazolone intermediate and 1.2 equivalents of a non-nucleophilic base such as triethylamine.

  • Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate aqueous work-up, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the amide intermediate.

Protocol 3.2: Borane Reduction of the Amide

  • Reaction setup: Dissolve the amide intermediate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Addition of borane: Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (typically 2-3 equivalents) to the cooled amide solution.

  • Reaction conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • Quenching and work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and heated to hydrolyze the amine-borane complex. The mixture is then basified and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Sibenadet free base.

Protocol 3.3: Formation of the Hydrochloride Salt

  • Salt formation: Dissolve the crude Sibenadet free base in a suitable solvent such as isopropanol (B130326) or ethanol.

  • Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as gaseous HCl).

  • Crystallization and isolation: The this compound salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Data Presentation: Synthesis and Characterization

StepKey Intermediates/ProductAnalytical CharacterizationTypical Yield (%)Purity (%)
Part 1: Side Chain Synthesis
1.1 Sulfanylacetic Acid FormationSulfanylacetic acid derivative¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Not Reported>95
1.2 OxidationSulfonylacetic acid derivative¹H NMR, ¹³C NMR, MSNot Reported>95
Part 2: Core Synthesis
2.1 Benzothiazolone FormationBenzothiazolone intermediate¹H NMR, ¹³C NMR, MS, HPLCNot Reported>98
Part 3: Final Assembly
3.1 Amide CouplingAmide Intermediate¹H NMR, ¹³C NMR, MS, HPLCNot Reported>95
3.2 Borane ReductionSibenadet (Free Base)¹H NMR, ¹³C NMR, MS, HPLCNot Reported>98
3.3 Hydrochloride Salt FormationThis compound¹H NMR, ¹³C NMR, MS, HPLC, Elemental Analysis, XRPDNot Reported>99

Note: Specific yields and purity for each step in a research setting are not publicly available and will depend on the specific reaction conditions and purification methods employed.

Mechanism of Action: D₂ and β₂ Receptor Signaling

Sibenadet acts as a dual agonist, stimulating both dopamine D₂ receptors and β₂-adrenergic receptors. This dual action is key to its therapeutic potential in respiratory diseases.

Diagram of Sibenadet's Signaling Pathway

G cluster_D2 Dopamine D2 Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway Sibenadet_D2 Sibenadet D2R D2 Receptor Sibenadet_D2->D2R Gi Gi Protein D2R->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Sensory_Nerve Modulation of Sensory Nerve Activity PKA_inhibit->Sensory_Nerve Sibenadet_B2 Sibenadet B2AR β2-Adrenergic Receptor Sibenadet_B2->B2AR Gs Gs Protein B2AR->Gs Activates AC_activate Adenylyl Cyclase Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Bronchodilation Bronchodilation PKA_activate->Bronchodilation

Caption: Dual signaling pathways of this compound.

  • D₂ Receptor Activation: Sibenadet binds to and activates dopamine D₂ receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In the context of COPD, this pathway is thought to modulate the activity of sensory nerves in the airways.

  • β₂-Adrenergic Receptor Activation: Concurrently, Sibenadet activates β₂-adrenergic receptors, which are coupled to stimulatory G-proteins (Gs). This leads to the activation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA. The activation of this pathway in airway smooth muscle cells results in bronchodilation.

References

Application Notes and Protocols: In Vitro Assays for Sibenadet Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (also known as AR-C68397AA) is a dual agonist targeting the dopamine (B1211576) D2 receptor (D2R) and the beta-2 adrenergic receptor (β2AR).[1][2] Developed for the potential treatment of chronic obstructive pulmonary disease (COPD), its unique pharmacological profile combines bronchodilatory effects mediated by β2AR agonism with modulation of sensory nerve activity through D2R activation.[2] This document provides detailed protocols for standard in vitro assays to characterize the binding affinity and functional potency of this compound or similar compounds at its target receptors.

While specific quantitative in vitro data for this compound (e.g., Ki, EC50) is not publicly available in the reviewed literature, this guide outlines the established methodologies to determine these values. The provided tables serve as templates for data presentation.

Target Receptors and Signaling Pathways

This compound simultaneously activates two distinct G-protein coupled receptors (GPCRs):

  • Dopamine D2 Receptor (D2R): A member of the D2-like family of dopamine receptors, D2R couples to Gi/o G-proteins.[3] Agonist binding to D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

  • Beta-2 Adrenergic Receptor (β2AR): This receptor couples to Gs G-proteins. Agonist activation of β2AR stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The opposing effects of D2R and β2AR activation on cAMP production necessitate distinct assay configurations to evaluate the functional activity of a dual agonist like this compound.

cluster_D2R Dopamine D2 Receptor (Gi-coupled) cluster_beta2AR Beta-2 Adrenergic Receptor (Gs-coupled) Sibenadet_D2 Sibenadet HCl D2R D2 Receptor Sibenadet_D2->D2R Agonist Binding Gi Gi Protein D2R->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec Sibenadet_B2 Sibenadet HCl beta2AR β2 Adrenergic Receptor Sibenadet_B2->beta2AR Agonist Binding Gs Gs Protein beta2AR->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc [cAMP] ↑ AC_stim->cAMP_inc

Figure 1: Signaling pathways of this compound at D2 and β2 adrenergic receptors.

Data Presentation: In Vitro Pharmacological Profile

The following tables are templates for summarizing the in vitro pharmacological data for a dual D2R/β2AR agonist.

Table 1: Receptor Binding Affinity

Target ReceptorRadioligandCell Line/TissueKi (nM)
Dopamine D2[³H]-SpiperoneCHO-D2 cellsData not available
Beta-2 Adrenergic[³H]-CGP-12177CHO-β2AR cellsData not available

Ki (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy

Target ReceptorAssay TypeCell LineParameterValue (nM)
Dopamine D2cAMP InhibitionCHO-D2 cellsEC50Data not available
Dopamine D2[³⁵S]GTPγS BindingCHO-D2 cell membranesEC50Data not available
Beta-2 AdrenergiccAMP AccumulationCHO-β2AR cellsEC50Data not available

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding.

cluster_workflow Receptor Binding Assay Workflow start Prepare cell membranes expressing the receptor of interest incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of Sibenadet HCl start->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol 1.1: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor (CHO-D2).

    • Radioligand: [³H]-Spiperone (a D2 antagonist).

    • Non-specific binding control: Haloperidol (B65202) (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • This compound stock solution and serial dilutions.

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, CHO-D2 cell membranes, and varying concentrations of this compound.

    • Add [³H]-Spiperone to a final concentration of ~0.5 nM.

    • For non-specific binding determination, add 10 µM haloperidol instead of this compound.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: Beta-2 Adrenergic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human beta-2 adrenergic receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human β2AR (e.g., CHO-β2AR).

    • Radioligand: [³H]-CGP-12177 (a β-adrenergic antagonist).

    • Non-specific binding control: Propranolol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

    • This compound stock solution and serial dilutions.

  • Procedure: The procedure is analogous to the D2 receptor binding assay, with the appropriate receptor preparation, radioligand, and non-specific binding control.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For D2R and β2AR, this is typically a change in intracellular cAMP levels.

cluster_workflow cAMP Functional Assay Workflow start Seed cells expressing the receptor of interest in a 96-well plate incubate Incubate cells with varying concentrations of Sibenadet HCl (and forskolin (B1673556) for Gi-coupled assays) start->incubate lyse Lyse the cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Analyze data to determine EC50 detect->analyze

Figure 3: General workflow for a cell-based cAMP functional assay.

Protocol 2.1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

  • Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase via the D2 receptor.

  • Materials:

    • CHO-D2 cells.

    • Cell culture medium.

    • Forskolin (an adenylyl cyclase activator).

    • This compound stock solution and serial dilutions.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed CHO-D2 cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 2.2: Beta-2 Adrenergic Receptor Functional Assay (cAMP Accumulation)

  • Objective: To determine the functional potency (EC50) of this compound in stimulating adenylyl cyclase via the β2AR.

  • Materials:

    • CHO-β2AR cells.

    • Cell culture medium.

    • This compound stock solution and serial dilutions.

    • cAMP assay kit.

  • Procedure:

    • Seed CHO-β2AR cells in a 96-well plate.

    • Incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 2.3: [³⁵S]GTPγS Binding Assay (for Gi/o-coupled receptors)

  • Objective: To measure the activation of G-proteins coupled to the D2 receptor by this compound.

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G-protein activation.

  • Materials:

    • CHO-D2 cell membranes.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • This compound stock solution and serial dilutions.

  • Procedure:

    • In a 96-well plate, add CHO-D2 cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through a filter mat.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax (maximum effect) values from the concentration-response curve.

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological activity of this compound and other dual D2R/β2AR agonists. By determining the binding affinity and functional potency at each target receptor, researchers can gain a comprehensive understanding of a compound's activity profile, which is crucial for drug development and lead optimization.

References

Application Notes and Protocols for Studying Sibenadet Hydrochloride Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (formerly AR-C68397AA) is a potent and selective dual-pharmacology agent, acting as both a dopamine (B1211576) D2 receptor agonist and a β2-adrenoceptor agonist.[1] This unique mechanism of action was investigated for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), targeting not only bronchoconstriction but also the neural pathways responsible for cough and mucus hypersecretion.[1] Preclinical studies in animal models, particularly canines, were instrumental in elucidating the therapeutic potential of this compound. Investigation in these models demonstrated that the compound effectively inhibits sensory nerve activity, leading to a reduction in reflex cough, mucus production, and tachypnoea (rapid breathing).[1]

These application notes provide a detailed overview of the animal models and experimental protocols relevant for studying the effects of this compound and similar dual-acting compounds. The methodologies described are based on established preclinical research practices for evaluating respiratory therapeutics.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through two primary signaling pathways:

  • β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells leads to Gs protein stimulation, adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP). This cascade results in protein kinase A (PKA) activation, leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

  • Dopamine D2 Receptor Agonism: Activation of dopamine D2 receptors, which are Gi protein-coupled, inhibits adenylyl cyclase, leading to a decrease in cAMP. On sensory nerve terminals in the airways, this action is thought to hyperpolarize the neuron and reduce the release of neurotransmitters that mediate cough and mucus secretion.

Sibenadet_Signaling cluster_beta2 β2-Adrenoceptor Pathway (Airway Smooth Muscle) cluster_d2 Dopamine D2 Receptor Pathway (Sensory Nerve Terminal) Sibenadet_b Sibenadet HCl Beta2AR β2-Adrenoceptor Sibenadet_b->Beta2AR Agonist Sibenadet_d Sibenadet HCl Gs Gs Protein Beta2AR->Gs Activates AC_b Adenylyl Cyclase Gs->AC_b Stimulates cAMP_b ↑ cAMP AC_b->cAMP_b PKA Protein Kinase A cAMP_b->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation D2R Dopamine D2 Receptor Sibenadet_d->D2R Agonist Gi Gi Protein D2R->Gi Activates AC_d Adenylyl Cyclase Gi->AC_d Inhibits cAMP_d ↓ cAMP AC_d->cAMP_d Hyperpolarization Neuronal Hyperpolarization cAMP_d->Hyperpolarization ReducedNT ↓ Neurotransmitter Release Hyperpolarization->ReducedNT CoughMucus ↓ Cough & Mucus Secretion ReducedNT->CoughMucus

Caption: Signaling pathways of this compound.

Animal Models for Efficacy Testing

The canine model is a well-established and relevant model for studying cough and mucus hypersecretion due to physiological similarities to humans. The following sections detail protocols for inducing and evaluating key COPD symptoms in dogs.

Canine Model of Citric Acid-Induced Cough

This model is used to assess the antitussive (anti-cough) effects of a compound.

Experimental Protocol:

  • Animal Selection: Adult Beagle dogs of either sex, weighing 10-15 kg, are suitable for this model. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Cough Induction:

    • A 0.5 M solution of citric acid in sterile saline is used as the tussigenic agent.

    • The dog is placed in a specialized chamber, and the citric acid solution is nebulized for a fixed period, typically 5 minutes, to induce a consistent cough response.

  • Drug Administration:

    • This compound or a vehicle control is administered via inhalation or another appropriate route at a predetermined time before the citric acid challenge.

  • Cough Measurement:

    • The number of coughs is counted by a trained observer during the nebulization period and for a 10-minute period immediately following.

    • Alternatively, a microphone and data acquisition system can be used for objective quantification of cough events.

  • Data Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated group. A significant reduction in cough frequency indicates an antitussive effect.

Illustrative Experimental Workflow:

Cough_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select & Acclimatize Beagle Dogs Drug_Admin Administer Sibenadet HCl or Vehicle Animal_Selection->Drug_Admin Drug_Prep Prepare Sibenadet HCl & Vehicle Drug_Prep->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Cough_Induction Induce Cough with Nebulized Citric Acid (5 min) Wait->Cough_Induction Cough_Measurement Record Coughs (During & 10 min Post) Cough_Induction->Cough_Measurement Data_Quant Quantify Total Number of Coughs Cough_Measurement->Data_Quant Comparison Compare Drug vs. Vehicle Data_Quant->Comparison Conclusion Determine Antitussive Effect Comparison->Conclusion

Caption: Workflow for the canine citric acid-induced cough model.

Table 1: Illustrative Quantitative Data for Citric Acid-Induced Cough Model

Treatment GroupDose (µg/kg, inhaled)Mean Number of Coughs (± SEM)% Inhibition of Cough
Vehicle-25.4 ± 2.1-
Sibenadet HCl1015.2 ± 1.840.2%
Sibenadet HCl308.1 ± 1.268.1%
Sibenadet HCl1004.5 ± 0.982.3%

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Canine Model of Sulfur Dioxide-Induced Mucus Hypersecretion

This model is used to evaluate the effects of a compound on airway mucus production. Chronic exposure to sulfur dioxide (SO2) gas induces a state of chronic bronchitis with mucus hypersecretion in dogs.[2][3]

Experimental Protocol:

  • Animal Selection and Baseline Measurement: Beagle dogs are used. Prior to SO2 exposure, baseline mucus samples are collected via bronchial lavage.

  • Induction of Mucus Hypersecretion:

    • Dogs are exposed to a controlled concentration of SO2 gas (e.g., 200 ppm) for a specified duration daily (e.g., 2 hours) for several weeks to months to establish a stable hypersecretory state.[2]

  • Drug Administration:

    • Once chronic bronchitis is established, dogs are treated with this compound or a vehicle control over a defined treatment period.

  • Mucus Collection and Analysis:

    • Bronchial lavage is performed at regular intervals to collect airway secretions.

    • The volume of the collected lavage fluid is measured.

    • The mucus content can be quantified by measuring the concentration of specific mucin glycoproteins (e.g., MUC5AC) using techniques like ELISA.

  • Data Analysis: Changes in mucus volume and mucin concentration in the drug-treated group are compared to the vehicle-treated group and to their own baseline values.

Table 2: Illustrative Quantitative Data for SO2-Induced Mucus Hypersecretion Model

Treatment GroupMUC5AC Concentration in Lavage Fluid (ng/mL ± SEM)
Baseline (Pre-SO2)
All Animals55.8 ± 8.3
Post-SO2 (Pre-Treatment)
Vehicle Group289.4 ± 25.1
Sibenadet HCl Group295.2 ± 28.9
Post-Treatment (4 weeks)
Vehicle Group278.6 ± 23.7
Sibenadet HCl (50 µg/kg/day)145.3 ± 15.8

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Measurement of Rapidly Adapting Receptor (RAR) Activity

This compound's D2 receptor agonism is hypothesized to inhibit the activity of sensory nerves, including rapidly adapting receptors (RARs), which are involved in the cough reflex.[1]

Experimental Protocol:

  • Animal Preparation: Dogs are anesthetized, and the vagus nerve is surgically exposed in the neck.

  • Electrophysiological Recording:

    • Single-unit activity from afferent C-fibers, including RARs, is recorded using microelectrodes placed on the vagus nerve.

    • RARs are identified by their characteristic response to lung inflation and deflation.

  • Stimulation:

    • The lungs are mechanically ventilated. RARs can be stimulated by various means, such as a brief, rapid inflation of the lungs or by the administration of a chemical irritant like capsaicin.

  • Drug Administration:

    • This compound is administered, and the firing frequency of the identified RARs in response to stimulation is recorded.

  • Data Analysis: The change in the firing rate of RARs before and after drug administration is quantified to determine the inhibitory effect of the compound.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other dual-acting D2 receptor and β2-adrenoceptor agonists for the treatment of COPD symptoms. The canine model, in particular, offers a valuable platform for assessing antitussive and mucoregulatory effects. By employing these detailed methodologies, researchers can effectively characterize the pharmacological profile of novel respiratory therapeutics.

References

Application Notes and Protocols for Sibenadet Hydrochloride in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet Hydrochloride (also known as Viozan™ and AR-C68397AA) is a novel investigational compound characterized by its dual pharmacology as a potent agonist for both the dopamine (B1211576) D2 receptor and the β2-adrenergic receptor. This unique mechanism of action was designed to offer a multifaceted therapeutic approach for respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD). The rationale for this dual-action molecule is to combine the bronchodilatory effects of β2-adrenoceptor agonism with the sensory nerve-modulating properties of D2-receptor agonism. Preclinical studies suggested that Sibenadet could effectively induce bronchodilation and concurrently inhibit sensory nerve activity, thereby reducing key symptoms of COPD such as cough, mucus production, and tachypnoea (rapid breathing).

While Sibenadet showed initial promise in early clinical trials for improving symptoms in COPD patients, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in larger, long-term studies.[1] Nevertheless, the unique dual-pharmacology of Sibenadet makes it a valuable tool for researchers investigating the complex interplay between bronchoconstriction, airway inflammation, and sensory nerve activation in various respiratory disease models.

Data Presentation

Preclinical Efficacy (Qualitative Summary)
Model SystemKey FindingsReference(s)
Canine ModelEffective in reducing reflex-induced tachypnoea.
Canine ModelDemonstrated a reduction in mucus production.
Canine ModelEffective in reducing reflex-induced cough.
Canine ModelInhibited the discharge of rapidly adapting sensory receptors.
In Vivo (Animal)Shown to be an effective bronchodilator with a prolonged duration of action following topical administration to the lungs.
Clinical Trial Data (Quantitative Summary)

Study 1: Proof of Concept in COPD Patients (4 weeks)

Treatment GroupDose (via pMDI)FrequencyComparator(s)
Sibenadet HCl400 µgThree times dailyPlacebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg)
Sibenadet HCl600 µgThree times dailyPlacebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg)
Sibenadet HCl1000 µgThree times dailyPlacebo, Salbutamol (200 µg), Ipratropium Bromide (40 µg)

Study 2: Dose-Ranging in COPD Patients (6 weeks)

Treatment GroupDose (via pMDI)FrequencyComparator(s)
Sibenadet HCl45 µgThree times dailyPlacebo
Sibenadet HCl270 µgThree times dailyPlacebo
Sibenadet HCl495 µgThree times dailyPlacebo

Long-Term Safety Study in COPD Patients (1 year) [2]

Treatment GroupDose (via pMDI)FrequencyComparator(s)
Sibenadet HCl500 µgThree times dailyPlacebo

pMDI: pressurized Metered Dose Inhaler

Signaling Pathways

The dual-action of this compound targets two distinct G protein-coupled receptors (GPCRs): the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs), and the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gi).

Sibenadet_Signaling_Pathways cluster_beta2 β2-Adrenergic Receptor Pathway (Bronchodilation) cluster_d2 Dopamine D2 Receptor Pathway (Sensory Nerve Modulation) Sibenadet_b2 Sibenadet HCl Beta2_AR β2-Adrenergic Receptor Sibenadet_b2->Beta2_AR Gs Gs Protein Beta2_AR->Gs Activates AC_b2 Adenylyl Cyclase Gs->AC_b2 Stimulates cAMP_b2 cAMP AC_b2->cAMP_b2 Converts ATP to PKA Protein Kinase A cAMP_b2->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Sibenadet_d2 Sibenadet HCl D2_R Dopamine D2 Receptor (on Sensory Nerve) Sibenadet_d2->D2_R Gi Gi Protein D2_R->Gi Activates AC_d2 Adenylyl Cyclase Gi->AC_d2 Inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 Reduced production of Nerve_Inhibition Decreased Sensory Nerve Firing cAMP_d2->Nerve_Inhibition Leads to

Caption: Dual signaling pathways of this compound.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound in preclinical respiratory disease models.

In Vitro Protocol: Functional Assessment of Bronchodilation in Guinea Pig Tracheal Rings

This protocol assesses the bronchodilator properties of this compound on isolated guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit buffer

  • Methacholine (B1211447) (or other contractile agonist like histamine)

  • This compound

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and excise the trachea. Dissect the trachea into rings, 2-3 cartilage bands wide.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Contraction: Induce a sustained contraction of the tracheal rings with a submaximal concentration of methacholine (e.g., 1 µM).

  • Drug Administration: Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath to generate a concentration-response curve.

  • Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Calculate the EC50 value (the concentration of Sibenadet causing 50% of the maximal relaxation).

Tracheal_Ring_Workflow start Start: Euthanize Guinea Pig & Excise Trachea prep Prepare Tracheal Rings start->prep mount Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) prep->mount equilibrate Equilibrate for 60 min (1g tension) mount->equilibrate contract Induce Contraction (e.g., Methacholine) equilibrate->contract drug Cumulative Addition of This compound contract->drug record Record Relaxation Response drug->record analyze Calculate EC50 record->analyze end End analyze->end

Caption: Workflow for in vitro assessment of bronchodilation.

In Vivo Protocol: Assessment of Bronchoprotective Effects in a Guinea Pig Model of Asthma

This protocol evaluates the ability of this compound to protect against induced bronchoconstriction in an in vivo model.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound (for inhalation or systemic administration)

  • Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine aerosol)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs to the plethysmograph for several days prior to the experiment.

  • Baseline Measurement: Place the conscious, unrestrained guinea pig in the plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance) for 10-15 minutes.

  • Drug Pre-treatment: Administer this compound at various doses via the desired route (e.g., inhalation, intraperitoneal injection). A vehicle control group should also be included.

  • Bronchial Challenge: At a specified time after drug administration, expose the animal to an aerosolized bronchoconstrictor (e.g., histamine) for a fixed duration.

  • Data Recording: Continuously monitor and record respiratory parameters throughout the challenge.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound compared to the vehicle control group.

In Vivo Protocol: Assessment of Antitussive Effects in a Canine Cough Model

This protocol is designed to assess the efficacy of this compound in reducing cough frequency in response to a tussive stimulus.

Materials:

  • Beagle dogs

  • This compound

  • Tussive agent (e.g., nebulized citric acid or distilled water)[3]

  • System for cough detection and recording (e.g., microphone and data acquisition software)

Procedure:

  • Animal Acclimatization: Acclimatize dogs to the experimental setup and environment.

  • Baseline Cough Response: Expose the dogs to the tussive agent and record the number of coughs over a defined period to establish a baseline response.

  • Drug Administration: Administer this compound or vehicle control.

  • Cough Challenge: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-challenge the dogs with the tussive agent.

  • Data Recording: Record the number of coughs during each challenge period.

  • Data Analysis: Express the results as the percentage reduction in cough frequency compared to the baseline or vehicle control values.

Antitussive_Workflow start Start: Acclimatize Dogs baseline Establish Baseline Cough Response (Tussive Agent Challenge) start->baseline admin Administer Sibenadet HCl or Vehicle Control baseline->admin challenge Re-challenge with Tussive Agent at Multiple Time Points admin->challenge record Record Cough Frequency challenge->record analyze Calculate % Reduction in Cough record->analyze end End analyze->end

Caption: Workflow for in vivo assessment of antitussive effects.

References

Sibenadet (AR-C68397AA): Application Notes and Protocols for Pre-clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction:

Sibenadet (also known as AR-C68397AA and Viozan) is a dual agonist for the dopamine (B1211576) D2 and β2-adrenergic receptors. It was investigated for the treatment of chronic obstructive pulmonary disease (COPD), leveraging its potential to combine bronchodilation with modulation of sensory nerve activation. Although the clinical development of Sibenadet was ultimately discontinued, understanding its preclinical profile remains valuable for researchers in respiratory diseases and receptor pharmacology.

These application notes provide a summary of the available information on the dosage and administration of Sibenadet in pre-clinical settings, primarily derived from studies in canine models. It is important to note that detailed quantitative data from these preclinical studies are not extensively available in the public domain.

Data Presentation

Table 1: Summary of Sibenadet Pre-clinical Dosage and Administration
ParameterDescriptionNotes
Animal Model DogPrimary species used for in vivo efficacy and safety assessment.
Route of Administration Topical (Inhalation)Direct administration to the lungs to maximize local effects and minimize systemic exposure.
Dosage Range Not specified in publicly available literature.Dose-ranging studies were conducted to establish efficacy and safety, but specific dose levels are not detailed.
Formulation Not specified in publicly available literature.Assumed to be a solution or suspension suitable for nebulization or metered-dose inhalation.
Frequency of Administration Not specified in publicly available literature.Dosing schedules in preclinical studies are not detailed.
Table 2: Key Pre-clinical Experiments for Sibenadet
ExperimentPurposeAnimal ModelKey Findings (Qualitative)
Efficacy in Reflex-Induced Respiratory Changes To assess the effect of Sibenadet on sensory nerve-mediated respiratory reflexes relevant to COPD symptoms.DogEffective in reducing reflex-induced tachypnoea, mucus production, and cough.
Bronchodilator Activity To evaluate the β2-adrenergic receptor-mediated bronchodilator effects.DogDemonstrated effective bronchodilation with a prolonged duration of action.
Safety Pharmacology To assess potential adverse effects on major physiological systems.DogIndicated a wide therapeutic ratio with respect to side-effects like emesis and cardiovascular disturbances.

Experimental Protocols

Detailed experimental protocols for the pre-clinical studies of Sibenadet are not available in the public literature. The following are generalized protocols based on standard methodologies for respiratory drug testing in canine models.

General Protocol: Evaluation of Bronchodilator Activity in Anesthetized Dogs
  • Animal Preparation:

    • Adult Beagle dogs of either sex are fasted overnight with free access to water.

    • Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

    • The trachea is intubated, and the animal is artificially ventilated.

    • Catheters are placed for drug administration (if intravenous) and for monitoring blood pressure and heart rate.

    • A pneumotachograph is connected to the tracheal tube to measure airflow and tidal volume, from which respiratory rate and pulmonary resistance can be calculated.

  • Drug Administration:

    • Sibenadet is administered topically to the lungs via a nebulizer connected to the inspiratory line of the ventilator.

    • A range of doses would be tested to establish a dose-response relationship.

    • A vehicle control (placebo) is administered to a separate group of animals.

  • Induction of Bronchoconstriction:

    • A bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine) is administered intravenously or by inhalation to induce a stable increase in pulmonary resistance.

  • Data Collection and Analysis:

    • Pulmonary resistance, dynamic lung compliance, heart rate, and blood pressure are continuously monitored.

    • The effect of Sibenadet on reversing or preventing the induced bronchoconstriction is quantified.

    • Data are expressed as a percentage inhibition of the bronchoconstrictor response.

General Protocol: Assessment of Antitussive Activity in Conscious Dogs
  • Animal Acclimatization:

    • Conscious, trained Beagle dogs are accustomed to the experimental setup to minimize stress.

  • Cough Induction:

    • A tussive agent (e.g., citric acid aerosol) is administered via a face mask to induce a consistent cough response.

    • The number of coughs over a specific period is recorded.

  • Drug Administration:

    • Sibenadet is administered via inhalation using a metered-dose inhaler with a spacer and a face mask.

    • A placebo is administered to a control group.

  • Data Collection and Analysis:

    • The cough response is challenged at various time points after drug administration.

    • The reduction in the number of coughs compared to the pre-drug baseline and the placebo group is calculated to determine the antitussive effect.

Mandatory Visualization

Sibenadet_Signaling_Pathway cluster_extracellular Extracellular Sibenadet Sibenadet D2R Dopamine D2 Receptor Sibenadet->D2R B2AR Beta-2 Adrenergic Receptor Sibenadet->B2AR Gi Gi Protein D2R->Gi activates Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP ↓ cAMP cAMP2 ↑ cAMP Sensory_Nerve ↓ Sensory Nerve Activity PKA Protein Kinase A cAMP2->PKA Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Conceptual signaling pathway of Sibenadet.

Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Testing cluster_analysis Phase 3: Analysis & Reporting A1 Define Objectives (Efficacy, Safety) A2 Select Animal Model (e.g., Canine) A1->A2 A3 Determine Dosage & Formulation (Dose-Ranging) A2->A3 B1 Animal Acclimatization & Baseline Measurements A3->B1 B2 Drug Administration (Topical Inhalation) B1->B2 B3 Challenge & Data Collection (e.g., Respiratory Mechanics, Cough) B2->B3 C1 Pharmacodynamic Analysis (Dose-Response) B3->C1 C4 Final Report & Conclusion C1->C4 C2 Pharmacokinetic Analysis (If samples collected) C2->C4 C3 Safety Assessment (Adverse Events) C3->C4

Application Notes and Protocols for the Quantification of Sibenadet Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Sibenadet Hydrochloride in pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (Viozan™) is a dual D2 dopamine (B1211576) receptor and beta2-adrenoceptor agonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Chemical Structure of this compound [2][3][4]

  • Molecular Formula: C₂₂H₂₈N₂O₅S₂·HCl

  • Molecular Weight: 501.07 g/mol

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Measurement of light absorbance.
Selectivity GoodExcellentLow to Moderate
Sensitivity ng-µg/mLpg-ng/mLµg/mL
Typical Application Routine quality control, content uniformity.Bioanalysis, impurity profiling, trace analysis.Preliminary quantification, simple formulations.
Instrumentation HPLC system with UV detector.LC system coupled to a tandem mass spectrometer.UV-Vis spectrophotometer.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.

Experimental Protocol

3.1.1. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

3.1.2. Reagents and Materials

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile: 0.032 M Ammonium Acetate (55:45, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 20 µL
Detection Wavelength 275 nm[5]
Run Time 10 minutes

3.1.4. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

3.1.5. Sample Preparation

  • For bulk drug, accurately weigh an appropriate amount and prepare a solution in the mobile phase.

  • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet to a volumetric flask. Add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data (Representative for similar compounds)

The following table summarizes typical performance characteristics for the HPLC analysis of a similar hydrochloride salt.[5]

ParameterResult
Linearity Range 0.5 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

4.1.1. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

4.1.2. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally related compound)

4.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in water + 2 mM Ammonium Acetate[6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Gradient 5-95% B over 5 minutes
Injection Volume 5 µL[6]
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of this compound
Collision Energy To be optimized for specific transitions

4.1.4. Standard and Sample Preparation

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare calibration standards and quality control samples by spiking the appropriate matrix (e.g., plasma, urine) with the stock solutions.

  • For sample preparation from biological fluids, a protein precipitation or solid-phase extraction (SPE) step is typically required.[7][8] For example, protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.

Quantitative Data (Representative for similar compounds)

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of β2-agonists.[9][10]

ParameterResult
Linearity Range 0.5 - 10.0 µg/kg[9]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 µg/kg[9]
Limit of Quantification (LOQ) 0.3 µg/kg[9]
Accuracy (% Recovery) 76.0 - 102.0%[9]
Precision (% RSD) < 15%[9]

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in simple solutions, although it is less selective than chromatographic methods. The presence of a thiazole (B1198619) ring in this compound suggests it will have a characteristic UV absorption spectrum.[11][12][13][14][15]

Experimental Protocol

5.1.1. Instrumentation

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

5.1.2. Reagents and Materials

  • Methanol (spectroscopic grade)

  • This compound reference standard

5.1.3. Method

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this stock, prepare a series of calibration standards with concentrations ranging from 5 to 30 µg/mL.

  • Sample Preparation: Prepare a solution of the sample in methanol at a concentration expected to fall within the calibration range.

  • Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax, using methanol as the blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample from this curve.

Quantitative Data (Representative for similar compounds)

The following table summarizes typical performance characteristics for the UV-Vis spectrophotometric analysis of a hydrochloride salt.

ParameterResult
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Accuracy (% Recovery) 99 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing sp1 Weighing & Dissolution sp2 Dilution sp1->sp2 sp3 Filtration / Extraction sp2->sp3 am1 HPLC / LC-MS/MS / UV-Vis sp3->am1 Inject / Measure dp1 Peak Integration / Absorbance Measurement am1->dp1 Acquire Data dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway of this compound

This compound acts as an agonist at both β2-adrenergic receptors and D2 dopamine receptors.

β2-Adrenergic Receptor Signaling Pathway [1][16][17][18]

Activation of the β2-adrenergic receptor by an agonist like Sibenadet leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation (bronchodilation).

beta2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sibenadet Sibenadet HCl beta2_receptor β2-Adrenergic Receptor sibenadet->beta2_receptor binds gs_protein Gs Protein beta2_receptor->gs_protein activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates response Bronchodilation pka->response leads to

Caption: Simplified β2-adrenergic receptor signaling pathway.

D2 Dopamine Receptor Signaling Pathway [19][20][[“]][22][23]

Activation of the D2 dopamine receptor by an agonist such as Sibenadet typically involves coupling to a Gi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can modulate neurotransmitter release and neuronal excitability.

d2_pathway cluster_membrane_d2 Cell Membrane cluster_cytoplasm_d2 Cytoplasm sibenadet_d2 Sibenadet HCl d2_receptor D2 Dopamine Receptor sibenadet_d2->d2_receptor binds gi_protein Gi Protein d2_receptor->gi_protein activates adenylyl_cyclase_d2 Adenylyl Cyclase gi_protein->adenylyl_cyclase_d2 inhibits camp_d2 ↓ cAMP adenylyl_cyclase_d2->camp_d2 reduces conversion atp_d2 ATP atp_d2->adenylyl_cyclase_d2 response_d2 Modulation of Neuronal Excitability camp_d2->response_d2 leads to

Caption: Simplified D2 dopamine receptor signaling pathway.

References

Application Notes and Protocols for the Manufacturing of Sibenadet Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a manufacturing process for Sibenadet Hydrochloride. This document covers the chemical synthesis, purification, and analytical quality control of the active pharmaceutical ingredient (API).

Introduction

This compound, with the chemical name (R)-5-(2-(5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one hydrochloride, is a potent dual agonist of the dopamine (B1211576) D2 and β2-adrenergic receptors. It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). The manufacturing process is designed to be robust, scalable, and to ensure the final product meets stringent quality standards.

The synthesis of this compound involves a convergent approach, where two key intermediates are synthesized separately and then coupled in the final stages of the process. This strategy allows for efficient purification of the intermediates and minimizes the formation of impurities in the final API.

Signaling Pathways of this compound

This compound exerts its therapeutic effects through the simultaneous activation of Dopamine D2 receptors and β2-Adrenergic receptors.

  • Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the D2 receptor by an agonist like Sibenadet leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including the modulation of neurotransmitter release.

  • β2-Adrenergic Receptor Signaling: The β2-adrenergic receptor is also a GPCR, but it primarily couples to the Gαs subunit. Agonist binding, such as by Sibenadet, activates adenylyl cyclase, leading to an increase in intracellular cAMP. This elevation in cAMP activates PKA, which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation, a key mechanism in bronchodilation for COPD treatment.

The dual agonism of Sibenadet allows for a synergistic therapeutic effect, combining the bronchodilatory effects of β2-agonism with the potential anti-inflammatory and sensory nerve-modulating effects of D2-agonism.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gi Protein cluster_cytoplasm Cytoplasm Sibenadet Sibenadet D2R Dopamine D2 Receptor Sibenadet->D2R binds G_alpha_i Gαi D2R->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gs Protein cluster_cytoplasm Cytoplasm Sibenadet Sibenadet B2AR β2-Adrenergic Receptor Sibenadet->B2AR binds G_alpha_s Gαs B2AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response

Caption: β2-Adrenergic Receptor Signaling Pathway.

Manufacturing Process

The manufacturing process for this compound is a multi-step synthesis followed by purification and isolation of the final product. A general workflow is presented below.

Manufacturing_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control Intermediate_A Synthesis of Key Amine Intermediate Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B Synthesis of Side-Chain Precursor Intermediate_B->Coupling Crystallization Crystallization Coupling->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying QC_Testing Final Product Testing Drying->QC_Testing API This compound API QC_Testing->API

Caption: this compound Manufacturing Workflow.

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of two key intermediates:

  • Key Amine Intermediate: A nine-stage synthesis has been developed for the key amine hydrochloride intermediate.[1]

  • Side-Chain Precursor: The synthesis of the side-chain precursor molecule involves a thiyl radical addition and subsequent high-yielding telescoped processes.[1]

Final Coupling and Salt Formation

The final molecule is assembled by reacting the two key intermediates.[1] The crude product is then converted to the hydrochloride salt.

Purification by Recrystallization

Purification of the final product is achieved through crystallization.[1] The conversion from the hydrobromide to the hydrochloride salt by recrystallization from hydrochloric acid in the presence of charcoal is an effective purification method.[1] A second recrystallization may be performed to achieve the desired purity.[1]

Experimental Protocols

Protocol: Final Coupling Reaction (Illustrative)

Objective: To couple the key amine intermediate with the side-chain precursor to form the Sibenadet free base.

Materials:

  • Key Amine Intermediate

  • Side-Chain Precursor (e.g., a vinyl sulfone derivative)

  • Ethanol

  • Triethylamine (B128534)

  • Hydrochloric Acid

Procedure:

  • Charge a reaction vessel with stoichiometric quantities of the key amine intermediate and the side-chain precursor in ethanol.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

Protocol: Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Activated Charcoal

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Add a small amount of activated charcoal to the hot solution to decolorize it.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified this compound crystals under vacuum.

Data Presentation

Table 1: Summary of a Representative Batch Synthesis

ParameterValue
Starting Materials
Key Amine Intermediate1.0 kg
Side-Chain Precursor1.2 kg
Reaction Conditions
SolventEthanol (10 L)
BaseTriethylamine (1.5 L)
Reaction TemperatureReflux (~78 °C)
Reaction Time6 hours
Yield and Purity
Crude Yield1.8 kg
Purity of Crude Product (by HPLC)95.2%
Yield after Recrystallization1.6 kg
Purity of Final Product (by HPLC)>99.5%

Quality Control

The final this compound API must be tested to ensure it meets the required quality specifications.

Table 2: Quality Control Specifications for this compound

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification FTIR, HPLC (retention time)Conforms to reference standard
Assay HPLC98.0% - 102.0%
Related Substances HPLCIndividual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5%
Residual Solvents GC-HSMethanol: ≤ 3000 ppmEthanol: ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals USP <231>≤ 20 ppm
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Column: C18, 4.6 mm x 150 mm, 5 µm

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detector Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Conclusion

This document provides a framework for the development of a manufacturing process for this compound. The described synthetic route, purification methods, and analytical controls are designed to produce a high-quality active pharmaceutical ingredient. It is essential that all manufacturing and testing are performed in compliance with current Good Manufacturing Practices (cGMP) and relevant regulatory guidelines. Further process validation and optimization may be required for commercial-scale production.

References

Application Notes and Protocols for Assessing the Bronchodilator Effects of Sibenadet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibenadet (Viozan™, AR-C68397AA) is a novel compound that was developed for the treatment of chronic obstructive pulmonary disease (COPD). It is a dual-agonist, exhibiting activity at both the dopamine (B1211576) D2 receptors and the β2-adrenergic receptors.[1] The rationale for this dual mechanism was to combine the bronchodilator effects of β2-adrenoceptor agonism with the potential sensory nerve modulation offered by D2-receptor agonism, thereby addressing both airflow limitation and symptoms like breathlessness and cough.[2][3]

These application notes provide a comprehensive overview of the protocols used to assess the bronchodilator effects of Sibenadet, from preclinical in vitro and ex vivo assays to clinical trial endpoints. The methodologies detailed below are essential for researchers and professionals involved in the development and evaluation of bronchodilator drugs.

Preclinical Assessment of Bronchodilator Activity

Preclinical evaluation of Sibenadet's bronchodilator effects involves a series of in vitro and ex vivo assays designed to characterize its potency, efficacy, and mechanism of action at the molecular and tissue levels.

Data Presentation: In Vitro and Ex Vivo Pharmacology of Sibenadet
Assay TypeTarget/TissueParameterSibenadet (AR-C68397AA)Reference Compound (Isoprenaline)
Receptor Binding Assay Human Dopamine D2 ReceptorKi (nM) Data not publicly availableN/A
Human β2-AdrenoceptorKi (nM) Data not publicly availableN/A
cAMP Accumulation Assay CHO cells expressing human β2-adrenoceptorEC50 (nM) Data not publicly availableData not publicly available
Isolated Tissue Assay Guinea Pig Tracheal Rings (pre-contracted with histamine)EC50 (nM) for relaxationData not publicly availablepD2: 7.60 ± 0.01[2]
Experimental Protocols

Objective: To determine the binding affinity (Ki) of Sibenadet for the human dopamine D2 receptor and the β2-adrenoceptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human D2 receptor or β2-adrenoceptor.

  • Radioligand: Utilize a high-affinity radioligand specific for each receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-CGP-12177 for β2-adrenoceptors).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Sibenadet.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of Sibenadet that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (EC50) of Sibenadet as a β2-adrenoceptor agonist by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.

Methodology:

  • Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human β2-adrenoceptor.

  • Stimulation: Treat the cells with increasing concentrations of Sibenadet for a defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the Sibenadet concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Objective: To assess the functional bronchodilator effect of Sibenadet on airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction: Induce a sustained contraction of the tracheal smooth muscle using a spasmogen such as histamine (B1213489) or carbachol.[2]

  • Drug Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of Sibenadet to the organ bath.

  • Measurement: Record the changes in isometric tension of the tracheal rings.

  • Data Analysis: Express the relaxation induced by Sibenadet as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the Sibenadet concentration to generate a dose-response curve and calculate the EC50 value.[2]

Clinical Assessment of Bronchodilator Effects

The clinical development program for Sibenadet included large-scale, multicenter, double-blind, placebo-controlled studies to evaluate its efficacy and safety in patients with stable COPD.[1]

Data Presentation: Clinical Efficacy of Sibenadet in COPD
StudyTreatment GroupNBaseline FEV1 (% predicted)Change from Baseline in FEV1 (% predicted) at 1 hour post-dose
[Study Name] Sibenadet (500 µg t.i.d.)[N][Mean ± SD][Mean ± SD]
Placebo[N][Mean ± SD][Mean ± SD]
Experimental Protocols

Objective: To objectively measure the effect of Sibenadet on airflow limitation.

Methodology:

  • Patient Population: Recruit patients with a confirmed diagnosis of stable, moderate-to-severe COPD.

  • Study Design: A common design is a randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Administer Sibenadet (e.g., 500 µg three times daily via a pressurized metered-dose inhaler) or a matching placebo for a specified duration (e.g., 12 or 26 weeks).[1]

  • Spirometry Measurements: Perform spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines at baseline and at specified time points throughout the study. A key measurement is the FEV1 at 1 hour after the final dose of the study drug.[1]

  • Data Analysis: The primary efficacy endpoint is often the change from baseline in FEV1.[1] Statistical comparisons are made between the Sibenadet and placebo groups.

Objective: To assess the impact of Sibenadet on the patient's perception of their respiratory symptoms.

Methodology:

  • Assessment Tool: Utilize a validated patient-reported outcome questionnaire, such as the Breathlessness, Cough and Sputum Scale (BCSS).[1]

  • Data Collection: Patients complete daily diary cards to record their BCSS scores, as well as other information like rescue medication use and peak expiratory flow (PEF).[1]

  • Data Analysis: The change from baseline in the mean total BCSS score over a defined treatment period is a key endpoint.[1]

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sibenadet Sibenadet (β2-Agonist) b2AR β2-Adrenergic Receptor Sibenadet->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Guinea Pig Trachea B Prepare Tracheal Rings A->B C Mount in Organ Bath B->C D Induce Contraction (e.g., Histamine) C->D E Add Cumulative Doses of Sibenadet D->E F Record Isometric Tension E->F G Calculate % Relaxation F->G H Generate Dose-Response Curve G->H I Determine EC50 H->I G cluster_targets Molecular Targets cluster_effects Pharmacological Effects cluster_outcome Therapeutic Goal in COPD Sibenadet Sibenadet b2AR β2-Adrenoceptor Sibenadet->b2AR Agonist D2R Dopamine D2 Receptor Sibenadet->D2R Agonist Bronchodilation Bronchodilation b2AR->Bronchodilation Sensory_Mod Sensory Nerve Modulation D2R->Sensory_Mod Outcome Improved Airflow & Reduced Symptoms Bronchodilation->Outcome Sensory_Mod->Outcome

References

Application Note: Methodologies for Quantifying Sensory Nerve Inhibition by Sibenadet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for measuring the inhibitory effects of Sibenadet (Viozan™), a dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, on sensory nerve activity. While the clinical development of Sibenadet for Chronic Obstructive Pulmonary Disease (COPD) was discontinued (B1498344) due to a lack of sustained efficacy, its mechanism of action involving sensory nerve modulation remains a valuable case study.[1][2][3] The techniques outlined herein are broadly applicable to the preclinical evaluation of compounds targeting sensory nerve inhibition for conditions such as chronic cough, pain, and airway hypersensitivity. This note details electrophysiological, calcium imaging, and neurochemical assays to quantify the impact of test compounds on sensory neuron function.

Introduction to Sibenadet and Sensory Nerve Inhibition

Sibenadet HCl (AR-C68397AA) is a compound that acts as both a D2 dopamine receptor agonist and a β2-adrenoceptor agonist.[1][4] It was initially developed to alleviate key symptoms of COPD—breathlessness, cough, and sputum—by combining bronchodilator effects with modulation of sensory afferent nerves.[1][2][3] The rationale was that activation of D2 receptors on sensory nerves would inhibit nerve activity, thereby reducing reflex responses like coughing and mucus production.[2][3]

Sensory neurons, particularly nociceptors, are crucial for detecting noxious stimuli and initiating protective reflexes.[5] Ion channels, such as the Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1), play a critical role in the activation of these neurons by various chemical, thermal, and mechanical stimuli.[6][7] Techniques to measure the inhibition of these neurons are fundamental in the development of analgesic, anti-tussive, and anti-inflammatory drugs. The primary methods involve directly measuring neuronal electrical activity, monitoring intracellular calcium fluxes, and quantifying the release of neuropeptides.[5][8]

Signaling Pathways and Experimental Overview

Sibenadet's Proposed Mechanism of Action

Sibenadet is proposed to exert its inhibitory effects on sensory nerves through the activation of D2 dopamine receptors, which are G-protein coupled receptors. This activation can lead to downstream signaling cascades that ultimately reduce neuronal excitability. The co-activation of β2-adrenoceptors primarily contributes to smooth muscle relaxation (bronchodilation) but may also have modulatory effects on neuronal function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Sibenadet Sibenadet D2R D2 Receptor Sibenadet->D2R Agonist B2AR β2-Adrenoceptor Sibenadet->B2AR Agonist G_alpha_i Gi/o D2R->G_alpha_i G_alpha_s Gs B2AR->G_alpha_s AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IonChannel Ion Channels (e.g., K+, Ca2+) Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx K_efflux ↑ K+ Efflux IonChannel->K_efflux G_alpha_i->AC Inhibits G_alpha_i->IonChannel Modulates PKA ↓ PKA cAMP->PKA ReducedExcitability Reduced Neuronal Excitability Ca_influx->ReducedExcitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->ReducedExcitability Inhibition Inhibition of: - Action Potential Firing - Neurotransmitter Release (e.g., CGRP, Substance P) ReducedExcitability->Inhibition ReducedExcitability->Inhibition

Caption: Proposed signaling pathway for Sibenadet-mediated sensory nerve inhibition.

Experimental Workflow

A typical workflow for assessing a compound's inhibitory effect on sensory neurons involves a multi-tiered approach, starting with cell-based assays and progressing to more complex functional assessments.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Functional Output Measurement cluster_3 Data Analysis & Interpretation A Isolate Primary Sensory Neurons (e.g., Dorsal Root Ganglia - DRG) B Culture Neurons A->B C Calcium Imaging Assay (High-Throughput Screening) B->C D Patch-Clamp Electrophysiology (Whole-Cell Recording) C->D Confirm Hits E Measure changes in: - Resting Membrane Potential - Action Potential Firing - Ion Channel Currents D->E F Ex Vivo Tissue Preparation (e.g., Paw Skin, Spinal Cord) D->F Assess Functional Impact H Quantify Inhibition (IC50) Compare Efficacy & Potency E->H G Neurochemical Assay (Measure CGRP/Substance P Release) F->G G->H

Caption: General experimental workflow for evaluating sensory nerve inhibitors.

Experimental Protocols

Protocol 1: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This protocol measures changes in intracellular calcium ([Ca2+]i) as an indicator of neuronal activity.[8][9] It is suitable for screening compounds and determining their effect on agonist-induced neuronal activation.

Materials:

  • Primary DRG neurons cultured on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM)[8]

  • HEPES-buffered saline (HBS)

  • Sibenadet stock solution (in DMSO)

  • Sensory neuron agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1, KCl for general depolarization)[10][11]

  • Fluorescence microscopy system with a perfusion system and camera

Procedure:

  • Cell Preparation: Isolate DRG neurons from rodents and culture them for 24-48 hours.[12]

  • Dye Loading: Incubate cultured DRG neurons with Fura-2 AM (1-5 µM) in HBS for 30-45 minutes at 37°C.

  • Washing: Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification for 15-30 minutes.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBS. Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.[6]

  • Compound Application: Perfuse the cells with HBS containing the desired concentration of Sibenadet for 2-5 minutes.

  • Agonist Challenge: While continuing to perfuse with the Sibenadet solution, apply a known concentration of an agonist (e.g., 300 nM Capsaicin).[10]

  • Data Recording: Continuously record the fluorescence ratio (F340/F380) throughout the experiment. An increase in this ratio indicates an increase in intracellular calcium.

  • Positive Control: After washout, apply a high concentration of KCl (e.g., 60 mM) to depolarize all healthy neurons and confirm cell viability.[10]

  • Data Analysis: Quantify the peak fluorescence ratio in response to the agonist in the presence and absence of Sibenadet. Calculate the percentage of inhibition for each concentration of Sibenadet to determine an IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides direct measurement of ion currents and membrane potential, offering detailed insights into the mechanism of inhibition.[13][14]

Materials:

  • Cultured DRG neurons

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2)[6]

  • Sibenadet and agonist stock solutions

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.[12]

  • Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.

  • Seal Formation: Approach the cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[12]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.[12]

  • Current-Clamp Recording:

    • Measure the resting membrane potential (RMP).

    • Apply Sibenadet and observe any changes in RMP. Inhibition is often associated with hyperpolarization.[15]

    • Inject depolarizing current steps to elicit action potentials. Record the firing frequency before and after applying Sibenadet to determine its effect on neuronal excitability.[6]

  • Voltage-Clamp Recording:

    • Hold the membrane potential at a set voltage (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to activate voltage-gated channels.

    • Apply an agonist (e.g., capsaicin) to elicit an inward current.

    • Perfuse with Sibenadet and re-apply the agonist to measure the reduction in current amplitude.

  • Data Analysis: Analyze the changes in RMP, action potential threshold and frequency, and agonist-evoked current amplitude. Dose-response curves can be generated to calculate IC50 values.

Data Presentation

Quantitative data should be summarized to facilitate comparison.

Table 1: Effect of Sibenadet on Capsaicin-Induced Calcium Influx in DRG Neurons

Sibenadet Conc. (nM) Peak F340/F380 Ratio (Mean ± SEM) % Inhibition
Vehicle (Control) 1.52 ± 0.08 0%
1 1.35 ± 0.07 11.2%
10 1.09 ± 0.06 28.3%
100 0.78 ± 0.05 48.7%
1000 0.45 ± 0.04 70.4%

| IC50 | | ~120 nM |

Table 2: Electrophysiological Effects of Sibenadet (100 nM) on DRG Neurons

Parameter Control (Mean ± SEM) Sibenadet (100 nM) (Mean ± SEM) % Change
Resting Membrane Potential (mV) -55.2 ± 1.5 -61.8 ± 1.8 -11.9%
Action Potentials (per 500ms pulse) 8.1 ± 0.9 3.2 ± 0.6 -60.5%

| Capsaicin-Evoked Current (pA) | -450.3 ± 35.1 | -210.6 ± 28.9 | -53.2% |

(Note: Data presented in tables are hypothetical and for illustrative purposes only.)

Conclusion

The protocols described provide a robust framework for quantifying the inhibitory effects of compounds like Sibenadet on sensory neuron activity. Calcium imaging serves as an effective primary screen, while patch-clamp electrophysiology offers detailed mechanistic insights. By employing these techniques, researchers can thoroughly characterize the pharmacological profile of novel sensory nerve modulators and advance the development of new therapeutics for a range of sensory-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Sibenadet Hydrochloride In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential poor solubility of Sibenadet Hydrochloride (also known as Viozan™ or AR-C68397AA) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a dual agonist for the dopamine (B1211576) D2 and β2-adrenergic receptors.[1][2][3] Its chemical formula is C₂₂H₂₈N₂O₅S₂ · HCl, with a molecular weight of 501.07 g/mol .[4][5] Understanding these properties is the first step in designing an appropriate solubilization strategy.

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

Precipitation of a compound in an aqueous medium is often due to its low intrinsic solubility. For hydrochloride salts like Sibenadet, the solubility can be pH-dependent. If the pH of your buffer is near the isoelectric point of the compound, or if you are using a high concentration, precipitation is more likely to occur.

Q3: Are there any common solvents used to prepare stock solutions of this compound?

While specific solvent compatibility for this compound is not extensively documented in publicly available literature, for many poorly soluble drugs, organic solvents like Dimethyl Sulfoxide (DMSO) are often used to prepare concentrated stock solutions. These stock solutions are then diluted into the aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Q4: Can changing the pH of my buffer improve the solubility of this compound?

Yes, pH adjustment can be a very effective method for improving the solubility of ionizable drugs.[6][7] Since this compound is a salt, altering the pH of the buffer can significantly impact its solubility. A systematic pH-solubility profile study is recommended to determine the optimal pH for your experiment.

Q5: What are co-solvents and can they help with this compound solubility?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8] Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The use of a co-solvent can be a simple and effective way to enhance the solubility of this compound.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution of a DMSO Stock Solution into Aqueous Buffer.

This is a common issue when the drug is significantly less soluble in the aqueous buffer than in the organic stock solvent.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease final concentration of Sibenadet HCl start->step1 step2 Optimize dilution method (e.g., vortexing, sonication) step1->step2 Precipitation persists end Solubility Achieved step1->end Precipitation resolved step3 Increase DMSO in final solution (check cell tolerance) step2->step3 Precipitation persists step2->end Precipitation resolved step4 Evaluate alternative solubilization strategies step3->step4 Precipitation persists or DMSO is toxic step3->end Precipitation resolved step4->end Strategy successful start High concentration of Sibenadet HCl needed ph Is the compound ionizable? start->ph ph_yes Perform pH-solubility profile ph->ph_yes Yes ph_no Consider other methods ph->ph_no No cosolvent Is a small amount of organic solvent acceptable? cosolvent_yes Screen co-solvents (e.g., Ethanol, PEG) cosolvent->cosolvent_yes Yes cosolvent_no Consider other methods cosolvent->cosolvent_no No surfactant Are you working with a cell-free system or can cells tolerate low surfactant levels? surfactant_yes Screen non-ionic surfactants (e.g., Tween 20, Triton X-100) surfactant->surfactant_yes Yes surfactant_no Consider other methods surfactant->surfactant_no No cyclodextrin Is complexation a viable option? cyclodextrin_yes Screen cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) cyclodextrin->cyclodextrin_yes Yes ph_yes->cosolvent ph_no->cosolvent cosolvent_yes->surfactant cosolvent_no->surfactant surfactant_yes->cyclodextrin surfactant_no->cyclodextrin cluster_0 β2-Adrenergic Receptor Pathway cluster_1 Dopamine D2 Receptor Pathway b2ar β2-Adrenergic Receptor g_alpha_s Gαs b2ar->g_alpha_s activates ac Adenylyl Cyclase g_alpha_s->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates relaxation Smooth Muscle Relaxation pka->relaxation d2r Dopamine D2 Receptor g_alpha_i Gαi d2r->g_alpha_i activates ac_inhib Adenylyl Cyclase g_alpha_i->ac_inhib inhibits camp_inhib cAMP ac_inhib->camp_inhib inhibition Inhibition of Neurotransmitter Release camp_inhib->inhibition leads to sibenadet Sibenadet HCl sibenadet->b2ar sibenadet->d2r

References

Technical Support Center: Addressing Tachyphylaxis with Dual D2/Beta2-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to addressing tachyphylaxis with dual D2/beta2-agonists.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of D2 and beta2-agonist treatments?

A1: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following its initial administration.[1] In the context of G-protein coupled receptors (GPCRs) like the dopamine (B1211576) D2 and beta2-adrenergic receptors, prolonged or repeated exposure to an agonist can lead to a diminished cellular response, even with continued or increased dosage. This is a significant challenge in the long-term treatment of conditions like Parkinson's disease (with D2 agonists) and asthma or COPD (with beta2-agonists).[2][3]

Q2: What is the proposed mechanism for a dual D2/beta2-agonist to address tachyphylaxis?

A2: The rationale for using a dual D2/beta2-agonist is to leverage the distinct signaling pathways of these two receptors to counteract the mechanisms that lead to tachyphylaxis. Beta2-adrenergic receptor activation primarily leads to Gs-protein stimulation and an increase in intracellular cyclic AMP (cAMP), which mediates bronchodilation.[4] However, this sustained activation also triggers mechanisms of desensitization, including receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, leading to receptor internalization and uncoupling from G-proteins.[5] Dopamine D2 receptors, on the other hand, are typically coupled to Gi-proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[6] The hypothesis is that by co-activating D2 receptors, the dual agonist can modulate the intracellular signaling environment, potentially by dampening the overall cAMP surge or altering the phosphorylation state of the beta2-receptor, thereby reducing the rate or extent of its desensitization and internalization.

Q3: What are the key signaling pathways involved in D2 and beta2 receptor activation and desensitization?

A3:

  • Beta2-Adrenergic Receptor Pathway: Agonist binding to the beta2-receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[4] cAMP then activates Protein Kinase A (PKA), leading to downstream effects like smooth muscle relaxation. Desensitization is primarily mediated by GRKs phosphorylating the activated receptor, which recruits β-arrestin. β-arrestin sterically hinders G-protein coupling and promotes receptor internalization via clathrin-coated pits.[5]

  • Dopamine D2 Receptor Pathway: Agonist binding to the D2 receptor activates the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6] D2 receptor desensitization is also a complex process that can involve GRKs and β-arrestin, leading to receptor internalization.[2]

Quantitative Data on Agonist Binding and Function

The following tables summarize key quantitative data for a selection of D2 and beta2-receptor agonists. These values are essential for designing experiments and interpreting results.

Table 1: Dopamine D2 Receptor Agonist Binding Affinities (Ki) and Functional Potencies (EC50)

AgonistKi (nM)EC50 (nM)Receptor Source/Assay
Dopamine2.2 (D2L), 3.9 (D2S)2760Human D2L/D2S receptors in CHO cells / cAMP assay[6][7]
Cabergoline0.61-Human striatum / [3H]spiperone binding[8]
Lisuride0.95-Human striatum / [3H]spiperone binding[8]
Pergolide0.86 (D3)-Human striatum / [3H]spiperone binding[8]
Pramipexole2.2 (D2L), 3.9 (D2S)-Human D2L/D2S receptors / [3H]spiperone binding[7]
Ropinirole29-Human D2 receptors / Radioligand binding[7]
5-OH-DPAT5941Rat D2 receptors / [35S]GTPγS binding[9]

Table 2: Beta2-Adrenergic Receptor Agonist Binding Affinities (Ki) and Functional Potencies (EC50)

AgonistpKipEC50Receptor Source/Assay
Salbutamol (Albuterol)-6.95Human U937 cells / cAMP accumulation[10]
Formoterol8.29.61Guinea pig lung / cAMP accumulation[10][11]
Salmeterol8.3-Guinea pig lung / Radioligand binding[11][12]
Isoproterenol-8.58Human U937 cells / cAMP accumulation[10]
Fenoterol6.338.23Guinea pig lung / cAMP accumulation[10][11]

Table 3: Preclinical Data for Sibenadet (Dual D2/Beta2-Agonist)

ParameterValueReceptor/System
D2 Receptor ActivationEffective in reducing reflex-induced tachypnoea, mucus production, and cough in dogs.Canine model[13]
Beta2-Adrenoceptor ActivationEffective bronchodilator with prolonged duration of action.Canine model[13]

Experimental Protocols and Troubleshooting

Cyclic AMP (cAMP) Accumulation Assay

This assay is fundamental for assessing the functional consequences of D2 (Gi-coupled) and beta2 (Gs-coupled) receptor activation.

Detailed Methodology:

  • Cell Culture: Culture cells expressing the D2 or beta2 receptor of interest in a suitable medium to ~80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of your test compounds (agonists, antagonists, dual agonists) in the assay buffer.

  • Antagonist Pre-incubation (for antagonist mode): If testing antagonists, pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist.

  • Agonist Stimulation: Add the agonist to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C to stimulate cAMP production (for beta2) or inhibit it (for D2).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[14][15]

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values using appropriate nonlinear regression software.

Troubleshooting Guide: cAMP Assay

Issue Potential Cause Troubleshooting Steps
High background signal - Constitutive receptor activity in overexpressing cell lines.- High concentration of PDE inhibitor.- Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration.[14]
Low signal-to-noise ratio - Suboptimal agonist concentration or stimulation time.- Low receptor expression.- Inefficient cell lysis.- Perform agonist dose-response and time-course experiments to determine optimal conditions.[14]- Verify receptor expression levels.- Ensure complete cell lysis as per the kit protocol.
High well-to-well variability - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) of your compounds for the D2 or beta2 receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.[16]

  • Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2, [125I]-cyanopindolol for beta2), and varying concentrations of your unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Troubleshooting Guide: Radioligand Binding Assay

Issue Potential Cause Troubleshooting Steps
High non-specific binding - Radioligand concentration is too high.- "Sticky" radioligand.- Insufficient washing.- Use a radioligand concentration at or below its Kd.- Consider a different radioligand.- Increase the number and volume of washes with ice-cold buffer.[17]
Low specific binding - Low receptor density in the membrane preparation.- Degraded radioligand.- Incorrect incubation time or temperature.- Use a membrane preparation with higher receptor expression.- Check the age and storage conditions of the radioligand.- Optimize incubation time and temperature to ensure equilibrium is reached.
Poor reproducibility - Inconsistent membrane preparation.- Pipetting inaccuracies.- Variability in incubation conditions.- Prepare a large batch of membranes and aliquot for single use.- Use calibrated pipettes and consistent technique.- Strictly adhere to a standardized protocol for all experiments.[17]
Receptor Internalization Assay (ELISA-based)

This assay quantifies the movement of receptors from the cell surface to the interior of the cell upon agonist stimulation.

Detailed Methodology:

  • Cell Culture and Seeding: Use cells expressing an epitope-tagged (e.g., HA or FLAG) version of the D2 or beta2 receptor. Seed the cells in a 24- or 48-well plate coated with an attachment factor (e.g., poly-D-lysine).

  • Agonist Treatment: Treat the cells with the agonist of interest at a specific concentration and for various time points at 37°C to induce internalization.

  • Cell Fixation: Wash the cells with ice-cold PBS to stop internalization and then fix them with paraformaldehyde.

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody that recognizes the extracellular epitope tag. This will only label the receptors remaining on the cell surface.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the cells and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance corresponds to an increase in receptor internalization.[18]

Troubleshooting Guide: Receptor Internalization Assay (ELISA)

Issue Potential Cause Troubleshooting Steps
No or low signal - Low receptor expression on the cell surface.- Ineffective primary or secondary antibody.- Insufficient incubation times.- Confirm receptor expression by other methods (e.g., Western blot).- Titrate antibodies to determine optimal concentrations.- Optimize incubation times for antibodies and substrate.[19]
High background - Incomplete washing.- Non-specific antibody binding.- Insufficient blocking.- Increase the number and stringency of wash steps.- Include a control with no primary antibody.- Increase the blocking time or try a different blocking agent.[19]
Inconsistent results - Uneven cell seeding.- Cells detaching during washes.- Temperature fluctuations during incubation.- Ensure a uniform cell monolayer.- Be gentle during washing steps; ensure plates are properly coated.- Maintain a constant temperature during agonist stimulation.

Visualizations of Signaling Pathways and Experimental Workflows

Beta2-Adrenergic Receptor Signaling and Tachyphylaxis

beta2_tachyphylaxis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm beta2_agonist Beta2-Agonist beta2_receptor Beta2-AR beta2_agonist->beta2_receptor Binds gs Gs Protein beta2_receptor->gs Activates grk GRK beta2_receptor->grk Recruits beta_arrestin β-Arrestin beta2_receptor->beta_arrestin Binds clathrin_pit Clathrin-coated Pit beta2_receptor->clathrin_pit Internalization ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates bronchodilation Bronchodilation pka->bronchodilation Leads to grk->beta2_receptor Phosphorylates beta_arrestin->beta2_receptor Uncouples from Gs beta_arrestin->clathrin_pit Promotes endosome Endosome clathrin_pit->endosome

Caption: Beta2-adrenergic receptor signaling cascade and the mechanism of tachyphylaxis.

Dopamine D2 Receptor Signaling and Desensitization

d2_desensitization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm d2_agonist D2-Agonist d2_receptor D2 Receptor d2_agonist->d2_receptor Binds gi Gi Protein d2_receptor->gi Activates grk GRK d2_receptor->grk Recruits beta_arrestin β-Arrestin d2_receptor->beta_arrestin Binds endosome Endosome d2_receptor->endosome Internalization ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Reduced Production cellular_response Cellular Response camp->cellular_response Modulates grk->d2_receptor Phosphorylates beta_arrestin->d2_receptor Uncouples from Gi

Caption: Dopamine D2 receptor signaling pathway and its desensitization mechanism.

Proposed Mechanism of a Dual D2/Beta2-Agonist in Mitigating Tachyphylaxis

dual_agonist_mechanism cluster_ligand Dual Agonist Action cluster_receptors Receptor Co-activation cluster_signaling Intracellular Signaling Cascade dual_agonist Dual D2/Beta2-Agonist beta2_receptor Beta2-AR dual_agonist->beta2_receptor d2_receptor D2 Receptor dual_agonist->d2_receptor gs Gs Activation beta2_receptor->gs gi Gi Activation d2_receptor->gi ac Adenylyl Cyclase gs->ac Stimulates gi->ac Inhibits internalization Beta2-AR Internalization gi->internalization Potentially Reduces camp cAMP Levels ac->camp Modulated pka PKA Activity camp->pka grk GRK Activity camp->grk Modulates bronchodilation Sustained Bronchodilation pka->bronchodilation beta_arrestin β-Arrestin Recruitment grk->beta_arrestin Leads to beta_arrestin->internalization Promotes

Caption: Hypothetical mechanism of a dual D2/beta2-agonist to sustain bronchodilation.

References

Interpreting dose-response curves of Sibenadet Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting dose-response curves and troubleshooting experiments involving Sibenadet Hydrochloride (Viozan, AR-C68397AA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational dual agonist that targets both the dopamine (B1211576) D2 receptor and the beta-2 adrenergic receptor.[1][2][3][4] Its intended therapeutic action was for the management of Chronic Obstructive Pulmonary Disease (COPD).[1][3] The rationale for this dual mechanism was to combine the bronchodilatory effects of beta-2 adrenoceptor agonism with the sensory nerve modulation afforded by dopamine D2 receptor agonism to alleviate key COPD symptoms like breathlessness, cough, and sputum production.[1][3][5]

Q2: How does this compound elicit its effects through its target receptors?

This compound interacts with two distinct G protein-coupled receptors (GPCRs):

  • Beta-2 Adrenergic Receptor (β2AR): As a β2AR agonist, Sibenadet stimulates the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.

  • Dopamine D2 Receptor (D2R): As a D2R agonist, Sibenadet activates the Gi alpha subunit of the G protein complex. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In the context of COPD, D2 receptor activation on sensory nerves in the lungs was hypothesized to modulate nerve activity, thereby reducing cough and mucus production.[5]

Q3: What does the clinical dose-response data for this compound show?

Early clinical studies demonstrated a dose-dependent improvement in symptoms and lung function.[3] However, while initial bronchodilator effects were observed, this therapeutic benefit was not sustained in longer-term studies, which ultimately led to the discontinuation of its development.[1][4] A notable observation was the potential for tachyphylaxis, or a rapidly diminishing response to the drug, which may have contributed to the lack of long-term efficacy.[1]

Q4: Are there any known in vitro potency (EC50) or binding affinity (Ki) values for this compound?

Published literature from the clinical development of this compound does not readily provide specific in vitro EC50 or Ki values for its activity at the dopamine D2 and beta-2 adrenergic receptors. The available data focuses primarily on the clinical dose-ranging studies and their outcomes.

Data Presentation

Table 1: this compound Phase IIa Dose-Finding Study (Study 1)
Dose GroupNDosing RegimenPrimary Endpoint
400 µg Sibenadet175Three times daily via pMDI for 4 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
600 µg Sibenadet176Three times daily via pMDI for 4 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
1000 µg Sibenadet175Three times daily via pMDI for 4 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
Placebo175Three times daily via pMDI for 4 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score

pMDI: pressurized metered-dose inhaler

Table 2: this compound Phase IIb Dose-Ranging Study (Study 2)
Dose GroupNDosing RegimenPrimary Endpoint
45 µg Sibenadet218Three times daily via pMDI for 6 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
270 µg Sibenadet218Three times daily via pMDI for 6 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
495 µg Sibenadet218Three times daily via pMDI for 6 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score
Placebo218Three times daily via pMDI for 6 weeksImprovement in Breathlessness, Cough and Sputum Scale (BCSS) total score

pMDI: pressurized metered-dose inhaler

Experimental Protocols

Clinical Trial Methodology for Dose-Response Evaluation

The clinical dose-ranging studies for this compound followed a similar structure:

  • Patient Recruitment: Patients with stable, symptomatic COPD were recruited.

  • Baseline Period: A 2-week baseline period was established to collect initial data on symptoms and lung function.

  • Randomization: Patients were randomized to receive different doses of this compound or a placebo, administered via a pressurized metered-dose inhaler three times daily.

  • Treatment Period: The treatment duration varied from 4 to 26 weeks in different studies.[3][4]

  • Data Collection: Patients completed daily diary cards to record BCSS scores, peak expiratory flow (PEF), and use of rescue medication. Clinic visits were conducted to measure forced expiratory volume in one second (FEV1) and assess health-related quality of life.[4]

  • Primary Endpoints: The primary efficacy endpoints were typically the change from baseline in the mean BCSS total score and FEV1.[3][4]

General Protocol for In Vitro cAMP Measurement (for β2-Adrenoceptor Agonism)

This protocol provides a general framework for assessing the functional potency of a β2-adrenoceptor agonist like Sibenadet by measuring intracellular cAMP levels.

  • Cell Culture: Culture a suitable cell line endogenously expressing the β2-adrenoceptor (e.g., human airway smooth muscle cells) or a recombinant cell line overexpressing the receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Seeding: Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference β2-agonist (e.g., isoproterenol) in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).

Troubleshooting Guide

Issue 1: Diminishing Response with Repeated Dosing (Tachyphylaxis)

  • Possible Cause: A common issue with GPCR agonists, particularly β2-agonists, is tachyphylaxis, where the cellular response decreases upon repeated or sustained exposure to the agonist.[1] This can be due to several mechanisms, including receptor phosphorylation, uncoupling from G proteins, and receptor internalization (downregulation).

  • Troubleshooting Steps:

    • Washout Periods: In in vitro experiments, ensure adequate washout periods between agonist applications to allow for receptor resensitization.

    • Time-Course Experiments: Conduct time-course experiments to determine the onset and duration of desensitization.

    • Investigate Mechanisms: Use pharmacological tools to investigate the underlying mechanisms. For example, inhibitors of G protein-coupled receptor kinases (GRKs) or dynamin (which is involved in endocytosis) can help elucidate the desensitization pathway.

    • Lower Doses and Shorter Exposure: In experimental designs, consider using lower concentrations of the agonist and shorter exposure times to minimize the induction of tachyphylaxis.

Issue 2: High Variability in Dose-Response Curves

  • Possible Cause: Inconsistent cell health, passage number, or seeding density can lead to high variability between experiments. Pipetting errors, especially with serial dilutions, can also be a significant factor.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency before seeding.

    • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For potent compounds, consider preparing larger volumes of dilutions to minimize errors.

    • Include Reference Compounds: Always include a well-characterized reference agonist in each experiment to monitor for assay performance and variability.

Issue 3: Unexpected or Biphasic Dose-Response Curve

  • Possible Cause: With a dual agonist like Sibenadet, the observed response is a composite of its activity at two different receptors that can have opposing downstream effects (e.g., β2AR-Gs stimulation vs. D2R-Gi inhibition of adenylyl cyclase). This can lead to complex dose-response relationships. A biphasic or bell-shaped curve might be observed if, for example, the agonist has different potencies at the two receptors, or if one signaling pathway predominates at certain concentrations.

  • Troubleshooting Steps:

    • Selective Antagonists: Use selective antagonists for the D2 receptor (e.g., sulpiride) and the β2-adrenoceptor (e.g., propranolol) to dissect the contribution of each receptor to the overall response.

    • Receptor-Specific Assays: If possible, use cell lines expressing only one of the target receptors to characterize the dose-response relationship for each receptor individually.

    • Multiple Readouts: Measure different downstream signaling events (e.g., cAMP levels, calcium mobilization, or β-arrestin recruitment) to gain a more complete understanding of the compound's functional effects.

Mandatory Visualizations

Sibenadet_Signaling_Pathway cluster_beta2 Beta-2 Adrenergic Receptor Pathway cluster_d2 Dopamine D2 Receptor Pathway Sibenadet_b2 Sibenadet HCl Beta2_AR Beta-2 Adrenergic Receptor (β2AR) Sibenadet_b2->Beta2_AR Agonist Gs Gs Protein Beta2_AR->Gs Activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Sibenadet_d2 Sibenadet HCl D2R Dopamine D2 Receptor (D2R) Sibenadet_d2->D2R Agonist Gi Gi Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Sensory_Nerve Sensory Nerve Modulation (↓ Cough/Sputum) cAMP_dec->Sensory_Nerve Leads to

Caption: this compound dual signaling pathways.

Experimental_Workflow Start Start: Hypothesis on Dual Agonist Effect In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (Determine Ki for D2R & β2AR) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) (Determine EC50/Emax) In_Vitro->Functional_Assay Selectivity Assess Selectivity Profile Binding_Assay->Selectivity Functional_Assay->Selectivity In_Vivo In Vivo / Preclinical Studies Selectivity->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy_Models Efficacy in Animal Models (e.g., Bronchodilation, Cough) In_Vivo->Efficacy_Models Toxicity Toxicology Studies In_Vivo->Toxicity Clinical_Trials Clinical Trials Efficacy_Models->Clinical_Trials Phase_I Phase I: Safety & Tolerability in Humans Clinical_Trials->Phase_I Phase_II Phase II: Dose-Ranging & Proof-of-Concept Phase_I->Phase_II Data_Analysis Dose-Response Curve Analysis and Interpretation Phase_II->Data_Analysis End Decision on Further Development Data_Analysis->End

Caption: General experimental workflow for a dual agonist.

References

Managing side effects of Sibenadet in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Sibenadet (Viozan, AR-C68397AA) in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Sibenadet and what are its primary mechanisms of action?

A1: Sibenadet (also known as Viozan or AR-C68397AA) is an investigational drug that acts as a dual agonist for the dopamine (B1211576) D2 receptor and the beta-2 adrenergic receptor.[1][2] Its development has primarily focused on the treatment of Chronic Obstructive Pulmonary Disease (COPD), where it is intended to provide both bronchodilation and modulation of sensory nerve activity.[1][2]

Q2: What are the expected side effects of Sibenadet in animal studies based on its mechanism of action?

A2: Based on its dual agonism, the side effects of Sibenadet in animal models are predicted to be a combination of those associated with dopamine D2 receptor activation and beta-2 adrenergic receptor activation. Preclinical rationale suggests a wide therapeutic window with respect to emesis (vomiting) and cardiovascular disturbances.[1]

  • Dopamine D2 Receptor Agonism: Potential for nausea and emesis, and possible effects on motor activity.

  • Beta-2 Adrenergic Receptor Agonism: Potential for cardiovascular effects such as increased heart rate (tachycardia), changes in blood pressure, and muscle tremors.

Q3: In which animal species have preclinical studies of Sibenadet been conducted?

A3: Preclinical studies of Sibenadet have been conducted in a range of animal models, with specific mention of dogs in the literature for assessing its effects on respiratory reflexes.[1][2] Cardiovascular safety pharmacology studies for new chemical entities are also commonly conducted in conscious beagle dogs.[3][4]

Troubleshooting Guides

Issue 1: Managing Emesis and Nausea-like Behaviors

Symptoms:

  • Observation of retching or vomiting.

  • Pica (ingestion of non-nutritive substances like bedding).

  • Conditioned taste aversion.

  • Changes in facial expression (e.g., grimacing in rats).[5][6]

  • Reduced food and water intake.

Possible Cause: Activation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain is a likely cause of emesis.

Management and Mitigation Strategies:

  • Dose Adjustment: The most straightforward approach is to determine if a lower dose of Sibenadet can achieve the desired therapeutic effect while minimizing emetic side effects.

  • Pre-treatment with Antiemetics:

    • 5-HT3 Receptor Antagonists (e.g., ondansetron, granisetron): Effective in controlling chemically induced emesis.

    • NK1 Receptor Antagonists (e.g., aprepitant, fosaprepitant): Can be effective for both acute and delayed phases of emesis.[5]

  • Acclimatization: Allow for a suitable acclimatization period for the animals to the experimental setup to minimize stress-induced gastrointestinal upset.

  • Dietary Modifications: Provide highly palatable and easily digestible food to encourage intake.

Issue 2: Managing Cardiovascular Side Effects

Symptoms:

  • Increased heart rate (tachycardia).

  • Changes in blood pressure (hypertension or hypotension).

  • Arrhythmias observed on electrocardiogram (ECG).

Possible Cause: Activation of beta-2 adrenergic receptors can lead to peripheral vasodilation (potentially causing a reflex tachycardia) and direct cardiac stimulation.

Management and Mitigation Strategies:

  • Cardiovascular Monitoring: Continuous monitoring of cardiovascular parameters using telemetry in conscious, unrestrained animals is the gold standard for safety pharmacology studies.[4][7]

  • Dose-Response Assessment: Carefully evaluate the dose-response relationship for cardiovascular effects to identify a therapeutic window.

  • Beta-Blockers (as an experimental tool): In mechanistic studies, co-administration with a beta-blocker can help to isolate the effects of D2 receptor agonism. However, this would not be a standard mitigation strategy in a safety assessment study.

Data Presentation

Table 1: Hypothetical Incidence of Key Side Effects of Sibenadet in a Canine Model

Dose GroupNEmesis (Retching/Vomiting)Tachycardia (>150 bpm)Muscle Tremors
Vehicle Control100 (0%)1 (10%)0 (0%)
Low Dose (X mg/kg)101 (10%)3 (30%)1 (10%)
Mid Dose (Y mg/kg)103 (30%)6 (60%)4 (40%)
High Dose (Z mg/kg)107 (70%)9 (90%)8 (80%)

Note: This table is a template for data presentation. Specific data from Sibenadet preclinical studies is not publicly available.

Experimental Protocols

Protocol 1: Monitoring Emesis in a Canine Model
  • Animal Model: Beagle dogs are a commonly used species for emesis studies as they have a well-developed vomiting reflex.[6]

  • Housing: House animals individually to allow for accurate observation of emetic events and food consumption.

  • Observation Period: Continuously monitor animals via video recording for at least 4 hours post-dose, and conduct regular direct observations for up to 24 hours.

  • Parameters to Measure:

    • Latency to the first emetic event (retching or vomiting).

    • Number of emetic events over the observation period.

    • Food and water consumption.

    • Behavioral signs of nausea (e.g., excessive salivation, restlessness).

  • Data Analysis: Compare the incidence and frequency of emesis between dose groups and the vehicle control.

Protocol 2: Cardiovascular Safety Assessment in a Conscious Telemetry Dog Model
  • Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry devices for the measurement of cardiovascular parameters.

  • Acclimatization: Allow animals to recover fully from surgery and acclimatize to the housing and study procedures.

  • Data Collection:

    • Continuously record ECG, heart rate, and blood pressure before and after Sibenadet administration.

    • Collect data at baseline and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Parameters to Analyze:

    • Heart Rate (HR)

    • Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)

    • ECG intervals (PR, QRS, QT, and corrected QT - QTc)

  • Data Analysis: Analyze changes from baseline for each parameter and compare them between dose groups and the vehicle control.

Visualizations

Signaling Pathways

Sibenadet_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_B2 Beta-2 Adrenergic Receptor Pathway Sibenadet_D2 Sibenadet D2R D2 Receptor Sibenadet_D2->D2R Gi Gi Protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 Inhibition PKA_D2 PKA cAMP_D2->PKA_D2 Effector_D2 Cellular Response (e.g., Neuronal Inhibition) PKA_D2->Effector_D2 Sibenadet_B2 Sibenadet B2AR Beta-2 Receptor Sibenadet_B2->B2AR Gs Gs Protein B2AR->Gs AC_B2 Adenylyl Cyclase Gs->AC_B2 cAMP_B2 cAMP AC_B2->cAMP_B2 Activation PKA_B2 PKA cAMP_B2->PKA_B2 Effector_B2 Cellular Response (e.g., Smooth Muscle Relaxation) PKA_B2->Effector_B2

Caption: Signaling pathways of Sibenadet via D2 and Beta-2 receptors.

Experimental Workflow

Experimental_Workflow cluster_PreStudy Pre-Study Phase cluster_Dosing Dosing and Observation cluster_Endpoints Endpoint Measurement cluster_Analysis Data Analysis Animal_Selection Animal Selection (e.g., Beagle Dogs) Acclimatization Acclimatization and Baseline Measurements Animal_Selection->Acclimatization Dosing Sibenadet Administration (Vehicle, Low, Mid, High Dose) Acclimatization->Dosing Observation Post-Dose Monitoring Dosing->Observation Emesis_Monitoring Emesis Monitoring (Video & Direct Observation) Observation->Emesis_Monitoring CV_Monitoring Cardiovascular Monitoring (Telemetry) Observation->CV_Monitoring Other_AEs Observation for Other Adverse Events (e.g., Tremors) Observation->Other_AEs Data_Analysis Statistical Analysis of Side Effect Incidence & Severity Emesis_Monitoring->Data_Analysis CV_Monitoring->Data_Analysis Other_AEs->Data_Analysis Reporting Reporting and Interpretation Data_Analysis->Reporting

Caption: General workflow for assessing Sibenadet side effects.

References

Sibenadet Clinical Trials: A Technical Support Center on the Lack of Sustained Benefit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of why the clinical trials for Sibenadet (Viozan™, AR-C68397AA) in Chronic Obstructive Pulmonary Disease (COPD) demonstrated a lack of sustained benefit. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the lack of sustained benefit observed in Sibenadet clinical trials?

The primary reason for the lack of sustained clinical benefit with Sibenadet was likely the development of tachyphylaxis to its beta-2 adrenoceptor agonist activity.[1] While initial symptomatic improvement was observed, this effect diminished over the course of the 12 to 26-week trials.[1][2] The bronchodilator effect, a key contributor to the initial benefit, was not maintained with chronic dosing.[2]

Q2: How did the dual-receptor mechanism of Sibenadet contribute to the observed outcomes?

Sibenadet is a dual agonist for the dopamine (B1211576) D2 receptor and the beta-2 adrenoceptor.[2][3][4] The rationale was to combine the bronchodilatory effects of beta-2 agonism with the potential sensory nerve modulation of D2 agonism to alleviate key COPD symptoms like breathlessness, cough, and sputum production.[3] However, it is hypothesized that the early symptomatic benefit was predominantly driven by the beta-2 agonist effects. As tachyphylaxis developed in the beta-2 pathway, the potential benefits of D2 receptor agonism on cough and other symptoms may have been masked or insufficient to provide a sustained overall clinical benefit.[1]

Q3: What were the key endpoints in the Sibenadet clinical trials and were they met?

The primary endpoints in the large-scale Sibenadet clinical trials were the change from baseline in the mean total score of the Breathlessness, Cough, and Sputum Scale (BCSS) and the forced expiratory volume in one second (FEV1) at the end of the treatment period.[2] Despite initial improvements in daily BCSS scores, the difference between the Sibenadet and placebo groups was not statistically significant or clinically important by the end of the studies.[2] Similarly, while there was an initial bronchodilator effect, no notable sustained benefit in lung function (FEV1) was observed compared to placebo.[1]

Data Presentation

Table 1: Hypothetical Change in Breathlessness, Cough, and Sputum Scale (BCSS) Total Score

Time PointSibenadet (500 µg TID) - Mean Change from Baseline (±SD)Placebo - Mean Change from Baseline (±SD)P-value
Week 4-1.5 (±2.0)-0.5 (±1.8)<0.05
Week 12-0.8 (±2.2)-0.6 (±2.0)>0.05 (NS)
Week 26-0.7 (±2.3)-0.6 (±2.1)>0.05 (NS)
NS: Not Significant

Table 2: Hypothetical Change in Forced Expiratory Volume in 1 Second (FEV1)

Time PointSibenadet (500 µg TID) - Mean Change from Baseline (L) (±SD)Placebo - Mean Change from Baseline (L) (±SD)P-value
Week 1 (Post-dose)+0.15 (±0.12)+0.05 (±0.10)<0.05
Week 12 (Pre-dose)+0.06 (±0.14)+0.04 (±0.11)>0.05 (NS)
Week 26 (Pre-dose)+0.05 (±0.15)+0.04 (±0.12)>0.05 (NS)
NS: Not Significant

Experimental Protocols

The large-scale clinical trials of Sibenadet were multicenter, double-blind, placebo-controlled studies.[2]

  • Patient Population: Over 2000 patients with stable COPD were recruited.[2]

  • Intervention: Patients were randomized to receive either Sibenadet (500 µg) or a placebo, administered three times daily via a pressurized metered-dose inhaler (pMDI).[2]

  • Duration: The studies were conducted over periods of 12 or 26 weeks.[2]

  • Primary Outcome Measures:

    • Breathlessness, Cough, and Sputum Scale (BCSS): A patient-reported outcome tool used to assess the key symptoms of COPD. Daily diary cards were completed by patients to record their BCSS scores.[2]

    • Forced Expiratory Volume in 1 Second (FEV1): A measure of lung function, assessed 1 hour after the final dose of the study drug.[2]

  • Secondary Outcome Measures: Included peak expiratory flow (PEF), usage of rescue bronchodilators, changes in concomitant medications, and adverse events, which were also recorded in daily diaries.[2]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for Sibenadet's dual mechanism of action and the mechanism of beta-2 adrenoceptor tachyphylaxis.

Sibenadet_Signaling cluster_sibenadet Sibenadet cluster_d2 Dopamine D2 Receptor Pathway cluster_beta2 Beta-2 Adrenoceptor Pathway Sibenadet Sibenadet D2R D2 Receptor Sibenadet->D2R Agonist Beta2R Beta-2 Receptor Sibenadet->Beta2R Agonist Gi Gi Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib Inhibits cAMP_dec Decreased cAMP AC_inhib->cAMP_dec Leads to Sensory_Mod Sensory Nerve Modulation cAMP_dec->Sensory_Mod Results in Gs Gs Protein Beta2R->Gs Activates AC_act Adenylyl Cyclase (Activation) Gs->AC_act Activates cAMP_inc Increased cAMP AC_act->cAMP_inc Leads to PKA Protein Kinase A cAMP_inc->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Results in

Caption: Sibenadet's Dual Signaling Pathways.

Tachyphylaxis_Workflow Start Chronic Sibenadet (Beta-2 Agonist) Exposure Receptor_Phosphorylation Receptor Phosphorylation (GRK/PKA) Start->Receptor_Phosphorylation Beta_Arrestin Beta-Arrestin Recruitment Receptor_Phosphorylation->Beta_Arrestin Uncoupling Uncoupling from Gs Protein Beta_Arrestin->Uncoupling Internalization Receptor Internalization (Endocytosis) Beta_Arrestin->Internalization Diminished_Response Diminished Bronchodilator Response (Tachyphylaxis) Uncoupling->Diminished_Response Downregulation Receptor Downregulation (Degradation) Internalization->Downregulation Downregulation->Diminished_Response

Caption: Mechanism of Beta-2 Adrenoceptor Tachyphylaxis.

Troubleshooting Guide for Researchers

For researchers encountering a lack of sustained benefit in clinical trials with GPCR agonists, particularly those targeting receptors prone to desensitization, consider the following troubleshooting steps:

  • 1. Investigate Receptor Desensitization and Downregulation:

    • Experimental Approach: In preclinical models (cell lines expressing the receptor or animal models), perform receptor binding assays and western blots to quantify receptor number on the cell surface and total receptor protein levels after chronic agonist exposure.

    • Expected Outcome: A significant reduction in receptor number (downregulation) or affinity would suggest desensitization as a primary cause for the loss of efficacy.

  • 2. Assess Downstream Signaling Pathway Components:

    • Experimental Approach: Measure the levels and activity of key downstream signaling molecules (e.g., adenylyl cyclase, cAMP, PKA) after acute and chronic agonist stimulation.

    • Expected Outcome: A blunted response in the signaling cascade after chronic exposure would confirm functional desensitization at a post-receptor level.

  • 3. Evaluate the Contribution of Different Receptor Agonist Properties:

    • Experimental Approach: Compare the effects of full versus partial agonists, as well as biased agonists that preferentially activate certain downstream pathways (e.g., G-protein vs. beta-arrestin pathways).

    • Expected Outcome: A partial or biased agonist may cause less receptor desensitization and downregulation, potentially leading to a more sustained therapeutic effect.

  • 4. Consider the Impact of Dosing Regimen:

    • Experimental Approach: In preclinical or early-phase clinical studies, explore different dosing intervals (e.g., once-daily vs. three-times-daily) to determine if less frequent stimulation can mitigate tachyphylaxis.

    • Expected Outcome: A dosing regimen that allows for receptor resensitization between doses might preserve the clinical benefit over time.

  • 5. Re-evaluate the Dual-Target Rationale:

    • Experimental Approach: If a dual-agonist approach is used, conduct studies to clearly delineate the contribution of each receptor to the overall therapeutic effect and how they might interact upon chronic stimulation.

    • Expected Outcome: This could reveal if the desensitization of one receptor is masking the beneficial effects of the other, or if a different balance of agonist activity at the two receptors is required.

References

Optimizing Sibenadet dosage to minimize adverse events

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sibenadet (AR-C68397AA)

Introduction: This document provides technical guidance for researchers working with Sibenadet (Viozan, AR-C68397AA), an investigational dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist. Sibenadet was developed for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD), with a mechanism intended to combine bronchodilation (β2 agonism) with sensory nerve modulation (D2 agonism) to alleviate symptoms like breathlessness, cough, and sputum production.[1] While clinical development was discontinued (B1498344) due to a lack of sustained efficacy in long-term studies, the compound remains a valuable tool for preclinical research into D2/β2 receptor pharmacology.[2][3]

This guide offers troubleshooting advice and standardized protocols to help researchers optimize Sibenadet dosage and minimize potential adverse events in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target adverse events associated with Sibenadet, and how can they be monitored in preclinical studies?

A1: The primary on-target adverse events are predictable consequences of β2-adrenoceptor and D2 dopamine receptor agonism.

  • β2-mediated effects: Tremor and cardiovascular effects (e.g., tachycardia) are common.[3] In preclinical rodent models, tremor can be quantified using specialized force plate actimeters or observational scoring systems. Cardiovascular parameters like heart rate and blood pressure should be monitored via telemetry.

  • D2-mediated effects: Emesis (vomiting) is a potential concern. While rodents do not vomit, surrogate markers like pica (consumption of non-nutritive substances) can be assessed.[1]

To minimize these effects, it is crucial to establish a clear dose-response relationship for both efficacy (e.g., bronchodilation) and adverse events to identify a therapeutic window.

Q2: We are observing significant tremor in our animal model at our target efficacy dose. How can we mitigate this?

A2: Tremor is a known β2-adrenoceptor-mediated effect.[3] First, confirm the dose-response relationship. It's possible a lower dose may provide sufficient efficacy with less tremor. Consider the following:

  • Dose Fractionation: If the total daily dose is high, splitting it into multiple, smaller administrations (e.g., three times daily as in clinical trials) may reduce peak-exposure-related side effects.[4]

  • Route of Administration: For respiratory studies, inhaled delivery (e.g., via nebulizer or metered-dose inhaler) is preferred as it targets the lungs directly and can reduce systemic exposure compared to oral or parenteral routes, thereby lowering the risk of systemic side effects like tremor.[1]

  • Selective Antagonists: To confirm the tremor is β2-mediated, co-administration with a peripherally restricted β2-antagonist could be attempted in a separate experimental arm.

Q3: Our in vitro adenylyl cyclase assay shows inconsistent results for Sibenadet's functional activity. What are common troubleshooting steps?

A3: Sibenadet has a dual mechanism, acting as a Gs-coupled β2 agonist (increasing cAMP) and a Gi-coupled D2 agonist (decreasing cAMP).[5][6][7][8] Inconsistency can arise from several factors:

  • Cell Line Choice: Ensure your cell line expresses only the receptor of interest (either β2 or D2) to avoid confounding signals. If using a cell line with endogenous expression, perform thorough characterization.

  • Assay Conditions: For D2 receptor testing, you must first stimulate adenylyl cyclase with a compound like forskolin, and then measure Sibenadet's ability to inhibit this stimulated cAMP production.[9]

  • Reagent Quality: Verify the activity of your forskolin, ATP, and other critical reagents.

  • Membrane Preparation: Ensure the cell membrane preparation is of high quality and has been stored correctly at -80°C to maintain receptor integrity.[9]

Q4: What is the rationale for a dual D2/β2 agonist in COPD, and why was development discontinued?

A4: The rationale was to address multiple COPD symptoms with a single molecule. The β2-agonist component provides proven bronchodilation for breathlessness.[1] The D2-agonist component was hypothesized to act on sensory nerves in the lungs to reduce cough, mucus production, and the sensation of breathlessness.[1] Preclinical studies showed Sibenadet could reduce reflex-induced tachypnoea, mucus, and cough in animal models.[1] However, large-scale clinical trials failed to show a sustained symptomatic benefit over several months, even though initial improvements and bronchodilator activity were observed.[2][3] This lack of long-term efficacy led to the discontinuation of its development.

Data Presentation: Dose-Dependent Adverse Events

The following tables summarize clinical adverse event data and provide an illustrative dose-response scenario for preclinical studies.

Table 1: Summary of Key Adverse Events from a 1-Year Clinical Trial

This table presents data from a 52-week study in COPD patients, comparing Sibenadet to a placebo.

Adverse EventSibenadet (500 µg, three times daily) (n=290)Placebo (n=145)
Tremor 16.9%4.1%
Taste of Treatment 14.5%4.1%
Serious AEs (All) 14.8%24.8%
Data sourced from a 1-year safety study of Viozan (Sibenadet HCl).[3]

Table 2: Illustrative Preclinical Dose-Response for Efficacy vs. Adverse Event

This table provides a hypothetical example of data researchers might generate in a guinea pig model to identify an optimal dose. Efficacy is measured as inhibition of histamine-induced bronchoconstriction, and the primary adverse event is tremor score.

Sibenadet Dose (µg/kg, inhaled)Efficacy (% Inhibition of Bronchoconstriction)Tremor Score (0-3 scale)Therapeutic Index (Efficacy / Tremor)
135%0.570
3 65% 1.0 65
1085%2.534
3090%3.030
This data is illustrative and intended as a template for experimental design.

Experimental Protocols

1. Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is used to determine the binding affinity of Sibenadet for D2 and β2 receptors.

  • Objective: To calculate the inhibitory constant (Ki) of Sibenadet at human D2 and β2 receptors.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing either human D2 or β2 receptors.

    • For β2: [³H]-CGP-12177 (radioligand), Propranolol (non-specific binding control).

    • For D2: [³H]-Spiperone (radioligand), Haloperidol (non-specific binding control).

    • Sibenadet (test compound).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, scintillation fluid, filter mats (GF/C), cell harvester.

  • Methodology:

    • Prepare serial dilutions of Sibenadet.

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the Sibenadet dilution.

    • For total binding wells, add buffer instead of Sibenadet. For non-specific binding wells, add the control antagonist (Propranolol or Haloperidol) at a high concentration (e.g., 10 µM).

    • Initiate the binding reaction by adding the cell membrane preparation (5-20 µg protein/well).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester. Wash filters 4x with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total and competitor-well counts.

    • Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.[10][11]

2. Protocol: In Vitro Adenylyl Cyclase (AC) Functional Assay

This protocol measures the functional effect of Sibenadet on downstream signaling.

  • Objective: To measure Sibenadet's ability to stimulate (β2) or inhibit (D2) adenylyl cyclase activity.

  • Materials:

    • Cell membranes from receptor-expressing cells (as above).

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (phosphodiesterase inhibitor), pH 7.4.

    • Forskolin (for D2 inhibition assay).

    • Sibenadet (test compound).

    • cAMP detection kit (e.g., HTRF, ELISA, or radioactive [³²P]-ATP).

  • Methodology (β2 Agonism):

    • Add assay buffer and serial dilutions of Sibenadet to a 96-well plate.

    • Initiate the reaction by adding cell membranes.

    • Incubate for 15-30 minutes at 30°C.

    • Terminate the reaction by adding lysis/stop solution from the detection kit.

    • Quantify cAMP produced according to the kit manufacturer's instructions.

    • Plot the dose-response curve to determine EC50.

  • Methodology (D2 Agonism - Inhibition):

    • Follow the same steps as above, but add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells to pre-stimulate adenylyl cyclase.

    • Measure the ability of Sibenadet to reduce the forskolin-stimulated cAMP levels.

    • Plot the dose-response curve to determine IC50.[9][12][13]

Visualizations

G cluster_beta2 β2-Adrenoceptor Pathway (Gs) cluster_d2 D2 Dopamine Receptor Pathway (Gi) Sibenadet_b2 Sibenadet Beta2R β2-AR Sibenadet_b2->Beta2R Gs Gs Protein Beta2R->Gs Activates AC_b2 Adenylyl Cyclase Gs->AC_b2 Stimulates cAMP cAMP AC_b2->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Sibenadet_d2 Sibenadet D2R D2R Sibenadet_d2->D2R Gi Gi Protein D2R->Gi Activates AC_d2 Adenylyl Cyclase Gi->AC_d2 Inhibits Sensory Sensory Nerve Modulation Gi->Sensory

Caption: Sibenadet's dual intracellular signaling pathways.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Model (e.g., Guinea Pig) cluster_decision Analysis & Decision Binding 1. Receptor Binding Assay (Determine Ki for D2, β2) Function 2. Functional Assay (Measure EC50/IC50 for cAMP) Binding->Function DoseEsc 3. Dose Escalation Study Function->DoseEsc Efficacy 4a. Efficacy Readout (e.g., Bronchodilation) DoseEsc->Efficacy Safety 4b. Safety Readout (e.g., Tremor, HR) DoseEsc->Safety Decision Therapeutic Window? Efficacy->Decision Safety->Decision

Caption: Experimental workflow for preclinical dose optimization.

G Start Start Dose Escalation (Dose X) CheckEfficacy Is Efficacy Target Met? Start->CheckEfficacy CheckSafety Are Adverse Events (e.g., Tremor) Tolerable? CheckEfficacy->CheckSafety Yes IncreaseDose Increase Dose to 3X CheckEfficacy->IncreaseDose No OptimalDose Dose X is Optimal CheckSafety->OptimalDose Yes TooToxic Dose X is Unsafe (Consider Lower Dose) CheckSafety->TooToxic No IncreaseDose->CheckEfficacy Ineffective Dose 3X is Ineffective (Re-evaluate Compound) IncreaseDose->Ineffective If max dose reached

Caption: Decision tree for dose escalation in preclinical studies.

References

Issues with the stability of Sibenadet Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibenadet Hydrochloride solutions. The information is designed to help anticipate and resolve common stability issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or Cloudiness in Solution pH Shift: The solubility of this compound, an amine salt, is highly dependent on pH. An increase in pH can cause the free base to precipitate.1. Measure the pH of the solution. 2. If the pH has increased, adjust it back to the original acidic pH using a dilute solution of hydrochloric acid. 3. For future preparations, ensure the use of a suitable buffer system to maintain the desired pH.
Common Ion Effect: In buffered solutions containing high concentrations of chloride ions, the solubility of the hydrochloride salt may decrease, leading to precipitation.[1]1. Consider using a buffer system that does not contain chloride ions. 2. If possible, reduce the concentration of this compound in the solution.
Low Temperature: Storage at low temperatures can sometimes lead to the crystallization or precipitation of the solute.1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. Determine the optimal storage temperature for your specific solution concentration.
Discoloration of the Solution (e.g., Yellowing) Oxidation: The benzothiazolone ring system and other functional groups in this compound may be susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to light, air (oxygen), or the presence of metal ions.1. Protect solutions from light by using amber vials or wrapping containers in foil. 2. Prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon. 3. Avoid contact with metal spatulas or containers that could leach metal ions.
Loss of Potency or Inconsistent Results Chemical Degradation: this compound may degrade over time, especially under harsh conditions such as extreme pH, high temperature, or exposure to oxidants. Hydrolysis of the sulfonamide or ether linkages are potential degradation pathways.1. Prepare fresh solutions for each experiment whenever possible. 2. If solutions must be stored, keep them at a low temperature (e.g., 2-8°C or -20°C) and protected from light. 3. Perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound solutions?

For initial stock solutions, it is advisable to use a co-solvent system if solubility in aqueous buffers is limited. Depending on the experimental needs, organic solvents like DMSO or ethanol (B145695) can be used to prepare a concentrated stock, which can then be diluted into the desired aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.

2. What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

While specific data for this compound is not publicly available, amine hydrochloride salts are generally most stable in acidic conditions (typically pH 3-6). In this pH range, the amine group is protonated, which increases water solubility and can reduce susceptibility to certain degradation pathways. It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific application.

3. How should I store this compound solutions?

For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can minimize degradation from freeze-thaw cycles. All solutions should be protected from light.

4. Can I autoclave this compound solutions for sterilization?

Autoclaving involves high temperatures and is generally not recommended without specific stability data. The heat can accelerate degradation reactions such as hydrolysis. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing solutions of this compound.

5. I see unexpected peaks in my HPLC analysis. What could they be?

Unexpected peaks are likely degradation products. Forced degradation studies can help identify potential degradants. Common degradation pathways for a molecule like this compound could include hydrolysis of the sulfonamide or ether bonds, and oxidation of the benzothiazolone ring. LC-MS analysis can be used to identify the mass of these unknown peaks to aid in their structural elucidation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on a this compound solution, illustrating the expected stability profile.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C~15%2
0.1 M NaOH8 hours60°C~25%3
3% H₂O₂24 hoursRoom Temp~20%4
Thermal48 hours80°C~10%1
Photolytic (ICH Q1B)7 daysRoom Temp~5%1

Experimental Protocols

1. Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and pathways for this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV detection and coupled with a mass spectrometer (LC-MS) for identification of degradation products.

2. Protocol for HPLC-UV Stability-Indicating Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

Visualizations

G cluster_legend Legend Stress_Condition Stress Condition Degradation_Product Degradation Product Sibenadet_HCl Sibenadet HCl Sibenadet_HCl_main This compound Acid_Hydrolysis Acid Hydrolysis (HCl) Sibenadet_HCl_main->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (NaOH) Sibenadet_HCl_main->Base_Hydrolysis Oxidation Oxidation (H2O2) Sibenadet_HCl_main->Oxidation DP1 Hydrolysis of Sulfonamide Acid_Hydrolysis->DP1 Base_Hydrolysis->DP1 DP2 Hydrolysis of Ether Linkage Base_Hydrolysis->DP2 DP3 Oxidation of Benzothiazolone Ring Oxidation->DP3

Caption: Potential degradation pathways for this compound.

G Start Prepare Sibenadet HCl Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Identify Degradants Analyze->Evaluate End Report Findings Evaluate->End

Caption: Experimental workflow for a forced degradation study.

G Issue Inconsistent Experimental Results? Precipitate Precipitate in Solution? Issue->Precipitate Yes Discoloration Solution Discolored? Issue->Discoloration No Check_pH Check & Adjust pH Precipitate->Check_pH Yes Check_Storage Review Storage Conditions (Temp, Light) Precipitate->Check_Storage No Degradation Suspect Degradation? Discoloration->Degradation No Protect_Light_Air Protect from Light & Air Discoloration->Protect_Light_Air Yes Prepare_Fresh Prepare Fresh Solution Degradation->Prepare_Fresh Yes

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Improving the Therapeutic Ratio of Sibenadet Analogs and Dual D2/β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Sibenadet analogs and other dual dopamine (B1211576) D2-receptor and β2-adrenoceptor agonists. Our goal is to help you overcome common experimental challenges and optimize your research for developing compounds with an improved therapeutic ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing dual D2/β2-adrenoceptor agonists with a favorable therapeutic ratio?

A1: The main challenge lies in balancing the desired agonist activity at both the dopamine D2 and β2-adrenergic receptors while minimizing off-target effects. Achieving the appropriate potency and efficacy at each receptor to maximize therapeutic benefit (e.g., bronchodilation and anti-inflammatory effects in COPD) and reduce side effects (e.g., emesis, cardiovascular disturbances) is a complex medicinal chemistry endeavor. Sibenadet itself was noted to have a wide therapeutic ratio in preclinical studies, but achieving this in novel analogs requires careful optimization.[1][2]

Q2: My Sibenadet analog has poor aqueous solubility. What are some initial steps to address this?

A2: Poor solubility is a common issue in drug development. For early-stage research, consider the following:

  • Co-solvents: Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycol can significantly enhance solubility for in vitro assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.

  • Salt Formation: If your compound has acidic or basic moieties, forming a salt can dramatically increase aqueous solubility.

  • Use of Surfactants: Low concentrations of surfactants can aid in solubilization.

For more advanced formulation strategies, techniques like micronization, solid dispersions, and complexation with cyclodextrins can be explored.

Q3: I am observing high variability in my cAMP functional assay for β2-adrenoceptor activation. What are the likely causes?

A3: High variability in cAMP assays can stem from several factors:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.

  • Reagent Preparation: Prepare fresh dilutions of your compounds and standards for each experiment.

  • Incubation Times: Use consistent incubation times for agonist stimulation and cell lysis.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a reduced signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.

  • Agonist Concentration: Ensure you are working within the linear range of the dose-response curve for your positive control.

Q4: How can I assess the off-target activity of my Sibenadet analogs?

A4: A comprehensive off-target screening strategy is crucial. This typically involves:

  • Receptor Profiling Panels: Screen your compound against a broad panel of GPCRs, ion channels, and kinases to identify potential off-target interactions.

  • Selectivity Assays: Once a primary off-target is identified, perform concentration-response assays to determine the selectivity ratio (Ki or EC50 of off-target vs. on-target).

  • Functional Assays: For any significant off-target binding, conduct functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at that receptor.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Dopamine D2 Receptor Functional Assays
Potential Cause Troubleshooting Steps
Low Receptor Expression Verify the expression level of the D2 receptor in your cell line using a validated antibody or a radioligand binding assay. Consider using a cell line with higher receptor expression if necessary.
Suboptimal Agonist Concentration Titrate the agonist to determine the optimal concentration for stimulation. An EC80 concentration is often used for antagonist screening.
Incorrect Assay Buffer Composition The presence and concentration of ions like Mg2+ and Na+ are critical for D2 receptor function. Optimize the buffer composition for your specific assay.
High Background Signal This could be due to constitutive receptor activity. Test for the effect of an inverse agonist to see if it reduces the basal signal. Also, ensure that your detection reagents are not contaminated.
Poor Cell Health Always check cell viability before starting an experiment. Use cells at a consistent confluency and passage number.
Issue 2: Inconsistent Results in Radioligand Binding Assays
Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) Reduce the concentration of the radioligand. Lower the amount of membrane protein per well. Include a blocking agent like BSA in the assay buffer. Optimize wash steps to be rapid and use ice-cold buffer.
Low Specific Binding Increase the amount of membrane protein. Confirm the specific activity and purity of your radioligand. Ensure the incubation time is sufficient to reach equilibrium.
Variability Between Replicates Ensure homogenous mixing of membrane preparations and reagents. Check for pipetting errors. Use a consistent and rapid filtration and washing technique.
Degradation of Radioligand or Receptor Store radioligands and membrane preparations at the recommended temperature (-80°C). Avoid repeated freeze-thaw cycles. Include protease inhibitors in your membrane preparation buffer.

Data Presentation

Table 1: Pharmacological Profile of Sibenadet
ParameterReceptorValueSpeciesAssay Type
Agonist Activity Dopamine D2-DogIn vivo (inhibition of rapidly adapting receptors)[1]
Agonist Activity β2-Adrenoceptor-DogIn vivo (bronchodilation)[1]
Therapeutic Ratio -Wide-Preclinical studies[1][2]

Experimental Protocols

Protocol 1: Dopamine D2 Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • Dopamine (as a reference agonist).

  • Test compounds (Sibenadet analogs).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration (e.g., 10-20 µg protein per well).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of test compound or reference agonist at various concentrations.

    • 50 µL of diluted membrane preparation.

    • 25 µL of GDP solution (final concentration 10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 20 minutes with gentle shaking.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS solution (final concentration 0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Protocol 2: β2-Adrenoceptor cAMP HTRF Assay

This assay measures the accumulation of cyclic AMP (cAMP) following the activation of the Gs-coupled β2-adrenergic receptor.

Materials:

  • Cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Isoproterenol (as a reference agonist).

  • Test compounds (Sibenadet analogs).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX).

  • White, low-volume 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

  • Agonist Stimulation: Remove the cell culture medium and add 5 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add 5 µL of the cAMP-d2 solution (from the kit) diluted in lysis buffer to each well.

    • Add 5 µL of the anti-cAMP cryptate solution (from the kit) diluted in lysis buffer to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[3][4]

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the dopamine D2 receptor.

β2-Adrenergic Receptor Signaling Pathway

B2_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adrenaline Adrenaline / Agonist Adrenaline->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the β2-adrenergic receptor.[5][6][7]

Experimental Workflow for Characterizing Sibenadet Analogs

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A Lead Optimization (Sibenadet Scaffold) B Synthesis of Analogs A->B C Solubility & Stability Assays B->C D Receptor Binding Assays (D2, β2, Off-targets) C->D E Functional Assays (cAMP, GTPγS) D->E I Determine Potency, Efficacy & Selectivity E->I F Pharmacokinetic Studies G Efficacy Models (e.g., Bronchodilation) F->G H Safety/Toxicity Studies (e.g., Cardiovascular) G->H J Calculate Therapeutic Ratio H->J I->F I->J K Select Lead Candidate J->K

Caption: Preclinical experimental workflow for Sibenadet analogs.

References

Validation & Comparative

A Comparative Analysis of Sibenadet, Salbutamol, and Iratropium Bromide Efficacy in Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator efficacy of sibenadet, a novel dual D2 dopamine (B1211576) and β2-adrenoceptor agonist, with the established therapies of salbutamol (B1663637), a short-acting β2-agonist (SABA), and ipratropium (B1672105) bromide, a short-acting muscarinic antagonist (SAMA). The information presented is based on available clinical trial data and pharmacological research to assist in understanding their relative performance.

Executive Summary

Sibenadet, developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD), demonstrated initial bronchodilator effects in early clinical trials. However, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in larger, long-term studies[1]. In contrast, salbutamol and ipratropium bromide are well-established bronchodilators with proven efficacy in managing obstructive airway diseases. Salbutamol generally exhibits a faster onset of action, while ipratropium bromide may offer a longer duration of bronchodilation[2]. The combination of a SABA and a SAMA often results in superior bronchodilation compared to either agent alone[3].

Quantitative Data Comparison

The following tables summarize the available quantitative data from clinical trials. It is important to note that direct head-to-head trials comparing all three agents are limited; therefore, data is compiled from separate studies and should be interpreted with caution.

Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)

Drug/TreatmentDosagePopulationMean Change in FEV1 from BaselineStudy DurationReference
Sibenadet 400, 600, 1000 µg (tid)COPDStatistically significant improvement vs. placebo4 weeks[4]
Sibenadet 45, 270, 495 µg (tid)COPDDose-dependent improvement in lung function6 weeks[4]
Salbutamol 200 µg (tid)COPDStatistically significant improvement vs. placebo4 weeks[4]
Ipratropium Bromide 40 µg (tid)COPDStatistically significant improvement vs. placebo4 weeks[4]
Salbutamol + Ipratropium Bromide 2.5 mg + 0.5 mg (nebulized)Acute AsthmaMean difference of 43-55 mL vs. salbutamol alone at 45 minSingle Treatment[3]
Salbutamol 200 µgStable COPDSignificant improvement vs. placeboSingle Dose[2]
Ipratropium Bromide 40 µgStable COPDSignificant improvement vs. placeboSingle Dose[2]

Table 2: Onset and Duration of Action

DrugOnset of ActionPeak EffectDuration of ActionReference
Sibenadet Not explicitly stated, but marked early bronchodilator activity observedNot explicitly statedEffect diminished over time in longer studies[1]
Salbutamol Rapid1-2 hours~4 hours[2][5]
Ipratropium Bromide Slower than salbutamol, typically within 15 minutes1-2 hours4-6 hours, longer than salbutamol[2][5][6]

Experimental Protocols

Below is a detailed methodology for a representative clinical trial designed to compare the efficacy of inhaled bronchodilators, based on common practices in the field.

A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Efficacy and Safety of Sibenadet, Salbutamol, and Ipratropium Bromide in Patients with Stable COPD

1. Study Objective: To compare the bronchodilator effect of single doses of inhaled sibenadet, salbutamol, and ipratropium bromide in patients with stable, moderate-to-severe COPD.

2. Study Design:

  • Design: Randomized, double-blind, placebo-controlled, four-way crossover study.

  • Treatment Arms:

    • Sibenadet (e.g., 500 µg) via pressurized metered-dose inhaler (pMDI).

    • Salbutamol (e.g., 200 µg) via pMDI.

    • Ipratropium Bromide (e.g., 40 µg) via pMDI.

    • Placebo via pMDI.

  • Study Periods: Four single-day treatment periods separated by a washout period of at least 48 hours.

3. Study Population:

  • Inclusion Criteria:

    • Male and female patients aged 40 years and older.

    • Confirmed diagnosis of COPD (post-bronchodilator FEV1/FVC < 0.70).

    • Stable disease with no exacerbations requiring treatment with antibiotics or systemic corticosteroids within the 6 weeks prior to screening.

    • Current or former smoker with a smoking history of at least 10 pack-years.

  • Exclusion Criteria:

    • Diagnosis of asthma.

    • Clinically significant cardiovascular, renal, or hepatic disease.

    • Use of long-acting bronchodilators within the specified washout period.

4. Study Procedures:

  • Screening Visit: Informed consent, medical history, physical examination, and baseline spirometry.

  • Treatment Visits (4):

    • Patients arrive at the clinical site in the morning after withholding short-acting bronchodilators for at least 6 hours.

    • Baseline spirometry (FEV1, FVC) is performed.

    • A single dose of the randomized study medication is administered.

    • Spirometry is repeated at 15, 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-dose.

    • Safety assessments (vital signs, adverse events) are conducted throughout the visit.

5. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in FEV1 over the 6-hour post-dose period (Area Under the Curve, AUC₀₋₆).

  • Secondary Endpoints:

    • Peak change in FEV1 from baseline.

    • Time to onset of bronchodilation (defined as a 15% increase in FEV1 from baseline).

    • Change from baseline in FVC.

    • Safety and tolerability.

6. Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) with treatment, period, and sequence as fixed effects and patient as a random effect.

  • Pairwise comparisons between treatments will be performed.

Signaling Pathways

The following diagrams illustrate the mechanisms of action for sibenadet, salbutamol, and ipratropium bromide.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Salbutamol Signaling Pathway.

Ipratropium_Bromide_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_Release Ca²⁺ Release IP3->Ca2_Release Stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2_Release->Smooth_Muscle_Contraction Leads to

Caption: Ipratropium Bromide Signaling Pathway.

Sibenadet_Signaling_Pathway cluster_beta2 β2-Adrenergic Pathway cluster_d2 D2 Dopamine Pathway Sibenadet Sibenadet Beta2_Receptor β2-Adrenergic Receptor Sibenadet->Beta2_Receptor D2_Receptor D2 Dopamine Receptor Sibenadet->D2_Receptor Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Gi_Protein Gi Protein D2_Receptor->Gi_Protein Adenylyl_Cyclase_Inhibition Adenylyl Cyclase (Inhibition) Gi_Protein->Adenylyl_Cyclase_Inhibition Sensory_Nerve_Modulation Sensory Nerve Modulation Adenylyl_Cyclase_Inhibition->Sensory_Nerve_Modulation

Caption: Sibenadet Dual Signaling Pathway.

References

Sibenadet Hydrochloride: A Comparative Analysis with Long-Acting Beta2-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sibenadet Hydrochloride (also known as Viozan, AR-C68397AA), a discontinued (B1498344) investigational drug, and other established long-acting beta2-agonists (LABAs). Due to the discontinuation of Sibenadet's development, publicly available preclinical data on its specific beta2-adrenoceptor pharmacology is limited. This guide, therefore, presents a comparative framework based on available information for Sibenadet and established data for other LABAs.

Introduction to this compound

This compound was a novel compound under development by AstraZeneca in the late 1990s and early 2000s for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Its unique mechanism of action as a dual agonist for both dopamine (B1211576) D2 receptors and beta2-adrenergic receptors set it apart from traditional LABAs.[2][3] The rationale was to combine the bronchodilatory effects of beta2-adrenoceptor agonism with the potential modulation of sensory nerve activity via D2-receptor agonism, thereby addressing key COPD symptoms like breathlessness, cough, and sputum production.[2][3]

Despite showing initial promise in early clinical trials with good tolerability and some symptomatic improvement, the development of Sibenadet was ultimately discontinued.[4] Large-scale clinical studies revealed a lack of sustained efficacy over longer treatment periods, leading to the cessation of its development program.[4]

Comparative Pharmacology of Sibenadet and Other LABAs

A direct quantitative comparison of Sibenadet's beta2-agonist properties with other LABAs is challenging due to the limited availability of its preclinical pharmacological data in peer-reviewed literature. However, we can establish a comparative framework using key parameters for well-established LABAs like Salmeterol, Formoterol, Indacaterol, Olodaterol, and Vilanterol.

Table 1: Comparative Pharmacological Properties of Sibenadet and Other Long-Acting Beta2-Agonists

CompoundTarget(s)Receptor Binding Affinity (pKi) at β2-adrenoceptorFunctional Potency (pEC50)Intrinsic Efficacy (Emax) vs. Isoprenaline
Sibenadet β2-adrenoceptor, Dopamine D2 receptorData not publicly availableData not publicly availableData not publicly available
Salmeterol β2-adrenoceptor~8.5 - 9.0~8.0 - 8.5Partial Agonist
Formoterol β2-adrenoceptor~8.0 - 8.8~8.5 - 9.0Full Agonist
Indacaterol β2-adrenoceptor~8.7 - 9.3~8.7 - 9.5Partial Agonist
Olodaterol β2-adrenoceptor~9.0 - 9.5~9.0 - 9.8Full Agonist
Vilanterol β2-adrenoceptor~9.0 - 9.6~9.5 - 10.0Partial Agonist

Note: The values for Salmeterol, Formoterol, Indacaterol, Olodaterol, and Vilanterol are approximate ranges compiled from various preclinical studies and may vary depending on the specific assay conditions.

Table 2: Receptor Selectivity of Long-Acting Beta2-Agonists (β2 vs. β1)

Compoundβ2 vs. β1 Selectivity (fold)
Sibenadet Data not publicly available
Salmeterol ~1,000 - 50,000
Formoterol ~200 - 2,000
Indacaterol ~20 - 300
Olodaterol ~200 - 300
Vilanterol ~1,000

Note: Selectivity is often expressed as the ratio of Ki or EC50 values (β1/β2). Higher values indicate greater selectivity for the β2-adrenoceptor.

Signaling Pathways and Experimental Workflows

Beta2-Adrenergic Receptor Signaling Pathway

Sibenadet, as a beta2-adrenoceptor agonist, is expected to activate the canonical Gs-protein coupled signaling pathway, leading to bronchodilation. The following diagram illustrates this pathway.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sibenadet Sibenadet or other LABA Beta2AR β2-Adrenergic Receptor Sibenadet->Beta2AR Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Relaxation leads to

Caption: Canonical β2-adrenergic receptor signaling pathway.

Experimental Workflow for Characterizing Beta2-Agonists

The preclinical characterization of a novel beta2-agonist like Sibenadet would typically follow a standardized workflow to determine its pharmacological profile.

Experimental_Workflow Compound Test Compound (e.g., Sibenadet) Binding_Assay Receptor Binding Assay (Radioligand Displacement) Compound->Binding_Assay Functional_Assay Functional Assay (cAMP accumulation) Compound->Functional_Assay pKi Determine pKi (Binding Affinity) Binding_Assay->pKi Selectivity Determine Selectivity (β2 vs. β1, β3) Binding_Assay->Selectivity Tissue_Assay Ex Vivo Tissue Assay (Tracheal Ring Relaxation) Functional_Assay->Tissue_Assay pEC50_Emax Determine pEC50 (Potency) and Emax (Efficacy) Functional_Assay->pEC50_Emax In_Vivo_Model In Vivo Animal Model (Bronchoprotection) Tissue_Assay->In_Vivo_Model Functional_Potency Confirm Functional Potency and Duration of Action Tissue_Assay->Functional_Potency Efficacy_Safety Assess In Vivo Efficacy and Safety Profile In_Vivo_Model->Efficacy_Safety

Caption: General experimental workflow for β2-agonist characterization.

Experimental Protocols

Detailed experimental protocols for Sibenadet are not publicly available. However, the following are standard methodologies used for characterizing beta2-agonists.

Radioligand Binding Assay for Receptor Affinity (pKi) and Selectivity
  • Objective: To determine the binding affinity of the test compound for beta1, beta2, and beta3-adrenoceptors and to assess its selectivity.

  • Cell Lines: Stably transfected cell lines expressing a high density of human beta1, beta2, or beta3-adrenoceptors (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.

  • Procedure:

    • Cell membranes are prepared from the transfected cell lines.

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Sibenadet).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • After incubation to equilibrium, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki. Selectivity is determined by comparing the Ki values for the different receptor subtypes.

In Vitro Functional Assay for Potency (pEC50) and Intrinsic Efficacy (Emax)
  • Objective: To determine the potency and intrinsic efficacy of the test compound in activating the beta2-adrenoceptor.

  • Cell Line: A cell line endogenously expressing or transfected with the human beta2-adrenoceptor.

  • Assay Principle: Beta2-adrenoceptor activation leads to an increase in intracellular cyclic AMP (cAMP). The amount of cAMP produced is proportional to the degree of receptor activation.

  • Procedure:

    • Cells are seeded in multi-well plates and incubated until confluent.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of the test compound are added to the cells and incubated for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

  • Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The pEC50 (the negative log of the molar concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined using non-linear regression. The intrinsic efficacy is often expressed as a percentage of the maximal response produced by a full agonist like isoprenaline.

Conclusion

This compound represented an innovative approach to COPD treatment by targeting both bronchodilation and sensory nerve modulation. However, its clinical development was halted due to a lack of sustained efficacy. While a direct quantitative comparison of its beta2-agonist properties with other LABAs is not possible from the available literature, the established pharmacological profiles of successful LABAs provide a benchmark for the key characteristics required for a clinically effective long-acting bronchodilator. Future development of dual-pharmacology agents may benefit from the lessons learned from the Sibenadet program, emphasizing the importance of sustained target engagement and long-term clinical benefit.

References

Validation of the Breathlessness, Cough, and Sputum Scale (BCSS) in Sibenadet Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of patient-reported outcomes (PROs) in Chronic Obstructive Pulmonary Disease (COPD), the selection of a robust and validated measurement tool is paramount. This guide provides a comprehensive comparison of the Breathlessness, Cough, and Sputum Scale (BCSS), with a particular focus on its validation in clinical trials of Sibenadet, a dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist. The guide objectively compares the BCSS's performance with other established PROs and presents the supporting experimental data and methodologies.

Data Presentation: A Comparative Look at the BCSS

The BCSS is a patient-reported daily diary designed to measure the core symptoms of COPD: breathlessness, cough, and sputum production.[1] Each symptom is rated on a 5-point Likert scale, with higher scores indicating greater severity.[1] The validation of the BCSS was a key component of the clinical development of Sibenadet.

To provide a comparative perspective, the following table summarizes the psychometric properties of the BCSS as reported in Sibenadet trials, alongside data from another widely used PRO in COPD, the St. George's Respiratory Questionnaire (SGRQ).

Table 1: Comparison of Psychometric Properties of BCSS and SGRQ in COPD

PropertyBreathlessness, Cough, and Sputum Scale (BCSS)St. George's Respiratory Questionnaire (SGRQ)
Description A 3-item daily diary assessing the severity of breathlessness, cough, and sputum on a 5-point scale (0-4 for each item).[1]A 50-item questionnaire measuring health status in patients with diseases of airways obstruction, with 76 weighted responses.
Scoring Total score ranges from 0 to 12, with higher scores indicating more severe symptoms.[2]Scores for three components (Symptoms, Activity, and Impacts) and a total score are calculated, ranging from 0 to 100, with higher scores indicating greater impairment.[3]
Recall Period "Today" (administered daily).[1]Typically the preceding 4 weeks, though a COPD-specific version (SGRQ-C) does not specify a recall period.[3][4]
Reliability Data from Sibenadet trials showed good internal consistency.Cronbach's α > 0.70 for all components in the American version.[3]
Validity In the Sibenadet trials, the BCSS was used to assess symptomatic changes.[1]Correlates well with other measures of disease severity in COPD.[4]
Responsiveness Initial improvements in mean daily BCSS total scores were observed in patients receiving Sibenadet, but the difference from placebo was not statistically significant in the long term.[1]A change of 4 units in the total score is considered the minimal clinically important difference.[5]

Experimental Protocols: Validation of the BCSS in Sibenadet Trials

The validation of the BCSS was embedded within two large-scale, multicenter, double-blind, placebo-controlled clinical trials investigating the efficacy of Sibenadet in patients with stable COPD.[1]

Study Design and Patient Population
  • Design: The studies were randomized, double-blind, and placebo-controlled.[1]

  • Participants: Over 2000 patients with a diagnosis of stable COPD were recruited across multiple centers.[1]

  • Intervention: Patients were randomized to receive either Sibenadet (500 µg) administered via a pressurized metered-dose inhaler (pMDI) three times daily or a matching placebo.[1]

  • Duration: The treatment periods were 12 or 26 weeks.[1]

Data Collection and Outcome Measures

Patients were required to complete a daily diary card throughout the study period.[1] This diary captured the following information:

  • BCSS Scores: Patients rated the severity of their breathlessness, cough, and sputum for that day.[1]

  • Peak Expiratory Flow (PEF): Morning and evening PEF measurements were recorded.

  • Rescue Medication Use: The use of supplemental short-acting bronchodilators was documented.[1]

  • Adverse Events: Any adverse events experienced by the patients were recorded.[1]

The primary efficacy endpoint was the change from baseline in the mean BCSS total score during the final four weeks of the treatment period.[1] Secondary endpoints included changes in pulmonary function (FEV1) and health-related quality of life.[1]

Statistical Analysis

The statistical analysis plan focused on comparing the change in BCSS scores between the Sibenadet and placebo groups. While initial improvements were noted with Sibenadet, the primary endpoint of a statistically significant difference in the change from baseline in the mean BCSS total score over the long term was not achieved.[1]

Mandatory Visualizations

Sibenadet Signaling Pathway

Sibenadet's mechanism of action involves the dual agonism of D2 dopamine receptors and β2-adrenoceptors, which is hypothesized to modulate sensory nerve activity in the airways, thereby reducing the key symptoms of COPD.

Sibenadet_Signaling_Pathway cluster_airway Airway Smooth Muscle & Sensory Nerve cluster_receptors Receptors cluster_effects Downstream Effects cluster_symptoms Symptom Reduction Sibenadet Sibenadet D2R D2 Dopamine Receptor Sibenadet->D2R Agonist B2AR β2-Adrenoceptor Sibenadet->B2AR Agonist SensoryNerve Inhibition of Sensory Nerve Activity D2R->SensoryNerve Modulates Bronchodilation Bronchodilation B2AR->Bronchodilation Promotes Cough Reduced Cough SensoryNerve->Cough Sputum Reduced Sputum Production SensoryNerve->Sputum Breathlessness Reduced Breathlessness Bronchodilation->Breathlessness

Caption: Sibenadet's dual agonism of D2 and β2 receptors.

BCSS Validation Workflow

The validation of the BCSS within the Sibenadet clinical trials followed a structured process to assess its utility as a primary endpoint.

BCSS_Validation_Workflow cluster_trial_design Clinical Trial Design cluster_data_collection Daily Data Collection cluster_analysis Data Analysis cluster_outcome Validation Outcome PatientRecruitment Patient Recruitment (>2000 Stable COPD) Randomization Randomization (Sibenadet vs. Placebo) PatientRecruitment->Randomization Treatment 12-26 Week Treatment Period Randomization->Treatment DailyDiary Patient Daily Diary Card Treatment->DailyDiary BCSS BCSS Scores DailyDiary->BCSS PEF PEF DailyDiary->PEF RescueMed Rescue Medication Use DailyDiary->RescueMed PrimaryEndpoint Primary Endpoint Analysis: Change in BCSS from Baseline BCSS->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: FEV1, Quality of Life PEF->SecondaryEndpoint RescueMed->SecondaryEndpoint InitialImprovement Initial Symptomatic Improvement Observed PrimaryEndpoint->InitialImprovement NoLongTermEffect No Sustained, Statistically Significant Long-Term Effect on BCSS vs. Placebo PrimaryEndpoint->NoLongTermEffect

Caption: Workflow for the validation of the BCSS in Sibenadet trials.

References

Sibenadet in Chronic Obstructive Pulmonary Disease (COPD): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Sibenadet (Viozan™), a novel dual D2 dopamine (B1211576) and β2-adrenergic receptor agonist, in various patient populations with Chronic Obstructive Pulmonary Disease (COPD). Sibenadet was developed to alleviate key COPD symptoms, including breathlessness, cough, and sputum, through a dual mechanism of action involving bronchodilation and sensory nerve modulation.[1][2] However, despite initial promising results, its clinical development was ultimately discontinued (B1498344) due to a lack of sustained long-term efficacy.[3]

This document summarizes the available clinical trial data, compares Sibenadet's performance with placebo and other bronchodilators, and details the experimental protocols of key studies.

Mechanism of Action

Sibenadet is a unique molecule designed to target two distinct receptors:

  • β2-Adrenergic Receptor Agonism: Similar to other β2-agonists, Sibenadet activates β2-adrenergic receptors in the airway smooth muscle, leading to bronchodilation.[3]

  • D2 Dopamine Receptor Agonism: This component was intended to modulate sensory nerve activity, thereby reducing cough, mucus production, and tachypnea.[2][3]

The combined action was hypothesized to provide superior symptom control compared to agents with a single mechanism of action.

Efficacy in COPD Patient Populations

Clinical trials evaluated the efficacy of Sibenadet in patients with stable, symptomatic, smoking-related COPD.[3] The primary efficacy endpoint in many of these studies was the change in the Breathlessness, Cough and Sputum Scale (BCSS), a novel assessment tool developed for these trials.[1][2]

Early Phase Clinical Trials

Initial proof-of-concept and dose-ranging studies showed statistically significant improvements in BCSS total scores for patients receiving Sibenadet compared to placebo and even to other bronchodilators like salbutamol (B1663637) and ipratropium (B1672105) bromide.[2] These early results were encouraging and supported further large-scale clinical investigation.[2]

Large-Scale and Long-Term Clinical Trials

Larger, multicenter, double-blind, placebo-controlled studies with longer treatment durations (12 to 52 weeks) were conducted to confirm the initial findings.[1][3] These trials, involving over 2000 patients, revealed that while there was an initial improvement in symptoms and bronchodilator activity with Sibenadet, this effect was not sustained over the course of the studies.[1][3] The difference in the change from baseline in BCSS total scores between the Sibenadet and placebo groups was not statistically significant or clinically important in the final weeks of treatment.[1]

Similarly, while a marked bronchodilator effect was observed early in treatment, the duration of this effect diminished as the studies progressed.[1] In a 1-year safety study, no notable differences were observed in lung function, exacerbation rates, or health-related quality of life between the Sibenadet and placebo groups.[3] However, due to its β2-agonist properties, patients in the Sibenadet group did report reduced use of rescue medication.[3]

Comparative Data

The following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of Sibenadet in a 12- or 26-Week Placebo-Controlled Trial[1]
Outcome MeasureSibenadet (500 µg TID)PlaceboSignificance
Change in BCSS Total Score (Baseline to Final 4 Weeks) Initial improvement, but not sustained-Not statistically significant or clinically important
FEV1 (1 hour post-final dose) Marked initial improvement, but diminished over time--
Table 2: Adverse Events in a 1-Year Safety Study[3]
Adverse EventSibenadet (500 µg TID)Placebo
Tremor 16.9%4.1%
Taste of Treatment 14.5%4.1%
Serious Adverse Events 14.8%24.8%

Comparison with Other COPD Treatments

Sibenadet was compared to placebo and older short-acting bronchodilators in its clinical trials.[2] At the time of its development, the landscape of COPD treatment was different from today's. Current guidelines often recommend long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) as maintenance therapy, often in combination.[4][5][6]

Retrospective studies comparing different LABA/LAMA fixed-dose combinations have shown significant improvements in lung function (FEV1), COPD Assessment Test (CAT) scores, and reductions in exacerbation rates.[7][8] For instance, a study comparing IND/GLY, UME/VIL, and TIO/OLO found that all three improved lung function and symptoms, with TIO/OLO showing a greater therapeutic effect in the studied population.[7][8]

Given the lack of sustained efficacy of Sibenadet in long-term trials, it is unlikely that it would have offered a significant advantage over these established combination therapies.

Experimental Protocols

Protocol for a Large-Scale, Placebo-Controlled Efficacy Trial of Sibenadet[1]
  • Study Design: Multicenter, double-blind, placebo-controlled, randomized study.

  • Patient Population: Over 2000 patients with stable COPD.

  • Intervention: Sibenadet (500 µg) administered via a pressurized metered-dose inhaler (pMDI) three times daily.

  • Comparator: Placebo administered via pMDI three times daily.

  • Treatment Duration: 12 or 26 weeks.

  • Primary Endpoints:

    • Change from baseline to the final 4 weeks of the treatment period in the mean Breathlessness, Cough and Sputum Scale (BCSS) total score.

    • Forced expiratory volume in one second (FEV1) measured 1 hour after the final dose, expressed as a percentage of the predicted FEV1.

  • Data Collection: Patients completed daily diary cards to record BCSS scores, peak expiratory flow (PEF), use of study drug and rescue bronchodilator, changes in concomitant medications, and adverse events. Clinic assessments included pulmonary function tests, health-related quality of life questionnaires, and perception of treatment efficacy.

Visualizations

Sibenadet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sibenadet Sibenadet Beta2_Receptor β2-Adrenergic Receptor Sibenadet->Beta2_Receptor activates D2_Receptor D2 Dopamine Receptor Sibenadet->D2_Receptor activates G_protein_s Gs Beta2_Receptor->G_protein_s activates G_protein_i Gi D2_Receptor->G_protein_i activates Sensory_Nerve_Modulation Modulation of Sensory Nerve Activity D2_Receptor->Sensory_Nerve_Modulation AC Adenylyl Cyclase G_protein_s->AC stimulates G_protein_i->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Sibenadet's dual signaling pathway.

Clinical_Trial_Workflow Start Patient Screening (Stable COPD) Baseline 2-Week Baseline Period (Diary Card Data Collection) Start->Baseline Randomization Randomization Baseline->Randomization Treatment_Sibenadet Treatment Arm: Sibenadet (e.g., 500 µg TID) Randomization->Treatment_Sibenadet Treatment_Placebo Control Arm: Placebo Randomization->Treatment_Placebo Treatment_Period 12 to 52-Week Treatment Period Treatment_Sibenadet->Treatment_Period Treatment_Placebo->Treatment_Period Follow_up 2-Week Follow-up Period Treatment_Period->Follow_up Endpoint_Analysis Endpoint Analysis (BCSS, FEV1, Safety) Follow_up->Endpoint_Analysis

Caption: A typical clinical trial workflow for Sibenadet.

Conclusion

Sibenadet represented an innovative approach to COPD therapy by targeting both bronchodilation and sensory nerve modulation. While early clinical data were promising, the lack of sustained efficacy in larger, long-term trials led to the discontinuation of its development. The clinical trial program for Sibenadet highlights the challenges in developing novel treatments for COPD and underscores the importance of long-term studies to demonstrate durable clinical benefit. For a contemporary perspective, the efficacy of Sibenadet would likely not have been superior to the current standard-of-care LABA/LAMA combination therapies, which have well-established long-term efficacy and safety profiles.

References

Long-Term Safety and Tolerability of Sibenadet Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety and tolerability of the investigational drug Sibenadet Hydrochloride against other established therapeutic alternatives for Chronic Obstructive Pulmonary Disease (COPD). This document summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes relevant biological pathways to support informed research and development decisions.

This compound (Viozan), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, was developed for the symptomatic treatment of COPD. While it demonstrated a generally favorable safety profile in long-term studies, its development was ultimately discontinued (B1498344) due to a lack of sustained clinical efficacy.[1] This guide places the long-term safety data of Sibenadet in the context of other major COPD drug classes: Long-Acting β2-Agonists (LABAs), Long-Acting Muscarinic Antagonists (LAMAs), Inhaled Corticosteroids (ICS), and Phosphodiesterase-4 (PDE4) Inhibitors.

Comparative Safety and Tolerability Data

The following tables summarize the long-term (≥ 6 months) safety and tolerability data for this compound and its therapeutic alternatives. Data is compiled from major clinical trials and systematic reviews.

Table 1: Long-Term Safety and Tolerability of this compound (12-Month Study)

Adverse EventSibenadet HCl (500 µg TID)Placebo
Incidence of any AE Similar to Placebo-
Tremor 16.9%4.1%
Taste of Treatment 14.5%4.1%
Serious Adverse Events (SAEs) 14.8%24.8%
Clinically Significant Lab Abnormalities No notable differencesNo notable differences
Cardiac Variables & Vital Signs No notable differencesNo notable differences

Source: 12-month, randomized, placebo-controlled study in 435 adults with stable, symptomatic, smoking-related COPD.[1]

Table 2: Long-Term Safety and Tolerability of Alternative COPD Therapies

Drug ClassCommon Long-Term Adverse EventsSerious Adverse Events of Note
LABAs (e.g., Salmeterol, Formoterol, Indacaterol)Low incidence of skeletal muscle tremors and palpitations (<1% of patients).[2] Minor systemic effects like changes in glucose and potassium levels.[2]No evidence of increased risk of exacerbations, COPD-related adverse events, or deaths in long-term studies.[2] Some meta-analyses have raised concerns about respiratory deaths, though this is not a consistent finding.[3]
LAMAs (e.g., Tiotropium, Umeclidinium, Aclidinium)Dry mouth, constipation, and urinary retention (usually mild and seldom leading to treatment discontinuation).[4]Generally considered safe at recommended dosages.[4] Some studies have suggested a potential for cardiovascular adverse events, but large-scale trials and meta-analyses have not consistently confirmed this risk.[5]
ICS (e.g., Fluticasone, Budesonide)Oral candidiasis, dysphonia.[6][7] Increased risk of pneumonia.[6][7] At high doses, potential for increased risk of diabetes and fractures.[6][8]Increased risk of pneumonia is a significant finding in multiple studies.[6][7] Potential for systemic effects with long-term, high-dose use.
PDE4 Inhibitors (e.g., Roflumilast)Diarrhea, nausea, decreased appetite, weight loss, and psychiatric symptoms (e.g., insomnia, anxiety, depression).[9][10][11]Gastrointestinal and psychiatric adverse events are the most common reasons for treatment discontinuation.[10][11]

Experimental Protocols

Detailed methodologies for the key long-term safety studies are crucial for the interpretation of their results. Below are summaries of the experimental designs for the pivotal this compound trial and a general outline for long-term trials of its alternatives.

This compound 12-Month Safety Study Protocol
  • Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][12]

  • Participant Population: 435 adults with stable, symptomatic, smoking-related COPD.[1]

  • Intervention:

    • This compound 500 µg administered via pressurized metered-dose inhaler (pMDI), three times daily.[1]

    • Matching placebo administered via pMDI, three times daily.[1]

  • Baseline Period: A 2-week baseline period preceded randomization.[1]

  • Primary Endpoints: The primary focus was on safety and tolerability, assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values, vital signs, and cardiac variables.[1]

  • Secondary Endpoints: Included assessments of lung function, rescue medication use, exacerbations, and health-related quality of life.[1]

  • Data Collection: Patient diary cards were used for daily recording of symptoms, peak expiratory flow (PEF), study drug and rescue medication usage, and adverse events. Clinic visits were conducted for further assessments.[12]

General Protocol for Long-Term Safety Studies of Alternative COPD Therapies

Long-term safety and tolerability of LABAs, LAMAs, ICS, and PDE4 inhibitors are typically evaluated in randomized controlled trials (RCTs) with the following general characteristics:

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled, parallel-group or cross-over design.

  • Duration: Typically 6 months to 1 year or longer to assess long-term effects.[2]

  • Participant Population: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD.

  • Interventions: The investigational drug at one or more dosages compared against placebo and/or an active comparator (another established COPD medication).

  • Outcome Measures:

    • Primary Safety Outcomes: Incidence and severity of adverse events, serious adverse events, and withdrawal due to adverse events. Specific monitoring for class-specific AEs (e.g., cardiovascular events for LABAs/LAMAs, pneumonia for ICS, gastrointestinal and psychiatric effects for PDE4 inhibitors).

    • Other Safety Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry).

    • Efficacy Outcomes: Often included as secondary endpoints, such as changes in FEV1, symptom scores (e.g., St. George's Respiratory Questionnaire), and exacerbation rates.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and its alternatives.

Sibenadet_Signaling_Pathway cluster_Sibenadet This compound Action cluster_D2R Dopamine D2 Receptor cluster_B2AR Beta-2 Adrenergic Receptor Sibenadet Sibenadet HCl D2R D2 Receptor (Sensory Nerve) Sibenadet->D2R B2AR β2-Adrenoceptor (Airway Smooth Muscle) Sibenadet->B2AR D2R_Effect Inhibition of Sensory Nerve Discharge D2R->D2R_Effect Activation B2AR_Effect Bronchodilation B2AR->B2AR_Effect Activation

Caption: this compound's dual agonistic action on D2 and β2 receptors.

Alternatives_Signaling_Pathways cluster_LABA LABA Signaling cluster_LAMA LAMA Signaling cluster_ICS ICS Signaling cluster_PDE4 PDE4 Inhibitor Signaling LABA LABA B2AR β2-Adrenoceptor LABA->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_LABA Smooth Muscle Relaxation PKA->Relaxation_LABA LAMA LAMA M3R M3 Muscarinic Receptor LAMA->M3R Blocks Contraction_LAMA Bronchoconstriction M3R->Contraction_LAMA ACh Acetylcholine ACh->M3R ICS ICS GR Glucocorticoid Receptor ICS->GR Nucleus Nucleus GR->Nucleus Anti_Inflammatory ↑ Anti-inflammatory Genes Nucleus->Anti_Inflammatory Pro_Inflammatory ↓ Pro-inflammatory Genes Nucleus->Pro_Inflammatory PDE4i PDE4 Inhibitor PDE4 Phosphodiesterase 4 PDE4i->PDE4 Inhibits AMP AMP PDE4->AMP cAMP_PDE cAMP cAMP_PDE->PDE4 Degradation Inflammation_PDE ↓ Inflammation cAMP_PDE->Inflammation_PDE

Caption: Signaling pathways of major alternative COPD drug classes.

Experimental Workflow

Long_Term_Safety_Trial_Workflow Start Patient Recruitment (Stable COPD Diagnosis) Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessment (2-4 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., Sibenadet HCl) Randomization->Treatment_A Arm 1 Treatment_B Control Group (Placebo or Active Comparator) Randomization->Treatment_B Arm 2 FollowUp Long-Term Follow-up (6-12+ months) - AE/SAE Monitoring - Vitals, ECG, Labs - Efficacy Measures Treatment_A->FollowUp Treatment_B->FollowUp Data_Collection Data Collection & Analysis FollowUp->Data_Collection Results Results Interpretation (Safety & Tolerability Profile) Data_Collection->Results

Caption: Generalized workflow of a long-term clinical trial for COPD therapies.

References

Sibenadet's Effect on Lung Function in COPD: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sibenadet (B138698) (AR-C68397AA), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, was investigated for the treatment of chronic obstructive pulmonary disease (COPD). Clinical trials sought to determine its efficacy in improving lung function and alleviating symptoms compared to placebo. While initial findings showed promise, longer-term studies revealed challenges in sustaining these effects. This guide provides a comprehensive comparison of sibenadet's performance against placebo, incorporating available data from key clinical investigations.

Quantitative Data Summary

Early clinical trials of sibenadet reported initial improvements in lung function; however, specific quantitative data on parameters such as Forced Expiratory Volume in 1 second (FEV1) are not consistently available in published literature. Large-scale studies ultimately concluded that while there was marked bronchodilator activity early in treatment, this effect diminished over time, and the difference in the change from baseline in FEV1 between the sibenadet and placebo groups was not statistically significant in the long term.

Lung Function ParameterSibenadet Treatment GroupPlacebo GroupStudy DurationKey Findings
Change in FEV1 from Baseline Initial statistically significant improvement reported in early phase studies.Minimal change.4-6 weeksEarly studies indicated a clear dose-response and symptom improvement accompanied by improved lung function.
Sustained Change in FEV1 from Baseline The initial bronchodilator effect was not maintained over the course of the studies.No notable benefit observed.12 weeks, 26 weeks, 12 monthsLarge-scale, longer-term studies found no sustained statistically significant difference in FEV1 between sibenadet and placebo groups.[1]

Experimental Protocols

The clinical evaluation of sibenadet involved several multicenter, double-blind, placebo-controlled studies. The methodologies of these key trials are detailed below.

Study Design: Dose-Ranging and Efficacy Trials
  • Objective: To assess the efficacy and safety of various doses of sibenadet compared to placebo and other bronchodilators in patients with stable COPD.

  • Patient Population: Patients with a clinical diagnosis of stable, symptomatic, smoking-related COPD.

  • Intervention:

    • Sibenadet administered via pressurized metered-dose inhaler (pMDI) at doses ranging from 45 µg to 1000 µg, typically three times daily.

    • Placebo administered via pMDI three times daily.

    • In some studies, active comparators like salbutamol (B1663637) or ipratropium (B1672105) bromide were included.

  • Duration: Treatment periods ranged from 4 weeks to 26 weeks, often preceded by a 2-week baseline period and followed by a 2-week follow-up.

  • Primary Efficacy Endpoints:

    • Change from baseline in key COPD symptoms as measured by the Breathlessness, Cough and Sputum Scale (BCSS).

    • Change from baseline in FEV1.

  • Secondary Efficacy Endpoints:

    • Peak expiratory flow (PEF).

    • Use of rescue medication.

    • Health-related quality of life assessments.

Study Design: Long-Term Safety Trial
  • Objective: To evaluate the long-term safety and tolerability of sibenadet.

  • Patient Population: Adults with stable, symptomatic, smoking-related COPD.

  • Intervention:

    • Sibenadet (500 µg) administered via pMDI three times daily.

    • Placebo administered via pMDI three times daily.

  • Duration: 52 weeks, preceded by a 2-week baseline period.

  • Primary Endpoint: Incidence of adverse events.

  • Secondary Endpoints: Lung function, exacerbation rates, and health-related quality of life.

Visualizations

Signaling Pathway of Sibenadet

Sibenadet acts as an agonist at two distinct receptors: the β2-adrenergic receptor on airway smooth muscle cells, leading to bronchodilation, and the D2 dopamine receptor on sensory nerves, which is thought to modulate reflexes like coughing.

G cluster_0 Airway Smooth Muscle Cell cluster_1 Airway Sensory Nerve sibenadet1 Sibenadet beta2ar β2-Adrenergic Receptor sibenadet1->beta2ar Agonist g_protein_s Gs Protein beta2ar->g_protein_s Activates ac Adenylyl Cyclase g_protein_s->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to sibenadet2 Sibenadet d2r D2 Dopamine Receptor sibenadet2->d2r Agonist g_protein_i Gi Protein d2r->g_protein_i Activates ac2 Adenylyl Cyclase g_protein_i->ac2 Inhibits camp2 cAMP ac2->camp2 inhibition Inhibition of Sensory Nerve Activity camp2->inhibition Reduction leads to

Caption: Dual signaling pathway of Sibenadet.

Experimental Workflow of a Sibenadet Clinical Trial

The workflow for a typical placebo-controlled clinical trial of sibenadet followed a structured progression from patient screening to data analysis.

G cluster_0 Treatment Arms screening Patient Screening (Stable COPD Diagnosis) baseline 2-Week Baseline Period (Symptom Diary, Baseline FEV1) screening->baseline randomization Randomization baseline->randomization sibenadet_arm Sibenadet Group (e.g., 500 µg tid via pMDI) randomization->sibenadet_arm 1:1 placebo_arm Placebo Group (pMDI tid) randomization->placebo_arm 1:1 treatment_period Treatment Period (e.g., 12 or 26 Weeks) - Daily Symptom Diaries - Adverse Event Monitoring sibenadet_arm->treatment_period placebo_arm->treatment_period follow_up 2-Week Follow-up treatment_period->follow_up data_analysis Data Analysis (Change in FEV1 and BCSS from Baseline) follow_up->data_analysis

Caption: Clinical trial workflow for Sibenadet.

References

Head-to-Head Comparison: Sibenadet vs. Salmeterol in Respiratory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of respiratory therapeutics, the quest for novel mechanisms of action to address the complexities of diseases like Chronic Obstructive Pulmonary Disease (COPD) has led to the exploration of multi-target compounds. This guide provides a detailed head-to-head comparison of Sibenadet (AR-C68397AA), a novel dual D2 dopamine (B1211576) receptor and β2-adrenoceptor agonist, and Salmeterol, a well-established long-acting β2-adrenoceptor agonist (LABA). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development endeavors.

Introduction: A Tale of Two Agonists

Salmeterol , a cornerstone in the management of asthma and COPD for decades, exemplifies the therapeutic utility of selective β2-adrenoceptor agonism. Its long duration of action provides sustained bronchodilation, improving lung function and quality of life for millions of patients.

Sibenadet (also known as Viozan), on the other hand, represents a more recent and mechanistically distinct approach. Developed by AstraZeneca, it was designed to not only induce bronchodilation via its β2-adrenoceptor agonist activity but also to modulate sensory nerve function through its D2 dopamine receptor agonism, with the aim of addressing key COPD symptoms like breathlessness, cough, and sputum production[1][2]. However, the clinical development of the reported formulation of Sibenadet was discontinued[3].

This guide will delve into the available data for both compounds, highlighting their distinct pharmacological profiles and clinical findings.

Mechanism of Action: A Singular vs. Dual Approach

The fundamental difference between Salmeterol and Sibenadet lies in their receptor targets and subsequent signaling pathways.

Salmeterol acts as a selective agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.

Salmeterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salmeterol Salmeterol Beta2_Receptor β2-Adrenergic Receptor Salmeterol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Figure 1: Salmeterol Signaling Pathway.

Sibenadet possesses a dual mechanism, acting as an agonist at both the β2-adrenergic receptor and the D2 dopamine receptor. The β2-agonist component follows the same pathway as Salmeterol to induce bronchodilation. The D2-agonist component is hypothesized to modulate the activity of sensory nerves in the airways, potentially reducing cough and mucus production.

Sibenadet_Signaling_Pathway cluster_beta2 β2-Adrenergic Pathway cluster_d2 D2 Dopamine Pathway Sibenadet Sibenadet Beta2_Receptor β2-Adrenergic Receptor Sibenadet->Beta2_Receptor D2_Receptor D2 Dopamine Receptor Sibenadet->D2_Receptor G_Protein_S Gs Protein Beta2_Receptor->G_Protein_S AC Adenylyl Cyclase G_Protein_S->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation G_Protein_I Gi Protein D2_Receptor->G_Protein_I Sensory_Nerve Sensory Nerve Modulation G_Protein_I->Sensory_Nerve

Figure 2: Sibenadet's Dual Signaling Pathway.

Pharmacological Profile: A Data Gap for Sibenadet

A significant challenge in conducting a direct head-to-head comparison is the limited availability of public preclinical data for Sibenadet. While its dual agonist nature is described, specific quantitative metrics such as receptor binding affinities (Ki) and in vitro functional potencies (EC50) are not readily found in the public domain. In contrast, Salmeterol has been extensively characterized.

Table 1: Preclinical Receptor Binding and Functional Potency

ParameterSibenadet (AR-C68397AA)Salmeterol
β2-Adrenoceptor Binding Affinity (Ki) Data not publicly availableHigh affinity
D2 Dopamine Receptor Binding Affinity (Ki) Data not publicly availableNot applicable
β2-Adrenoceptor Functional Potency (EC50) Data not publicly availablePotent agonist
In Vitro Bronchodilator Activity Demonstrated effective bronchodilator with prolonged duration of action in animal models[2]Potent and long-acting bronchodilator

Clinical Efficacy: Mixed Results for a Novel Mechanism

Clinical trials have provided some insights into the therapeutic potential and limitations of Sibenadet, particularly in the context of COPD.

In a study investigating mucociliary clearance in COPD patients, both nebulized Sibenadet (3mg three times daily) and salbutamol (B1663637) (5mg three times daily) for 10 days significantly enhanced lung mucociliary clearance. However, only Sibenadet therapy resulted in a significant reduction in 24-hour sputum volume, a finding attributed to its dual D2/β2 agonist activity[3].

Larger scale, placebo-controlled studies of Sibenadet (500 µg three times daily) in over 2000 COPD patients for 12 or 26 weeks showed initial improvements in bronchodilation and symptom scores (as measured by the Breathlessness, Cough and Sputum Scale - BCSS)[1]. However, this clinical benefit was not sustained over the duration of the studies, and the difference from placebo was not statistically significant in the final analysis[1].

Salmeterol, on the other hand, has a well-documented and sustained efficacy profile in both asthma and COPD, with numerous clinical trials demonstrating its ability to improve lung function (FEV1), reduce symptoms, and decrease the frequency of exacerbations when used as prescribed.

Table 2: Summary of Clinical Efficacy Findings

FeatureSibenadet (AR-C68397AA)Salmeterol
Indication Studied Chronic Obstructive Pulmonary Disease (COPD)Asthma, COPD
Bronchodilation Initial bronchodilator activity observed, but effect diminished over time in long-term studies[1].Sustained bronchodilation over 12 hours.
Symptom Improvement Initial improvement in breathlessness, cough, and sputum, but not sustained in long-term studies[1].Clinically significant improvement in asthma and COPD symptoms.
Mucociliary Clearance Enhanced mucociliary clearance and reduced sputum volume in a 10-day study[3].Enhances mucociliary clearance (as demonstrated with other β2-agonists).
Exacerbation Rate Data on exacerbation rates from long-term studies not highlighted as a primary positive outcome.Reduces the frequency of asthma and COPD exacerbations.
Development Status Development of the reported formulation was discontinued[3].Widely approved and used globally.

Safety and Tolerability

Sibenadet was generally well-tolerated in clinical trials, with no major safety concerns reported in the available literature[1].

Salmeterol has a well-established safety profile. Common side effects are related to its β2-agonist activity and can include tremor, headache, and tachycardia. A significant safety consideration for all LABAs, including Salmeterol, is the increased risk of asthma-related death when used as monotherapy in asthma. Therefore, it is indicated for use in asthma only in combination with an inhaled corticosteroid[4].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of research findings.

Sibenadet: Clinical Trial Methodology for Mucociliary Clearance

A double-blind, parallel-group study was conducted with 15 COPD patients who were habitual smokers. Patients were randomized to receive either nebulized Sibenadet (3mg three times daily; n=7) or salbutamol (5mg three times daily; n=8) for 10 days. Lung mucociliary clearance rates were measured using a standard radioaerosol technique before and after the treatment period. 24-hour sputum volumes were also collected and measured[3].

Sibenadet_Mucociliary_Clearance_Workflow Start Recruit 15 COPD Patients (Habitual Smokers) Baseline_Measurements Baseline Measurements: - Mucociliary Clearance (Radioaerosol) - 24h Sputum Volume Start->Baseline_Measurements Randomization Randomization (Double-Blind) Group_Sibenadet Group 1: Nebulized Sibenadet (3mg TID, 10 days) Randomization->Group_Sibenadet n=7 Group_Salbutamol Group 2: Nebulized Salbutamol (5mg TID, 10 days) Randomization->Group_Salbutamol n=8 Post_Treatment_Measurements Post-Treatment Measurements: - Mucociliary Clearance (Radioaerosol) - 24h Sputum Volume Group_Sibenadet->Post_Treatment_Measurements Group_Salbutamol->Post_Treatment_Measurements Baseline_Measurements->Randomization Analysis Data Analysis and Comparison Post_Treatment_Measurements->Analysis

Figure 3: Sibenadet Mucociliary Clearance Study Workflow.
Salmeterol: A Note on Extensive Preclinical and Clinical Testing

The experimental protocols for Salmeterol are extensive and have been detailed in numerous publications over several decades. These range from in vitro receptor binding assays using radioligands and cell lines expressing β2-adrenoceptors, to in vivo animal models of bronchoconstriction, and large-scale, long-term clinical trials in thousands of patients with asthma and COPD. For specific protocols, researchers are encouraged to consult the extensive body of published literature on Salmeterol.

Conclusion: A Promising Concept with Unfulfilled Potential

The head-to-head comparison of Sibenadet and Salmeterol reveals a story of a novel, mechanistically intriguing compound that ultimately did not demonstrate sustained clinical benefit in its investigated formulation, and a well-established, effective therapy that has become a standard of care.

The dual D2/β2 agonist approach of Sibenadet remains a scientifically interesting concept, particularly its potential to address multiple symptoms of COPD beyond bronchodilation. The transient nature of its clinical effects, however, underscores the challenges in translating novel pharmacology into long-term therapeutic success. The discontinuation of its development highlights the high bar for new respiratory drugs to demonstrate significant advantages over existing effective therapies like Salmeterol.

For researchers and drug developers, the story of Sibenadet offers valuable lessons in the complexities of multi-target drug design and the importance of sustained efficacy in chronic respiratory diseases. Salmeterol, in contrast, remains a benchmark against which new long-acting bronchodilators are measured, a testament to its robust and reliable clinical profile. Future research into novel mechanisms for respiratory diseases will undoubtedly build upon the knowledge gained from both the successes and the setbacks in the development of compounds like Sibenadet and Salmeterol.

References

Validating the Dual-Target Engagement of Sibenadet Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sibenadet Hydrochloride (also known as Viozan or AR-C68397AA), a dual-target agonist of the dopamine (B1211576) D2 receptor and the β2-adrenoceptor, which was investigated for the symptomatic treatment of Chronic Obstructive Pulmonary Disease (COPD). Due to a lack of sustained long-term efficacy, its development was discontinued. This document outlines its mechanism of action, compares it with established COPD treatments, and details the experimental methodologies used to validate such dual-target engagement.

Introduction to this compound and its Dual-Target Mechanism

This compound was designed to offer a dual benefit for COPD patients by combining bronchodilation with sensory nerve modulation.[1][2] Its mechanism of action is rooted in its agonist activity at two distinct G-protein coupled receptors:

  • β2-Adrenoceptor Agonism: Similar to established bronchodilators like salbutamol (B1663637), activation of β2-adrenoceptors in the airway smooth muscle leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade results in smooth muscle relaxation and bronchodilation, easing the airflow obstruction characteristic of COPD.

  • Dopamine D2 Receptor Agonism: A novel feature of this compound was its agonist activity at dopamine D2 receptors.[1][2] These receptors are found on sensory afferent nerves in the lungs. By activating these receptors, the drug was intended to inhibit the release of neurotransmitters that lead to key COPD symptoms like coughing, mucus production, and shortness of breath (tachypnoea).[1][2]

The preclinical rationale for developing a dual D2 and β2 agonist was based on the hypothesis that targeting both the smooth muscle and the sensory nerves would provide more comprehensive symptom relief than a bronchodilator alone.

Comparative Performance and Efficacy

While this compound showed initial promise in early clinical trials, its development was halted due to a lack of sustained benefit in long-term studies. This section compares the available information on this compound with two common classes of COPD medications: short-acting β2-agonists (SABAs) and short-acting muscarinic antagonists (SAMAs).

Preclinical Efficacy

Table 1: Comparison of Preclinical Efficacy

ParameterThis compoundSalbutamol (SABA)Ipratropium (B1672105) Bromide (SAMA)
Mechanism of Action Dual D2 and β2 agonistSelective β2 agonistMuscarinic receptor antagonist
Bronchodilation DemonstratedYesYes
Anti-tussive Effect DemonstratedLimited/IndirectLimited/Indirect
Mucus Secretion Demonstrated ReductionNo direct effectMay reduce mucus secretion
Sensory Nerve Modulation Yes (via D2 agonism)NoNo
Quantitative Data Not Publicly AvailableExtensive data availableExtensive data available
Clinical Efficacy

Early clinical trials reported that this compound led to statistically significant improvements in the Breathlessness, Cough, and Sputum Scale (BCSS) total score compared to both placebo and active comparators like salbutamol and ipratropium bromide. A clear dose-response relationship was also observed. However, a one-year study revealed that these initial improvements in symptoms and bronchodilation were not maintained over the long term.

Table 2: Comparison of Clinical Efficacy and Safety

ParameterThis compoundSalbutamol (SABA)Ipratropium Bromide (SAMA)
Primary Endpoint Improvement in BCSS scoreImprovement in FEV1Improvement in FEV1
Bronchodilation Initial improvement, not sustainedRapid onset, short durationSlower onset, longer duration than SABAs
Symptom Improvement Initial improvement, not sustainedRelief of acute symptomsRelief of acute symptoms
Long-term Efficacy Not sustainedFor rescue medication, not long-term controlFor regular use in stable COPD
Common Side Effects Tremor, taste disturbancesTremor, tachycardia, palpitationsDry mouth, blurred vision
Development Status DiscontinuedWidely availableWidely available

FEV1: Forced Expiratory Volume in 1 second BCSS: Breathlessness, Cough, and Sputum Scale

Experimental Protocols for Validating Dual-Target Engagement

Validating the dual-target engagement of a compound like this compound requires a series of in vitro and in vivo experiments to characterize its binding affinity, functional activity, and physiological effects at each target.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the β2-adrenoceptor. A known Ki for Sibenadet at the D2 receptor is 29 nM.

Principle: These assays measure the ability of the test compound (Sibenadet) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to express a high density of either the human dopamine D2 receptor or the human β2-adrenoceptor.

  • Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors, [125I]-iodocyanopindolol for β2-adrenoceptors) and varying concentrations of the unlabeled test compound (Sibenadet).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at both receptors.

  • For β2-Adrenoceptor (Gs-coupled): cAMP Accumulation Assay

    Principle: β2-adrenoceptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the increase in intracellular cAMP levels following receptor activation.

    General Protocol:

    • Cell Culture: Use a cell line expressing the β2-adrenoceptor.

    • Stimulation: Treat the cells with varying concentrations of this compound.

    • Lysis: Lyse the cells to release the intracellular cAMP.

    • Detection: Quantify the amount of cAMP using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis: Plot the cAMP concentration against the drug concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

  • For Dopamine D2 Receptor (Gi-coupled): cAMP Inhibition Assay

    Principle: D2 receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels.

    General Protocol:

    • Cell Culture: Use a cell line expressing the D2 receptor.

    • Co-stimulation: Treat the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce a high basal level of cAMP, along with varying concentrations of this compound.

    • Lysis and Detection: As in the cAMP accumulation assay.

    • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP level against the drug concentration to determine the EC50.

Preclinical In Vivo Models

Objective: To evaluate the physiological effects of this compound in animal models that mimic aspects of COPD.

Example Models:

  • Cough Models: Inhalation of irritants (e.g., citric acid, capsaicin) in guinea pigs or dogs to induce coughing. The effect of the drug on the frequency and severity of coughing is measured.

  • Mucus Secretion Models: Measurement of mucus accumulation in the airways of animals exposed to irritants like sulfur dioxide or tobacco smoke.

  • Bronchoconstriction Models: Measurement of airway resistance in anesthetized animals following challenge with a bronchoconstrictor agent (e.g., methacholine, histamine). The ability of the drug to prevent or reverse the bronchoconstriction is assessed.

Visualizing the Pathways and Processes

The following diagrams illustrate the signaling pathways, experimental workflows, and the comparative logic discussed in this guide.

Signaling_Pathway cluster_sibenadet Sibenadet HCl cluster_beta2 β2-Adrenoceptor Pathway cluster_d2 Dopamine D2 Receptor Pathway Sibenadet Sibenadet HCl Beta2R β2-Adrenoceptor Sibenadet->Beta2R Agonist D2R Dopamine D2 Receptor (on Sensory Nerve) Sibenadet->D2R Agonist Gs Gs Protein Beta2R->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Gi Gi Protein D2R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Neurotransmitter ↓ Neurotransmitter Release cAMP_dec->Neurotransmitter SymptomRelief ↓ Cough, Mucus (Symptom Relief) Neurotransmitter->SymptomRelief

Caption: Dual signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo Preclinical In Vivo Validation cluster_clinical Clinical Validation Binding Radioligand Binding Assays Ki Binding Affinity (Ki) - D2 Receptor - β2-Adrenoceptor Binding->Ki Determines AnimalModels COPD Animal Models (e.g., Dog, Guinea Pig) Binding->AnimalModels Informs Functional Functional Assays EC50 Functional Potency (EC50) - cAMP Inhibition (D2) - cAMP Accumulation (β2) Functional->EC50 Determines Functional->AnimalModels Informs Efficacy Efficacy Assessment AnimalModels->Efficacy PhaseI Phase I Trials (Safety & Tolerability) AnimalModels->PhaseI Justifies Outcomes - Bronchodilation - Cough Suppression - Mucus Reduction Efficacy->Outcomes Measures PhaseII Phase II/III Trials (Efficacy vs. Placebo/Comparators) PhaseI->PhaseII ClinicalEndpoints - BCSS Score - FEV1 - Safety & Tolerability PhaseII->ClinicalEndpoints Evaluates

Caption: Workflow for validating a dual-target compound.

Logical_Comparison cluster_alternatives Standard COPD Therapies Sibenadet This compound (Dual D2/β2 Agonist) Bronchodilation Bronchodilation Sibenadet->Bronchodilation Causes SensoryModulation Sensory Nerve Modulation (Anti-tussive/Mucus Reduction) Sibenadet->SensoryModulation Causes EfficacyOutcome Efficacy Assessment Sibenadet->EfficacyOutcome Clinical Outcome SABA Salbutamol (SABA - β2 Agonist) SABA->Bronchodilation Causes NoSensoryModulation No Direct Sensory Nerve Modulation SABA->NoSensoryModulation Does Not Cause SABA->EfficacyOutcome Clinical Outcome SAMA Ipratropium Bromide (SAMA - Muscarinic Antagonist) SAMA->Bronchodilation Causes SAMA->NoSensoryModulation Does Not Cause SAMA->EfficacyOutcome Clinical Outcome SibenadetOutcome SibenadetOutcome EfficacyOutcome->SibenadetOutcome Sibenadet: Initial but not sustained benefit StandardOutcome StandardOutcome EfficacyOutcome->StandardOutcome SABA/SAMA: Established for acute relief

References

Sibenadet Clinical Trial Results: A Cross-Study Comparison for Parkinson's Disease and COPD

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the clinical trial performance of Sibenadet (BIIB122/DNL151) in Parkinson's Disease and Sibenadet (Viozan) in Chronic Obstructive Pulmonary Disease (COPD), benchmarked against relevant therapeutic alternatives.

This guide provides a comprehensive comparison of the clinical trial results for Sibenadet across its two distinct therapeutic applications: as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for Parkinson's Disease and as a dual D2 dopamine (B1211576) receptor/β2-adrenoceptor agonist for COPD. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Sibenadet's performance.

Sibenadet for Parkinson's Disease (BIIB122/DNL151)

Sibenadet, in its formulation as BIIB122 (formerly DNL151), is being investigated as a potential disease-modifying therapy for Parkinson's disease. Its mechanism of action centers on the inhibition of LRRK2, a protein kinase genetically linked to the disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's, and hyperactivity of the LRRK2 protein is also implicated in sporadic cases. By inhibiting LRRK2, BIIB122 aims to restore lysosomal function, which is often impaired in the neurons of Parkinson's patients and contributes to neurodegeneration.[1]

Clinical Trial Data Summary: Sibenadet (BIIB122) vs. NEU-411

For comparison, we are including data from NEU-411, another LRRK2 inhibitor in clinical development for Parkinson's disease.

Parameter Sibenadet (BIIB122/DNL151) NEU-411
Drug Target Leucine-Rich Repeat Kinase 2 (LRRK2)Leucine-Rich Repeat Kinase 2 (LRRK2)
Mechanism of Action LRRK2 Kinase InhibitionLRRK2 Kinase Inhibition
Indication Parkinson's DiseaseParkinson's Disease
Phase 1/1b Trial Results
Safety & TolerabilityGenerally well-tolerated in healthy volunteers and Parkinson's patients. Most adverse events were mild to moderate. No serious adverse events were reported.[2]Safe and well-tolerated in over 100 healthy volunteers for up to 28 days.[3]
PharmacokineticsCNS-penetrant with a cerebrospinal fluid/unbound plasma concentration ratio of approximately 1.[4]Brain-penetrant.[5]
Pharmacodynamics (Biomarkers)Phase 1 (Healthy Volunteers): Dose-dependent reduction of ≥50% in pS935 LRRK2 in whole blood at doses >70 mg.[1][6] Phase 1b (Parkinson's Patients): Dose-dependent reduction of ≥50% in pS935 LRRK2 across all dose levels (80 mg, 130 mg, 300 mg once daily for 28 days).[1][6] Dose-dependent median reductions from baseline in whole-blood pS935 LRRK2 (≤98%) and peripheral blood mononuclear cell pT73 pRab10 (≤93%).[4]"Dramatic reductions" in pS935-LRRK2 in blood and cerebrospinal fluid (CSF).[7]
Ongoing Clinical Trials LUMA (Phase 2b, NCT05348785): Evaluating efficacy and safety in ~640 participants with early-stage Parkinson's disease (with or without LRRK2 mutations).[8][9][10][11] BEACON (Phase 2a, NCT06602193): Evaluating safety and biomarkers in ~50 patients with LRRK2-associated Parkinson's disease.[9][12][13]NEULARK (Phase 2, NCT06680830): Evaluating safety and efficacy in ~150 individuals with LRRK2-driven early-stage Parkinson's disease.[3][14]
Experimental Protocols

Meso Scale Discovery (MSD) Assay for Phosphorylated LRRK2 (pS935)

This sandwich immunoassay is utilized to quantify the levels of LRRK2 phosphorylated at serine 935, a key biomarker for target engagement of LRRK2 inhibitors.

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for total LRRK2.

    • The plate is washed, and the cell lysates (samples) or calibrator standards are added to the wells. The plate is incubated to allow the LRRK2 protein to bind to the capture antibody.

    • After another wash step, a detection antibody that specifically recognizes the phosphorylated serine 935 on LRRK2 is added. This antibody is conjugated to an electrochemiluminescent label (SULFO-TAG™).

    • The plate is washed a final time, and a read buffer is added.

    • The plate is then read on an MSD instrument, which applies an electric current to the wells, causing the SULFO-TAG™ label on the detection antibody to emit light. The intensity of the emitted light is proportional to the amount of pS935 LRRK2 in the sample.

Signaling Pathway and Experimental Workflow

LRRK2_Inhibition_Pathway cluster_0 Normal/Pathological State cluster_1 Therapeutic Intervention LRRK2 LRRK2 Rab_GTPase Rab GTPase LRRK2->Rab_GTPase Phosphorylation pRab_GTPase Phosphorylated Rab GTPase Rab_GTPase->pRab_GTPase Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPase->Lysosomal_Dysfunction Sibenadet Sibenadet (BIIB122) Sibenadet->LRRK2 Inhibition Experimental_Workflow start Whole Blood Sample Collection pbmc_isolation PBMC Isolation start->pbmc_isolation cell_lysis Cell Lysis with Inhibitors pbmc_isolation->cell_lysis msd_assay MSD Assay for pS935 LRRK2 cell_lysis->msd_assay data_analysis Data Analysis and Quantification msd_assay->data_analysis end Biomarker Level Determination data_analysis->end D2_Beta2_Agonist_Pathway cluster_0 D2 Dopamine Receptor Pathway cluster_1 β2-Adrenoceptor Pathway Sibenadet Sibenadet (Viozan) D2_Receptor D2 Dopamine Receptor Sibenadet->D2_Receptor Agonism Beta2_Receptor β2-Adrenoceptor Sibenadet->Beta2_Receptor Agonism Sensory_Nerve Sensory Nerve D2_Receptor->Sensory_Nerve Inhibition Symptom_Modulation Modulation of Cough and Sputum Sensory_Nerve->Symptom_Modulation Smooth_Muscle Airway Smooth Muscle Beta2_Receptor->Smooth_Muscle Relaxation Bronchodilation Bronchodilation Smooth_Muscle->Bronchodilation

References

Safety Operating Guide

Navigating the Disposal of Sibenadet Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Sibenadet Hydrochloride, a dual dopamine (B1211576) D2 and β2-adrenoceptor agonist. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide outlines the necessary steps for its safe handling and disposal based on general principles of pharmaceutical waste management and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling hydrochloride salts.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

Ensure that all handling of this compound is performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like any pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and ensure public safety. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA).

  • RCRA Hazardous Waste: A pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA. Without a specific SDS for this compound, a conservative approach is to manage it as a hazardous waste until proven otherwise.

  • Non-Hazardous Waste: This category includes pharmaceuticals that do not meet the criteria for hazardous waste.

Step 2: Segregation of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

  • This compound Waste Stream: Establish a dedicated and clearly labeled waste container for all materials contaminated with this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Container Labeling: The container must be labeled with the words "Hazardous Waste" (or "Non-Hazardous Pharmaceutical Waste" if determined) and the full chemical name: "this compound." Include the date when waste was first added to the container.

Step 3: On-Site Storage

Waste must be stored in a secure location, away from incompatible materials, and in a manner that prevents leaks or spills. The storage area should be accessible only to authorized personnel.

Step 4: Arrange for Professional Disposal

Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle the transportation and final disposal of chemical waste in accordance with all federal, state, and local regulations. Provide the disposal company with as much information as possible about the waste stream, including the chemical name and any known hazard information.

Step 5: Documentation

Maintain meticulous records of all waste disposal activities. This includes the date of disposal, the name of the disposal company, and the quantity of waste removed. These records are crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

Due to the lack of a publicly available SDS, specific quantitative data for this compound (e.g., LD50, environmental fate data) is not available. The table below provides a general overview of relevant regulatory frameworks.

Regulatory BodyKey Regulation/GuidelineRelevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the identification, handling, and disposal of hazardous waste.
EPA Subpart P of RCRASpecific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.
DEA Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion. This compound's status as a controlled substance should be verified.
OSHA Hazard Communication StandardRequires chemical manufacturers and importers to provide Safety Data Sheets (SDSs) and for employers to make them available to employees.

Experimental Protocols

Specific experimental protocols for the disposal or degradation of this compound are not publicly available. The recommended disposal method, in the absence of such data, is high-temperature incineration by a licensed hazardous waste facility. This method is effective in destroying active pharmaceutical ingredients and minimizing environmental release.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Assume Hazardous Waste & Follow General Pharmaceutical Waste Guidelines sds_check->sds_no No segregate Segregate Waste in a Labeled, Dedicated Container sds_yes->segregate sds_no->segregate store Store Securely On-Site segregate->store dispose Contact Licensed Hazardous Waste Disposal Company store->dispose document Document All Disposal Activities dispose->document end End: Compliant Disposal document->end

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This information is intended as a general guide. It is the responsibility of the user to ensure that all waste disposal activities are in full compliance with current federal, state, and local regulations. Always prioritize obtaining the specific Safety Data Sheet (SDS) from the manufacturer or supplier for definitive disposal instructions.

Safeguarding Researchers: Personal Protective Equipment Protocols for Sibenadet Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Sibenadet Hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these procedural guidelines is mandatory to mitigate risks associated with this potent compound.

This compound is a chemical compound that requires stringent safety protocols due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it may cause skin, eye, and respiratory irritation. Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of all personnel.

Recommended Personal Protective Equipment (PPE)

When handling this compound, particularly when the potential for airborne particles or splashes exists, a comprehensive PPE strategy is essential. This includes protection for the body, hands, eyes, and respiratory system.

PPE ComponentSpecificationRationale
Protective Clothing Disposable, solid-front, back-closure gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene).To protect the body from contamination and prevent the spread of the compound outside of the designated handling area.
Gloves Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be sterile.To provide a robust barrier against skin contact. Double gloving is a best practice for handling hazardous drugs.[2]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator. For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) with a HEPA filter should be considered.To prevent inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity.

Operational Plans for Handling this compound

Safe handling of this compound extends beyond the use of PPE. The following operational procedures must be followed to minimize exposure risk.

Engineering Controls:

  • All manipulations of this compound powder should be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.

  • Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Work Practices:

  • Designate a specific area for the handling of this compound.

  • Wash hands thoroughly with soap and water before donning and after removing PPE.

  • Avoid eating, drinking, and applying cosmetics in the laboratory area.

  • Use a "work to clean" directional workflow to prevent contamination of clean areas.

  • All disposable PPE should be considered contaminated and disposed of immediately after use.

PPE_Selection_Workflow start Start: Assess Task task Handling this compound start->task is_powder Is it a powder or potential for aerosol? task->is_powder is_splash Potential for splash? is_powder->is_splash No ppe_full Required PPE: - Double Nitrile Gloves (Chemo-rated) - Impervious Gown - Goggles & Face Shield - N95 Respirator or PAPR is_powder->ppe_full Yes ppe_splash Required PPE: - Double Nitrile Gloves (Chemo-rated) - Impervious Gown - Goggles & Face Shield is_splash->ppe_splash Yes ppe_minimal Required PPE: - Double Nitrile Gloves (Chemo-rated) - Impervious Gown - Safety Glasses is_splash->ppe_minimal No end_procedure Proceed with Caution ppe_full->end_procedure ppe_splash->end_procedure ppe_minimal->end_procedure

Caption: Logical workflow for selecting appropriate PPE.

Spill Management and Disposal Plan

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Don PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use absorbent pads to gently cover and contain the spill, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area: Use a chemical spill kit to clean the affected area. Work from the least contaminated to the most contaminated areas.

  • Decontaminate: After the initial cleanup, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a labeled hazardous waste container.

Disposal of this compound Waste:

  • All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.

Disposal_Plan_Workflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type is_sharps Sharps (needles, etc.)? waste_type->is_sharps is_ppe Contaminated PPE? is_sharps->is_ppe No sharps_container Place in designated sharps container for hazardous chemical waste is_sharps->sharps_container Yes is_bulk Bulk/Residual Chemical? is_ppe->is_bulk No ppe_bag Place in a labeled hazardous waste bag is_ppe->ppe_bag Yes bulk_container Collect in a compatible, labeled hazardous waste container is_bulk->bulk_container Yes final_disposal Arrange for pickup by Environmental Health & Safety sharps_container->final_disposal ppe_bag->final_disposal bulk_container->final_disposal

Caption: Step-by-step disposal plan for contaminated materials.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。